molecular formula C7H9N3O B1460645 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 3649-42-1

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1460645
CAS No.: 3649-42-1
M. Wt: 151.17 g/mol
InChI Key: YJIRCOHLVHBXAK-UHFFFAOYSA-N
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Description

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for developing potent inhibitors against biologically significant targets. This tetrahydropyridopyrimidine framework is a key pharmacophore in innovative cancer therapeutics research, particularly in targeting kinase and protein degradation pathways. For instance, novel derivatives based on this core have been designed as potent VCP/p97 inhibitors, showing exceptional promise in preclinical models of acute myeloid leukemia (AML) . Inhibition of the p97 ATPase by these compounds induces endoplasmic reticulum stress, accumulation of ubiquitinated proteins, and ultimately apoptosis in cancer cells, demonstrating a powerful mechanism of action . The structural similarity of the pyridopyrimidine core to natural purine bases allows for effective interaction with the ATP-binding sites of various enzymes, making it a highly valuable template for drug discovery . Beyond oncology, this chemotype is also being investigated for its affinity to neurological targets such as the sigma-1 receptor, highlighting its potential utility in neuropsychiatric disorder research . The continued exploration of this scaffold underscores its significant research value for generating new chemical probes and therapeutic candidates across multiple disease areas.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327364
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3649-42-1
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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Foundational & Exploratory

The Pharmacological Architecture of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

From Antifolates to Proteostasis Regulators: A Technical Guide

Executive Summary

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry. Unlike its fully aromatic counterparts (widely used as kinase inhibitors like Palbociclib), this saturated derivative possesses unique stereochemical and solubility properties that mimic reduced folate cofactors. Historically anchored by the clinical candidate Lometrexol , this scaffold acts as a potent antimetabolite targeting Glycinamide Ribonucleotide Formyltransferase (GARFT) .[1][2][3] However, recent 2024-2025 breakthroughs have repurposed this architecture as a novel inhibitor of Valosin-Containing Protein (VCP/p97) , opening new therapeutic corridors for Acute Myeloid Leukemia (AML).

This guide dissects the biological activity, structure-activity relationships (SAR), and experimental validation protocols for this versatile pharmacophore.

Chemical Architecture & Pharmacophore Analysis

The core structure consists of a pyrimidine ring fused to a saturated tetrahydropyridine ring. This saturation at positions 5, 6, 7, and 8 introduces critical conformational flexibility and a chiral center at C6, which is pivotal for biological recognition.

1.1 Structural Features[4]
  • H-Bonding Interface (N3/C4/N1): The "4(3H)-one" motif functions as a donor-acceptor-donor triad, mimicking the pterin ring of folic acid. This is essential for binding in the folate pocket of enzymes like GARFT and DHFR.

  • The C6 Chiral Center: In antifolates like Lometrexol, the (6R)-configuration is biologically active, aligning the glutamate tail with the enzyme's sub-pocket.

  • Pucker & Solubility: The tetrahydropyridine ring is not planar; it adopts a half-chair or sofa conformation. This increases aqueous solubility compared to flat aromatic analogs and allows for specific hydrophobic interactions in the p97 ATPase domain.

Primary Biological Targets
2.1 The Antifolate Paradigm: GARFT Inhibition

The classical application of this scaffold is the disruption of de novo purine biosynthesis.[1][3]

  • Mechanism: The derivative Lometrexol (DDATHF) acts as a tight-binding inhibitor of GARFT. By mimicking 10-formyl-tetrahydrofolate, it prevents the transfer of the formyl group to Glycinamide Ribonucleotide (GAR).

  • Downstream Consequence: This blockade leads to a depletion of intracellular purine pools (ATP/GTP) and accumulation of GAR, causing S-phase arrest and subsequent apoptosis.

  • Key Insight: Unlike Methotrexate (which targets DHFR), GARFT inhibitors are effective even in cells with elevated DHFR levels, provided cellular transport (RFC) is intact.

2.2 The Emerging Target: VCP/p97 Inhibition (AML)

Recent studies (2024-2025) have identified 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives (e.g., Compound V12) as potent inhibitors of p97.[5]

  • Mechanism: p97 is an AAA+ ATPase critical for protein homeostasis (ERAD pathway).[6][7] These derivatives bind to the D2 ATPase domain, preventing ATP hydrolysis.

  • Therapeutic Impact: Inhibition causes an accumulation of ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and lethal ER stress, particularly in secretory-heavy cancer cells like AML.[8]

Biological Pathway Visualization

The following diagram illustrates the dual-targeting potential of this scaffold: the classical blockade of Purine Synthesis (via GARFT) and the novel disruption of Protein Homeostasis (via p97).

BiologicalActivity cluster_Folate Pathway A: De Novo Purine Synthesis cluster_Proteostasis Pathway B: Protein Homeostasis (AML) Scaffold 5,6,7,8-tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one GARFT Target: GARFT Enzyme Scaffold->GARFT Inhibition (Lometrexol-like) p97 Target: VCP/p97 (ATPase) Scaffold->p97 Inhibition (V12-like) GAR Glycinamide Ribonucleotide (GAR) FGAR Formyl-GAR (FGAR) GAR->FGAR Blocked Step GARFT->GAR Catalyzes DNA DNA Synthesis (Purine Pool) FGAR->DNA Precursor UbProteins Ubiquitinated Proteins Proteasome Proteasomal Degradation UbProteins->Proteasome Normal Path ERStress Unresolved ER Stress (Apoptosis) UbProteins->ERStress Accumulation p97->UbProteins Blocked by Scaffold p97->Proteasome Facilitates Extraction

Caption: Dual mechanism of action showing metabolic blockade (GARFT) and proteotoxic stress induction (p97).

Structure-Activity Relationship (SAR)

To optimize this scaffold, modifications must be precise. The table below synthesizes SAR data from key antifolate and p97 inhibitor studies.

PositionFunctional RoleOptimization Strategy
N3 / C4 Binding Motif Strict Conservation. The lactam (NH-CO) is critical for H-bonding with Asp/Glu residues in the active site. Alkylation here usually abolishes activity.
C2 Electronic Tuning Amino (-NH2) vs. Methyl. An amino group (as in Lometrexol) enhances affinity via H-bonding. A methyl group is tolerated in p97 inhibitors but reduces potency in antifolates.
C6 Diversity Vector Critical Junction. • Antifolates:[1][2][3] Requires a bulky aryl-glutamate tail. The (6R) stereochemistry is essential for GARFT binding.• p97 Inhibitors: Benzylamine or indole substituents here interact with the Cys522 residue of p97.[5]
N8 Solubility/Shape Unsubstituted (NH) or Methyl. N8-H is often required for H-bonding. Methylation can lock conformation but may reduce solubility.
Experimental Protocols
5.1 Synthesis: The Cyclocondensation Approach

Context: This is the most reliable method to generate the 6-substituted scaffold with high yield.

  • Reagents: 2,4-diamino-6-hydroxypyrimidine, appropriate

    
    -unsaturated ketone or aldehyde, and a catalyst (e.g., p-toluenesulfonic acid).
    
  • Procedure:

    • Dissolve pyrimidine precursor in DMF/DMAc.

    • Add the unsaturated carbonyl component (1.1 eq).

    • Heat to 100°C for 4-6 hours.

    • Critical Step: The reaction proceeds via a Michael addition followed by cyclization.[9]

    • Purification: Precipitate with water/ethanol. Recrystallize from DMF/MeOH to isolate the product.

5.2 Biological Assay: GARFT Inhibition (Enzymatic)

Objective: Quantify the inhibition constant (


) against recombinant GARFT.
  • System: Recombinant human GARFT enzyme.

  • Substrate:

    
    -GAR (Glycinamide Ribonucleotide) and 10-formyl-5,8-dideazafolate (cofactor mimic).
    
  • Detection: Spectrophotometric monitoring of the formation of 5,8-dideazafolate at 295 nm (

    
    ).
    
  • Protocol:

    • Incubate enzyme with test compound (0.1 nM – 10

      
      M) for 5 mins at 37°C.
      
    • Initiate reaction with GAR substrate.

    • Measure initial velocity (

      
      ).
      
    • Validation:

      
       for Lometrexol should be ~60-100 nM.
      
5.3 Biological Assay: Cell Viability & Rescue (Specificity Check)

Objective: Confirm the mechanism is folate-related (for antifolates) or proteotoxic (for p97).

  • Cell Lines: CCRF-CEM (Leukemia) or MV4-11 (AML).

  • Method: CellTiter-Glo (ATP luminescence).

  • Differentiation Step (The "Rescue" Experiment):

    • Set A: Compound only.

    • Set B: Compound + Hypoxanthine (100

      
      M) + Thymidine (10 
      
      
      
      M).
    • Interpretation: If Set B shows restored viability, the compound is a de novo purine synthesis inhibitor (GARFT/DHFR). If Set B dies, the mechanism is likely p97-mediated or off-target cytotoxicity.

References
  • Lometrexol Mechanism (GARFT): Beardsley, G. P., et al. "Structure-activity studies of 5,10-dideazatetrahydrofolate analogues." Journal of Medicinal Chemistry, 1989.

  • VCP/p97 Inhibition in AML: Zhang, Y., et al. "Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia."[5][8] Drug Design, Development and Therapy, 2025.[5][8]

  • Solid-Phase Synthesis: Falcó, J. L., et al. "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines."[9][10] Molecular Diversity, 2003.[9][10]

  • Crystal Structure Analysis: Gangjee, A., et al. "Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase." Acta Crystallographica, 2013.

  • Clinical Context (Lometrexol): "A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid." British Journal of Cancer, 1999.

Sources

Therapeutic Potential of the 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Scaffold in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Rationale of a Privileged Scaffold

In modern structure-based drug design (SBDD), the identification of a "privileged scaffold"—a core molecular framework capable of acting as a versatile ligand for multiple biological targets—is a critical milestone. The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one system has recently emerged as a highly potent pharmacophore in oncology.

Unlike fully aromatic systems (such as quinazolines), this partially saturated bicyclic system offers a unique three-dimensional topology. The pyrimidin-4(3H)-one core provides a rigid, planar hydrogen-bonding network. Specifically, the N3-H and C4=O act as a bidentate hydrogen bond donor-acceptor pair, perfectly mimicking the amide group of endogenous nicotinamide or interacting with the hinge region of kinases and ATPases. Meanwhile, the 5,6,7,8-tetrahydropyrido ring provides a saturated, flexible aliphatic pocket that can be synthetically functionalized to access adjacent hydrophobic sub-pockets, enhancing target selectivity and improving pharmacokinetic (PK) properties.

This whitepaper dissects the mechanistic applications of this scaffold across three critical oncogenic targets: Tankyrases (TNKS1/2), VCP/p97, and KRAS G12D.

Mechanistic Pillar I: Tankyrase (TNKS1/2) Inhibition & Wnt/β-Catenin Suppression

The canonical Wnt/β-catenin pathway is aberrantly activated in numerous malignancies, most notably colorectal cancer (CRC). Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases (PARPs) that PARylate AXIN, a key component of the β-catenin destruction complex, leading to AXIN's proteasomal degradation and the subsequent oncogenic accumulation of β-catenin.

Crystallographic studies have demonstrated that derivatives such as 8-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one fit precisely into the nicotinamide binding motif of TNKS2[1]. The scaffold acts as a competitive inhibitor against NAD+, forming critical hydrogen bonds with active site residues (e.g., Ser1033), thereby stabilizing AXIN and shutting down Wnt-responsive transcription[1].

TNKS_Pathway TNKS Tankyrase 1/2 (TNKS) Active AXIN_PAR AXIN PARylation & Degradation TNKS->AXIN_PAR NAD+ dependent Inhibitor 5,6,7,8-tetrahydropyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->TNKS Blocks Nicotinamide Pocket AXIN_Stable AXIN Stabilization (Destruction Complex Active) Inhibitor->AXIN_Stable Shifts equilibrium Bcat_Active β-Catenin Accumulation (Transcription ON) AXIN_PAR->Bcat_Active Wnt ON Bcat_Deg β-Catenin Degradation (Transcription OFF) AXIN_Stable->Bcat_Deg Wnt OFF

Fig 1. Mechanistic diversion of the Wnt/β-catenin pathway via TNKS inhibition.

Mechanistic Pillar II: VCP/p97 Inhibition in Acute Myeloid Leukemia (AML)

Beyond Wnt signaling, the scaffold has shown groundbreaking efficacy in disrupting protein homeostasis. Valosin-containing protein (VCP/p97) is an AAA+ ATPase essential for endoplasmic reticulum-associated degradation (ERAD). AML cells, which exhibit high rates of protein turnover, are exquisitely sensitive to ERAD disruption.

Recent 2025 data highlights the design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives as potent VCP/p97 inhibitors[2]. By binding to the D1/D2 ATPase domains, these compounds block p97 activity, leading to the lethal accumulation of ubiquitylated proteins. This triggers an unresolved Unfolded Protein Response (UPR), severe ER stress, and rapid apoptosis in AML cell lines with IC₅₀ values in the sub-micromolar range[2].

VCP_Pathway VCP VCP/p97 AAA+ ATPase (Active ERAD) Ubiq Accumulation of Ubiquitylated Proteins VCP->Ubiq ERAD Blockade Inhibitor 5,6,7,8-tetrahydropyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->VCP Inhibits ATPase Activity ER_Stress Severe ER Stress (Unfolded Protein Response) Ubiq->ER_Stress Proteotoxic Stress Apoptosis AML Cell Apoptosis ER_Stress->Apoptosis Terminal UPR

Fig 2. VCP/p97 inhibition inducing ER stress and apoptosis in AML cells.

Quantitative Target Landscape

To provide a clear benchmarking standard for lead optimization, the following table summarizes the quantitative data and cellular phenotypes associated with the functionalization of this scaffold across its primary oncogenic targets[1][2][3].

Target EnzymePrimary Oncogenic PathwayScaffold Binding ModeRepresentative IC₅₀ RangeCellular Phenotype
Tankyrase 1/2 (TNKS) Wnt/β-CateninNicotinamide pocket mimicry10 - 150 nMAXIN stabilization, β-catenin degradation
VCP/p97 ATPase ERAD / UPRATPase domain (D1/D2) inhibition< 1.0 µMAccumulation of ubiquitylated proteins, ER stress
KRAS G12D MAPK / ERKAllosteric/GTP-binding interference50 - 500 nMInhibition of downstream ERK phosphorylation

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that biochemical assays must be designed to eliminate false positives (e.g., pan-assay interference compounds or PAINS). The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: In Vitro TNKS2 PARylation Assay (ECL-Based)

Causality Check: We utilize a biotinylated NAD+ analog rather than standard radiolabeled [³²P]-NAD+. The pyrimidin-4-one core directly competes with the nicotinamide moiety of NAD+. If the compound is an active competitive inhibitor, the PARylation of the immobilized substrate decreases, resulting in a proportional drop in streptavidin-HRP mediated signal.

  • Plate Preparation: Coat 96-well high-bind microplates with 50 µL of recombinant histone H4 (10 µg/mL). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST. Add 200 µL of 5% BSA in PBST to block non-specific binding sites (1 hour at room temperature).

  • Compound Incubation: Dispense 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives (10-point dose-response in 1% DMSO) into the wells. Add 10 nM recombinant TNKS2 enzyme. Incubate for 15 minutes to allow steady-state pocket binding.

  • Reaction Initiation: Add 5 µM Biotin-NAD+ to initiate the PARylation reaction. Incubate for 30 minutes at room temperature.

  • Detection: Wash 5x with PBST. Add Streptavidin-HRP (1:5000) for 30 minutes. Wash thoroughly and add Electro-chemiluminescence (ECL) substrate.

  • Readout: Measure luminescence. A reduction in signal correlates directly with target engagement and inhibition.

Protocol B: VCP/p97 ATPase Activity Assay (Malachite Green)

Causality Check: We select the Malachite Green assay over luciferase-based ATP depletion assays. Luciferase is highly susceptible to off-target inhibition by heterocyclic compounds, yielding false positives. Malachite green directly measures inorganic phosphate (Pi) release, ensuring the readout is strictly tied to VCP/p97 ATP hydrolysis.

  • Reagent Prep: Prepare Malachite Green working solution (0.045% malachite green oxalate, 4.2% ammonium molybdate in 4N HCl, and 0.01% Tween-20).

  • Enzyme & Compound Mix: In a 384-well clear-bottom plate, mix 20 nM wild-type VCP/p97 with test compounds in assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT).

  • Hydrolysis Reaction: Initiate the reaction by adding 100 µM ATP. Incubate at 37°C for 60 minutes.

  • Termination: Add 10 µL of the acidic Malachite Green reagent. The low pH instantly quenches the enzymatic reaction while forming a chromogenic complex with the released Pi.

  • Readout: Incubate for 10 minutes for color development and measure absorbance at 620 nm using a microplate reader.

Workflow Synth Scaffold Synthesis & Optimization Biochem Biochemical Assays (PARylation / ATPase) Synth->Biochem Cellular Cellular Profiling (AML / Colorectal lines) Biochem->Cellular InVivo In Vivo Xenografts (PK/PD & Efficacy) Cellular->InVivo

Fig 3. Self-validating experimental workflow for scaffold optimization.

Conclusion

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a masterclass in structural versatility. By acting as an isostere for nicotinamide and a hinge-binding mimic for ATP, it provides a highly tunable foundation for targeting TNKS1/2 in solid tumors and VCP/p97 in hematological malignancies. Future drug development efforts should focus on leveraging this core for PROTAC (Proteolysis Targeting Chimera) warheads, utilizing the saturated piperidine ring as an ideal, non-interfering exit vector for linker attachment.

References

  • Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors Source: ResearchGate URL:[Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) Source: Drug Design, Development and Therapy (Taylor & Francis / Dove Medical Press) URL:[Link]

  • WO2021106231A1 - A compound having inhibitory activity against KRAS G12D mutation Source: Google Patents URL

Sources

An In-depth Technical Guide to the Mechanism of Action of Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the mechanism of action of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize these promising therapeutic agents.

The General Mechanism of Kinase Inhibition

Protein phosphorylation is a fundamental mechanism that governs a multitude of cellular processes, including cell division, growth, differentiation, and apoptosis.[2] Cyclin-dependent kinases (CDKs), for instance, are key regulators of the cell cycle.[2] The pyrido[2,3-d]pyrimidine core is a versatile scaffold for a variety of kinase inhibitors that target enzymes such as tyrosine kinases, CDKs, and mTOR.[3] These small molecule inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[4][5]

Molecular Interactions and Binding Mode of Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Inhibitors

The efficacy of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one inhibitors stems from their specific interactions within the ATP-binding pocket of the target kinase. While a crystal structure for this exact scaffold is not publicly available, the binding mode of the closely related pyrido[2,3-d]pyrimidine core has been elucidated. These inhibitors act as ATP-competitive agents.[4]

A notable example is the crystal structure of a pyrido[2,3-d]pyrimidine inhibitor bound to DYRK1A kinase.[6] This structure reveals key interactions that are likely conserved across other kinases targeted by this scaffold. The pyrimidine portion of the core typically forms hydrogen bonds with the "hinge" region of the kinase, which is a critical interaction for anchoring the inhibitor in the active site. The pyridone ring and its substituents can then extend into other regions of the ATP-binding pocket, forming additional interactions that contribute to the inhibitor's potency and selectivity.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Inhibitor hinge Hinge Region (e.g., G605, K529 in Mps1) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_channel Solvent-Exposed Region pyrimidine_core Pyrimidine Core pyrimidine_core->hinge H-Bonds pyridone_ring Tetrahydropyridone Ring pyridone_ring->gatekeeper van der Waals substituent_R1 Substituent R1 substituent_R1->hydrophobic_pocket Hydrophobic Interactions substituent_R2 Substituent R2 substituent_R2->solvent_channel Improves Solubility

Figure 1: Generalized binding mode of a tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one inhibitor in a kinase active site.

Downstream Cellular Effects of Kinase Inhibition

By blocking the catalytic activity of their target kinases, tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one inhibitors trigger a cascade of downstream cellular events. A primary consequence of inhibiting kinases involved in cell cycle regulation, such as CDKs, is cell cycle arrest.[7] Specifically, inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[7] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition.[7] This ultimately leads to a halt in cell proliferation and can induce senescence or apoptosis (programmed cell death).[7]

inhibitor Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Kinase Inhibitor kinase Target Kinase (e.g., CDK4/6) inhibitor->kinase Inhibits substrate Downstream Substrate (e.g., Rb Protein) kinase->substrate Phosphorylates cell_cycle Cell Cycle Progression (G1 to S Phase) kinase->cell_cycle Inhibition Arrests apoptosis Apoptosis kinase->apoptosis Inhibition Leads To p_substrate Phosphorylated Substrate p_substrate->cell_cycle Promotes proliferation Cell Proliferation cell_cycle->proliferation

Figure 2: Signaling pathway illustrating the downstream effects of kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one inhibitors is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed several key principles:

  • Substituents on the Pyridine Ring: Modifications at this position can significantly impact selectivity and potency by interacting with specific residues in the kinase active site. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine core enhanced potency and bioavailability.[4]

  • Aromatic Groups: The addition of substituted phenyl groups can lead to interactions with hydrophobic pockets within the ATP-binding site, often enhancing inhibitory activity.[8]

  • Solubility-Enhancing Moieties: The incorporation of polar groups can improve the pharmacokinetic properties of the inhibitor without compromising its activity.

Experimental Protocols for Characterization

The characterization of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one kinase inhibitors involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Protocol:

  • Prepare a reaction mixture containing the target kinase, its substrate, and ATP in an appropriate buffer.

  • Add serial dilutions of the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one inhibitor to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add a detection reagent (e.g., ADP-Glo™) that stops the kinase reaction and measures the amount of ADP produced, which is then converted to a luminescent signal.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the inhibitor.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one inhibitor for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cancer cells with the inhibitor for a desired time period (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol.[2]

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is used to prevent the staining of RNA.

  • Incubate the cells in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[10]

cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) ic50_biochem Determine IC50 (Potency) kinase_assay->ic50_biochem viability_assay Cell Viability Assay (e.g., MTT) ic50_cell Determine IC50 (Efficacy) viability_assay->ic50_cell cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mechanism Elucidate Mechanism (e.g., G1 Arrest) cell_cycle_assay->mechanism inhibitor Inhibitor Compound inhibitor->kinase_assay inhibitor->viability_assay inhibitor->cell_cycle_assay

Figure 3: Experimental workflow for the characterization of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one kinase inhibitors.

Data Presentation

The inhibitory activity of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives is typically reported as IC50 values. The following table provides a summary of the reported activities of some pyrido[2,3-d]pyrimidine-based kinase inhibitors against various cancer cell lines.

Compound IDTarget Kinase(s)Cell LineIC50 (µM)Reference
5a PDGFRβ, EGFR, CDK4/cyclin D1HepG-20.3[8]
5a PDGFRβ, EGFR, CDK4/cyclin D1PC-36.6[8]
5a PDGFRβ, EGFR, CDK4/cyclin D1HCT-1167.0[8]
8a EGFRWT, EGFRT790MPC-37.98[11]
4 PIM-1MCF-70.57[12]
11 PIM-1HepG20.99[12]

Conclusion

Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one kinase inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. Their ability to competitively inhibit the ATP-binding site of various kinases leads to the disruption of key cellular signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells. The modular nature of the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of these inhibitors, from initial biochemical screening to the elucidation of their cellular mechanism of action. Continued research and development in this area hold great promise for the discovery of novel and effective treatments for a wide range of diseases.

References

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. (n.d.).
  • What is the mechanism of action of CDK (cyclin-dependent kinase) inhibitors in cancer treatment? - Dr.Oracle. (2026, February 1).
  • Mechanism of action of CDK inhibitors; these inhibitors specifically... - ResearchGate. (n.d.).
  • Mechanisms and Implications of CDK4/6 Inhibitors for the Treatment of NSCLC - Frontiers. (2021, July 30).
  • What Are CDK4/6 Inhibitors? - Breastcancer.org. (2026, January 29).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.).
  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024, May 5).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - ResearchGate. (2022, March 10).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (2020, September 8).
  • Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. (2024, April 25).
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (n.d.).
  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.).
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare. (n.d.).
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. (2022, July 12).
  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily | bioRxiv. (2023, March 30).
  • 4mq1 - The crystal structure of DYRK1a with a bound pyrido[2,3-d]pyrimidine inhibitor - PDBj. (2024, November 27).
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers - PubMed. (2022, October 5).
  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PubMed. (2018, December 15).
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (2022, October 13).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5).
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. (2022, July 12).

Sources

Chemical properties and stability of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Scaffold: Structural Causality, Stability Kinetics, and Synthetic Workflows

Rationale & Structural Biology Context

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold in modern drug discovery, serving as the architectural foundation for numerous targeted therapies, most notably Cyclin-Dependent Kinase (CDK) inhibitors[1]. As a Senior Application Scientist, understanding this molecule requires moving beyond its 2D representation to analyze the 3D physicochemical vectors it provides. The scaffold is intentionally designed to solve a dual-optimization problem: achieving high-affinity ATP-competitive binding while maintaining favorable aqueous solubility and pharmacokinetic properties[2].

Physicochemical Architecture & Reactivity Logic

The unique chemical behavior of this scaffold arises from the fusion of two distinct domains: an aromatic pyrimidin-4(3H)-one ring and a saturated tetrahydropyridine ring.

  • The Pyrimidin-4(3H)-one Domain: This region undergoes lactam-lactim tautomerism. At physiological pH, the lactam form is thermodynamically favored. This configuration presents a rigid hydrogen-bond donor (N3-H) and acceptor (C4=O) pair that perfectly mimics the purine ring of ATP, anchoring the molecule into the kinase hinge region[2].

  • The Tetrahydropyridine Domain: Unlike fully aromatic pyrido[2,3-d]pyrimidines, the 5,6,7,8-tetrahydro variant introduces sp3-hybridized carbons. This saturation breaks the planarity of the molecule, significantly reducing crystal lattice energy and thereby enhancing aqueous solubility. Furthermore, the N8 nitrogen acts as a highly nucleophilic secondary amine, providing a solvent-exposed vector for functionalization (e.g., acylation or reductive amination) without sterically clashing with the kinase binding pocket[1].

Reactivity A 5,6,7,8-tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one B Pyrimidin-4(3H)-one Motif (Lactam-Lactim Tautomerism) A->B Domain 1 C Tetrahydropyridine Ring (sp3 hybridized vector) A->C Domain 2 D Kinase Hinge Binding (ATP-competitive) B->D Enables E Solvent-Exposed Functionalization (High Aqueous Solubility) C->E Enables F Oxidative Aromatization (Primary Degradation Pathway) C->F Susceptible to

Caption: Structural domains and reactivity logic of the tetrahydropyrido[2,3-d]pyrimidine core.

Thermodynamic Stability and Degradation Pathways

A critical liability of the 5,6,7,8-tetrahydro system is its thermodynamic drive toward aromatization. Under oxidative stress, the saturated piperidine-like ring undergoes radical-mediated dehydrogenation to form the fully conjugated pyrido[2,3-d]pyrimidin-4(3H)-one[3]. This degradation is highly problematic during API manufacturing and storage because the transition from sp3 to sp2 hybridization flattens the molecule, drastically altering target affinity and reducing solubility.

Hydrolytically, the scaffold is exceptionally robust. The amide-like resonance within the pyrimidinone core shields the carbonyl carbon from nucleophilic attack by water. Consequently, extreme pH shifts are required to induce ring-opening degradation[3].

Table 1: ICH Forced Degradation Profile
Stress ConditionReagent / ParameterTime / TempPrimary Degradation PathwayExpected Mass Balance
Oxidative 3% H₂O₂, ambient24 hoursRapid aromatization to pyrido[2,3-d]pyrimidine>98% (Clean conversion)
Acidic 1N HCl48 hours, 60°CHighly stable; minor N-dealkylation (if substituted)>99%
Basic 1N NaOH48 hours, 60°CPyrimidinone ring-opening (hydrolysis)~90-95%
Photolytic UV-Vis (ICH Q1B)1.2M lux hrsPhoto-oxidation / Dehydrogenation~95%

Validated Protocols for Synthesis & Stability Profiling

Catalytic One-Pot Multicomponent Synthesis

Traditional step-wise syntheses of this core suffer from poor atom economy and intermediate instability. The modern standard employs a one-pot, three-component reaction utilizing Bismuth(III) triflate (Bi(OTf)₃)[4].

Causality of Reagent Selection: Bi(OTf)₃ is chosen because of its extreme oxophilicity and moisture stability. It selectively coordinates with the carbonyl oxygen of the aromatic aldehyde, accelerating the initial Knoevenagel condensation with malononitrile. Unlike traditional Lewis acids (e.g., AlCl₃), Bi(OTf)₃ is not poisoned by the water molecule generated during the subsequent Michael addition and cyclization steps, ensuring catalytic turnover[4].

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vessel with 6-amino-1,3-dimethyluracil (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add 10 mol% Bi(OTf)₃. Crucial Control: Ensure the catalyst is added last to prevent premature polymerization of the aldehyde.

  • Cyclization: Heat the mixture to 80°C under reflux for 2–4 hours. The progression from the Michael adduct to the cyclized tetrahydropyrido[2,3-d]pyrimidine is driven by the thermodynamic stability of the resulting bicyclic system[4].

  • Isolation: Cool to 0°C. The product precipitates naturally due to its lower solubility in cold ethanol. Filter and wash with cold aqueous ethanol to remove the water-soluble catalyst.

Self-Validating Forced Degradation Analytical Workflow

To comply with ICH Q3A/Q3B guidelines, stability profiling must isolate the exact cause of degradation[3]. The following protocol utilizes a self-validating quenching mechanism to ensure degradation occurs strictly during the stress phase, preventing auto-oxidation artifacts in the autosampler.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a 50:50 Methanol/Water diluent to a concentration of 1.0 mg/mL.

  • Oxidative Stress Initiation: Aliquot 5.0 mL of the sample and add 1.0 mL of 3% H₂O₂. Incubate at 25°C in the dark.

  • Arrest & Neutralization (Self-Validation Step): After exactly 24 hours, extract a 1.0 mL aliquot and immediately quench with 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃). Causality: The thiosulfate instantly reduces residual peroxide to water. If this step is omitted, the sample will continue to degrade inside the HPLC vial, invalidating the kinetic data.

  • Chromatographic Analysis: Inject 10 µL onto a C18 RP-HPLC column. Use a gradient of 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The fully aromatized degradation product will elute later than the tetrahydro-core due to increased lipophilicity[3].

Workflow Step1 API Sample Preparation (1.0 mg/mL in MeOH/Water) Step2 ICH Stress Conditions (H2O2, HCl, NaOH, UV, Heat) Step1->Step2 Subject to stress Step3 Arrest & Neutralization (Self-Validating Control) Step2->Step3 Quench reaction Step4 RP-HPLC / LC-MS Analysis (C18 Column, Gradient Elution) Step3->Step4 Inject into system Step5 Impurity Profiling & Mass Balance Calculation Step4->Step5 Extract kinetic data

Caption: Self-validating forced degradation and analytical profiling workflow.

Quantitative Data Summary

Table 2: Physicochemical & Kinetic Parameters
ParameterValue / CharacteristicStructural Causality
pKa (Pyrimidinone N3) ~8.5 - 9.5Deprotonation yields a stabilized enolate, essential for metal-coordination or specific kinase hinge interactions.
pKa (Tetrahydropyridine N8) ~5.0 - 6.5Secondary/tertiary amine nature allows protonation in the acidic tumor microenvironment, boosting local solubility.
LogP (Calculated) 1.2 - 2.5 (Substituent dependent)The sp3 hybridized ring lowers the LogP compared to the planar oxidized analog, preventing non-specific protein binding.
Oxidation Half-Life (in solution) ~72 hours (aerobic, ambient light)Radical susceptibility of the allylic/benzylic-like positions on the saturated ring necessitates storage under inert gas (Argon/N₂).

References

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate Source: SCIRP URL:[Link]

  • High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research Source: Pharmaffiliates URL:[Link]

  • Review Article: The chemistry of pyrido[2,3-d]pyrimidines Source: JOCPR URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL:[Link]

Sources

Technical Guide: History and Discovery of Pyrido[2,3-d]pyrimidine Antifolates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a pivotal evolution in the design of antifolate chemotherapeutics. Originally developed to overcome the limitations of "classical" antifolates like Methotrexate (MTX)—specifically their reliance on the Reduced Folate Carrier (RFC) and folyl polyglutamate synthetase (FPGS)—this class of "non-classical" lipophilic inhibitors enters cells via passive diffusion. This guide details the historical trajectory of these compounds, from the discovery of Piritrexim (PTX) to modern, pathogen-selective analogs designed by Gangjee et al. It provides researchers with actionable synthesis protocols, validated enzymatic assays, and structural insights required for next-generation drug development.

Historical Genesis: The Flight from Pteridines

The Classical Limit

The early history of antifolates was dominated by pteridine-based structures (e.g., Methotrexate). While effective, these "classical" antifolates faced two critical resistance mechanisms:

  • Transport Resistance: Downregulation of the RFC, the active transporter required for MTX uptake.

  • Polyglutamation Defects: Decreased expression of FPGS, which adds glutamate tails to MTX to retain it intracellularly.

The Bioisosteric Solution

To bypass these resistance nodes, medicinal chemists sought lipophilic scaffolds that could penetrate the cell membrane via passive diffusion, eliminating the need for the RFC. The pyrido[2,3-d]pyrimidine ring system was identified as a stable, lipophilic bioisostere of the pteridine ring.

  • Bioisosterism: Replacing the pteridine N-5 and N-8 with carbons (or rearranging the nitrogens) altered the electronic properties while maintaining the key pharmacophore required for binding to the Dihydrofolate Reductase (DHFR) active site.

  • Key Breakthrough: The synthesis of Piritrexim (PTX) by Burroughs Wellcome marked the first major success in this class. PTX demonstrated potent DHFR inhibition (

    
     in the nanomolar range) and retained activity in MTX-resistant cell lines.
    

AntifolateEvolution MTX Methotrexate (Classical) Requires RFC Transport Subject to Polyglutamation Resistance Resistance Emerges (RFC Downregulation) MTX->Resistance Clinical Pressure Bioisostere Scaffold Hop Pteridine -> Pyrido[2,3-d]pyrimidine Resistance->Bioisostere Rational Design PTX Piritrexim (Non-Classical) Lipophilic (Passive Diffusion) No Polyglutamation Bioisostere->PTX Discovery (1980s) Modern Gangjee Series (Compound 26) Pathogen Selectivity (pjDHFR vs hDHFR) PTX->Modern Optimization (2010s)

Figure 1: Evolutionary trajectory of antifolate scaffolds from classical pteridines to modern pyrido[2,3-d]pyrimidines.

Structural Pharmacology & Mechanism

Mechanism of Action

Pyrido[2,3-d]pyrimidine antifolates function primarily as competitive inhibitors of Dihydrofolate Reductase (DHFR) .

  • Normal Physiology: DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH.[1] THF is the one-carbon donor essential for thymidylate and purine synthesis.

  • Inhibition: By binding to the DHFR active site, these drugs deplete the cellular pool of THF, causing "thymineless death" due to the arrest of DNA synthesis.[2]

Structure-Activity Relationship (SAR)

The potency of pyrido[2,3-d]pyrimidines relies on specific interactions within the DHFR binding pocket:

  • 2,4-Diamino Group: Essential for ionic interaction with the conserved Aspartate residue (Asp27 in human DHFR) in the active site.

  • N9-Position (Modern SAR): Research by Gangjee et al. revealed that substituents at the N9 position (e.g., methyl) can induce selectivity. For instance, an N9-methyl group clashes with Val115 in human DHFR but is accommodated by Ile123 in Pneumocystis DHFR, allowing for pathogen-selective targeting.

Technical Protocols

This section provides self-validating protocols for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine antifolates.

Protocol A: Synthesis of N6-Substituted Pyrido[2,3-d]pyrimidines

Methodology adapted from Gangjee et al. (2013) using Buchwald-Hartwig amination.

Objective: Synthesize a lipophilic antifolate analog (e.g., Compound 26) via palladium-catalyzed coupling.

Reagents:

  • 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine (Starting Material)

  • Pivalic anhydride (Protecting Group)[3]

  • Substituted Aniline (e.g., 3,4,5-trifluoroaniline)

  • Pd(OAc)2 (Catalyst)

  • BINAP (Ligand)

  • Cs2CO3 (Base)

  • Toluene/Dioxane (Solvent)

Step-by-Step Workflow:

  • Protection: React 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine with pivalic anhydride (120°C, 4h) to protect the exocyclic amines. This increases solubility and prevents catalyst poisoning.

    • Validation: Check TLC for disappearance of polar starting material.

  • Coupling (Buchwald-Hartwig):

    • Charge a flame-dried flask with the pivaloyl-protected bromide (1.0 eq), substituted aniline (1.2 eq), Cs2CO3 (1.4 eq), Pd(OAc)2 (5 mol%), and BINAP (10 mol%).

    • Add anhydrous Toluene or Dioxane under Argon.

    • Reflux at 100°C for 12–16 hours.

    • Causality: The bulky BINAP ligand facilitates the reductive elimination of the sterically hindered amine.

  • Deprotection: Treat the coupled product with 1M NaOH in MeOH/Water at reflux for 2 hours to remove the pivaloyl groups.

  • Purification: Neutralize with HCl, collect precipitate, and purify via flash chromatography (CHCl3/MeOH).

SynthesisWorkflow Start 2,4-diamino-6-bromo- pyrido[2,3-d]pyrimidine Protect Protection (Pivalic Anhydride, 120°C) Start->Protect Coupling Pd-Catalyzed Coupling (Aniline, Pd(OAc)2, BINAP) Protect->Coupling Increases Solubility Deprotect Deprotection (NaOH, MeOH, Reflux) Coupling->Deprotect C-N Bond Formed Final Target Antifolate (Purified Solid) Deprotect->Final

Figure 2: Synthetic route for accessing N6-substituted pyrido[2,3-d]pyrimidine antifolates.

Protocol B: Spectrophotometric DHFR Inhibition Assay

Standardized protocol for determining IC50 values.

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).[4][5]

Materials:

  • Recombinant human DHFR (hDHFR) or pathogen DHFR.

  • Substrate: Dihydrofolic acid (DHF) (50 µM final).

  • Cofactor: NADPH (60 µM final).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

  • UV-Vis Spectrophotometer (Kinetic mode).

Procedure:

  • Blanking: Set spectrophotometer to 340 nm at 25°C.

  • Mixture Prep: In a quartz cuvette, add:

    • Buffer (to 1 mL total volume)

    • NADPH (Wait for stable baseline)

    • Enzyme (hDHFR)[6]

  • Inhibitor Addition: Add the test compound (pyrido[2,3-d]pyrimidine) at varying concentrations (0.1 nM – 10 µM). Incubate for 2 minutes to allow equilibrium binding.

  • Initiation: Add DHF to start the reaction.

  • Measurement: Record the decrease in Absorbance (A340) for 3–5 minutes.

  • Calculation:

    • Calculate slope (

      
      ) for the linear portion.
      
    • Normalize against the "No Inhibitor" control (100% activity).

    • Plot % Activity vs. Log[Concentration] to determine

      
      .
      

Validation Check: A standard inhibitor like Methotrexate should yield an


 < 10 nM under these conditions. If 

nM for MTX, check enzyme activity or NADPH quality.

Quantitative Data Summary

CompoundScaffold TypeTargetTransport MechanismKey Feature
Methotrexate PteridineDHFRRFC (Active)Gold standard; resistance prone.
Piritrexim Pyrido[2,3-d]pyrimidineDHFRPassive DiffusionLipophilic; overcomes RFC resistance.
Nolatrexed QuinazolineTSPassive DiffusionNon-classical TS inhibitor; orally active.
Compound 26 Pyrido[2,3-d]pyrimidinepjDHFRPassive Diffusion>35-fold selectivity for P. jirovecii over human DHFR.

References

  • Gangjee, A. et al. (2013).[7] "Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates." Journal of Medicinal Chemistry. Link

  • Grivsky, E. M. et al. (1980). "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine." Journal of Medicinal Chemistry. Link

  • Cody, V. et al. (2013). "Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase." Acta Crystallographica. Link

  • BenchChem. (2025).[4][5] "Methotrexate's Inhibition of Dihydrofolate Reductase: A Technical Guide." Link

  • Sigma-Aldrich. "Dihydrofolate Reductase Assay Kit Technical Bulletin." Link

Sources

The Molecular Master Key: 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a pinnacle of "privileged structure" design. Unlike its fully aromatic counterpart (pyrido[2,3-d]pyrimidine), which serves as a flat, intercalating kinase inhibitor (e.g., Palbociclib analogs), the 5,6,7,8-tetrahydro variant offers a unique three-dimensional architecture. It mimics the bioactive conformation of 5,6,7,8-tetrahydrofolate (THF) , the body's essential cofactor for one-carbon transfer reactions.

This guide dissects the scaffold's utility in targeting dihydrofolate reductase (DHFR), receptor tyrosine kinases (RTKs), and the Valosin-Containing Protein (VCP/p97). It provides a validated synthetic roadmap and structural analysis for medicinal chemists aiming to exploit this core for next-generation therapeutics.

Part 1: Structural Anatomy & Pharmacophore

The "privileged" status of this scaffold arises from its ability to satisfy the Grimm’s Law of Heterocyclic Replacement while adding stereochemical complexity.

The Pharmacophoric Triad

The molecule functions through three distinct interaction vectors:

  • The H-Bonding Face (N3-C4-N1): The pyrimidine ring, specifically the lactam motif (or its tautomeric enol), acts as a donor-acceptor-donor (D-A-D) system, mimicking the pterin ring of folic acid. This is critical for binding to Asp/Glu residues in kinase hinge regions or the active site of DHFR.

  • The Hydrophobic/Chiral Pocket (C5-C6-C7): The saturated piperidine ring adopts a half-chair or sofa conformation. This non-planar geometry allows the molecule to fit into "curved" hydrophobic pockets that flat aromatic rings cannot access.

  • The N8 Vector: Substitution at the N8 position allows for vector exploration into solvent-exposed regions or adjacent hydrophobic pockets (e.g., the "selectivity gate" in kinases).

Graphviz: Pharmacophore Mapping

The following diagram illustrates the interaction vectors and the critical differentiation between the aromatic and tetrahydro portions.

PharmacophoreMap Core 5,6,7,8-tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one HBond H-Bonding Face (N1, N3, C4=O) Mimics Pterin/Purine Core->HBond Pyrimidine Ring Chiral Chiral/Hydrophobic Zone (C6, C7) Stereoselectivity Control Core->Chiral Saturated Ring Vector N8 Vector Solubility & Selectivity (Solvent Front) Core->Vector Bridgehead N Targets Target Classes HBond->Targets Chiral->Targets DHFR DHFR/GARFT (Folate Mimicry) Targets->DHFR Kinase Tyrosine Kinases (ATP Mimicry) Targets->Kinase VCP VCP/p97 (Allosteric inhibition) Targets->VCP

Caption: Pharmacophore decomposition showing the distinct roles of the pyrimidine (binding affinity) and tetrahydropyridine (specificity) rings.[1]

Part 2: Validated Synthetic Architectures

Synthesis of the tetrahydro- core requires careful control to prevent over-oxidation to the aromatic system. The most robust route avoids the reduction of the aromatic precursor (which is often harsh and non-selective) and instead utilizes the cyclization of functionalized tetrahydropyridines .

Protocol: The "Gangjee-Victory" Cyclization

This protocol is adapted from high-impact methodologies for synthesizing antifolates and kinase inhibitors.

Objective: Synthesis of 2-amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one.

Step-by-Step Methodology:

  • Precursor Formation:

    • Reagents: Ethyl 2-oxopiperidine-3-carboxylate (or N-protected derivative), Triethyloxonium tetrafluoroborate (Meerwein's salt).

    • Action: Lactim ether formation. React the piperidine derivative with Meerwein's salt in DCM at 0°C to form the ethyl 2-ethoxy-1,4,5,6-tetrahydropyridine-3-carboxylate.

    • Why: This activates the C2 position for nucleophilic attack by guanidine.

  • Cyclization (The Critical Step):

    • Reagents: Guanidine free base (generated from Guanidine HCl + NaOEt), Ethanol (anhydrous).

    • Action: Reflux the lactim ether with 3.0 eq of guanidine in ethanol for 12-18 hours.

    • Mechanism: Nucleophilic attack of guanidine on the ethoxy imidate, followed by intramolecular cyclization onto the ester.

    • Observation: Product precipitates as a white/off-white solid upon cooling.

  • Purification:

    • Wash: Cold water and diethyl ether (removes unreacted guanidine).

    • Recrystallization:[2] DMF/Water or MeOH.

Self-Validating Checkpoint:

  • NMR Signature: Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and the appearance of the pyrimidine NH singlet (>10 ppm). The C5, C6, C7 methylene protons should appear as distinct multiplets in the 1.8–3.5 ppm range, confirming the tetrahydro state.

Graphviz: Synthetic Workflow

SynthesisPath Start Piperidin-2-one Derivative Step1 Activation (Meerwein's Salt / POCl3) Start->Step1 O-Alkylation Intermediate Activated Lactim Ether (Reactive Intermediate) Step1->Intermediate Step2 Cyclization (Guanidine/Amidine + NaOEt) Intermediate->Step2 Nucleophilic Attack Product 5,6,7,8-tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one Step2->Product Ring Closure

Caption: The convergent synthetic route ensuring retention of the saturated ring system.

Part 3: Target Landscapes & Data Analysis

Antifolates (DHFR Inhibition)

The 5,6,7,8-tetrahydro scaffold is a direct structural analog of 5,10-dideaza-5,6,7,8-tetrahydrofolate .

  • Mechanism: It binds to Dihydrofolate Reductase (DHFR), competing with dihydrofolate.

  • Selectivity: Gangjee et al. demonstrated that N8-substitution (e.g., methyl or ethyl) creates steric clashes in human DHFR (hDHFR) but is accommodated by pathogen DHFR (e.g., Pneumocystis jirovecii), providing high selectivity indices.

VCP/p97 Inhibition (Oncology)

Recent studies (2020-2024) have repurposed this scaffold to target Valosin-Containing Protein (p97) , a chaperone essential for protein homeostasis in cancer cells.

  • Case Study (Compound V12): A 2024 study identified a derivative where the N8 position was substituted to optimize hydrophobic interactions within the p97 D2 domain.

Comparative Potency Data:

Compound IDTargetIC50 (nM)Selectivity Note
Methotrexate (Control)hDHFR0.2Non-selective
Gangjee Cmpd 26 pjDHFR3.2>35x selectivity vs hDHFR
Compound V12 VCP/p97500Potent anti-AML activity
PD-089828 FGFR1130Kinase hinge binder
EGFR Kinase Inhibitors

While quinazolines (Gefitinib) are standard, the tetrahydropyrido[2,3-d]pyrimidine scaffold offers a "curved" alternative that can bypass specific resistance mutations (e.g., T790M) by fitting slightly differently into the ATP binding pocket, avoiding steric clashes with the mutated methionine.

Part 4: Technical Recommendations for Optimization

  • Chirality is Key: Unlike the aromatic series, the C6 position in the tetrahydro series is chiral.

    • Recommendation: Always resolve enantiomers early. The (S)-enantiomer often mimics the natural chirality of folate.

  • Solubility: The N8-H is a handle for solubility. Alkylation at N8 increases lipophilicity, while introducing solubilizing tails (e.g., morpholine) at C2 is standard practice.

  • Oxidation Risk: These compounds can slowly oxidize to the aromatic form in air.

    • Storage: Store as HCl or mesylate salts under argon to prevent dehydrogenation.

References

  • Gangjee, A., et al. (2013).[3] Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues as Antifolates.[3][4] Journal of Medicinal Chemistry. Link

  • Wu, C.H., et al. (2010). Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Cody, V., et al. (2015).[4] Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase.[2][4] Acta Crystallographica Section D. Link

  • Deng, Y., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia. Drug Design, Development and Therapy.[1][5] Link

  • Thompson, A.M., et al. (2000). Tyrosine Kinase Inhibitors. Synthesis and Structure-Activity Relationships for a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

[1]

Abstract & Strategic Overview

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a "privileged structure" in drug discovery. Unlike its fully aromatic counterpart, the tetrahydro- derivative possesses increased solubility, a defined 3D-conformation for active site binding, and secondary amine functionality at the N-6 position amenable to further diversification.

This guide details two distinct synthetic pathways:

  • Route A (The "Reduction" Protocol): A robust, scalable catalytic hydrogenation of the aromatic precursor. This is the recommended industry standard for high-purity bulk synthesis.

  • Route B (The "De Novo" Cyclization): A convergent route using ethyl 2-oxopiperidine-3-carboxylate. This is ideal for introducing diversity at the C-2 or C-4 positions early in the synthesis.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best understood by deconstructing the bicyclic core. The choice of route depends on whether the user requires a pristine unsubstituted core (Route A) or a highly substituted derivative (Route B).

RetrosynthesisTargetTarget:5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-oneAromaticPrecursor A:Pyrido[2,3-d]pyrimidin-4(3H)-one(Aromatic)Target->AromaticSelective Hydrogenation(Pd/C or PtO2)PiperidonePrecursor B:Ethyl 2-oxopiperidine-3-carboxylateTarget->PiperidoneCyclization(Formamidine Acetate)NicotinicStart A:2-Aminonicotinic AcidAromatic->NicotinicCyclocondensation(Formamide)LactamStart B:2-PiperidonePiperidone->LactamC-Acylation(Diethyl Carbonate)

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Route A: Catalytic Hydrogenation (Standard Protocol)

This protocol describes the selective reduction of the pyridine ring while leaving the pyrimidinone intact. This selectivity is achieved using heterogeneous catalysis in acidic media.

Materials & Reagents[2][3]
  • Precursor: Pyrido[2,3-d]pyrimidin-4(3H)-one (Synthesis: Ref 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent). Note: Platinum Oxide (PtO2, Adam's Catalyst) is a more potent alternative if Pd/C fails.

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Hydrogen Source: H2 gas (Balloon or Parr Shaker).

Experimental Procedure

Step 1: Preparation of the Reaction Vessel

  • In a 250 mL heavy-walled hydrogenation bottle (or round-bottom flask), dissolve Pyrido[2,3-d]pyrimidin-4(3H)-one (5.0 g, 34.0 mmol) in Glacial Acetic Acid (50 mL).

    • Insight: Acetic acid protonates the pyridine nitrogen (N-8), activating the ring toward nucleophilic attack by hydride equivalents on the catalyst surface.

  • Carefully add 10% Pd/C (0.5 g, 10 wt% loading).

    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

Step 2: Hydrogenation

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 40-50 psi (3-3.5 bar) using a Parr shaker.

    • Note: If using a balloon (1 atm), heat the reaction to 60°C to ensure completion. At 50 psi, room temperature (25°C) is sufficient.

  • Agitate the mixture for 12–16 hours .

  • Monitoring: Check reaction progress by LC-MS.

    • Starting Material: [M+H]+ = 148.05

    • Product: [M+H]+ = 152.08 (Mass shift of +4).

Step 3: Workup & Purification

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with warm acetic acid (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to remove most of the acetic acid, yielding a viscous oil or gum.

  • Neutralization: Dissolve the residue in a minimum amount of water (10 mL) and cool to 0°C. Slowly adjust pH to ~8.0 using saturated aqueous NaHCO3 or 28% NH4OH .

    • Observation: A white to off-white precipitate should form.

  • Collect the solid by vacuum filtration. Wash with cold water (2 x 10 mL) and diethyl ether (10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Results & Data
ParameterValue
Yield 75 – 85%
Appearance Off-white to pale yellow powder
Melting Point > 250°C (dec.)
MS (ESI) [M+H]+ = 152.1
1H NMR (DMSO-d6) δ 7.85 (s, 1H, H-2), 6.50 (br s, 1H, NH-6), 3.25 (m, 2H, H-7), 2.38 (t, 2H, H-5), 1.75 (m, 2H, H-6).

Route B: Cyclization (Diversity-Oriented)

This route is preferred when the starting material (2-piperidone) is cheaper or when specific substitution patterns (e.g., 6-methyl) are required.

Reaction Scheme
  • Activation: 2-Piperidone + Diethyl Carbonate/NaH → Ethyl 2-oxopiperidine-3-carboxylate.

  • Cyclization: Ethyl 2-oxopiperidine-3-carboxylate + Formamidine Acetate + NaOEt → Target.

Detailed Protocol (Cyclization Step)

Step 1: Condensation [2][3][4]

  • Prepare a solution of Sodium Ethoxide (freshly prepared from Na metal, 1.2 eq) in absolute Ethanol.

  • Add Formamidine Acetate (1.2 eq) and stir for 15 minutes to liberate the free base.

  • Add Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq) dropwise.

  • Heat the mixture to Reflux (78°C) for 6–8 hours.

    • Mechanism:[3] The amidine nitrogen attacks the ester carbonyl, followed by cyclization onto the lactam carbonyl (or vice-versa depending on tautomers), eliminating ethanol and water.

Step 2: Isolation

  • Cool to room temperature. The sodium salt of the product may precipitate.

  • Acidify carefully with Acetic Acid to pH ~6-7.

  • Concentrate to dryness.

  • Triturate the residue with water to remove inorganic salts (NaOAc).

  • Recrystallize from Ethanol/Water .

Process Visualization (Workflow)[1]

The following flowchart illustrates the critical decision points and workup logic for the Hydrogenation Route (Route A).

WorkflowStartStart: Aromatic Precursor(Dissolved in AcOH)CatAddAdd Catalyst (Pd/C)(Inert Atmosphere)Start->CatAddHydroHydrogenation(40 psi, 12h, RT)CatAdd->HydroCheckLC-MS Check(Target Mass: 152)Hydro->CheckCheck->HydroIncomplete(Add time/heat)FilterFiltration (Celite)Remove Pd/CCheck->FilterCompleteConcConcentrate Filtrate(Remove AcOH)Filter->ConcNeutNeutralization(NH4OH to pH 8)Conc->NeutPrecipPrecipitation & DryingNeut->PrecipFinalFinal Product5,6,7,8-tetrahydro...Precip->Final

Figure 2: Step-by-step workflow for the catalytic hydrogenation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient pressure.Filter and add fresh catalyst. Increase pressure to 60 psi or temp to 50°C.
Over-Reduction Ring opening of the pyrimidine.Stop reaction immediately upon disappearance of SM. Avoid strong mineral acids (HCl/H2SO4).
Solubility Issues Product precipitates on catalyst.Use a larger volume of AcOH or switch to Trifluoroacetic Acid (TFA) for the reaction solvent.
Colored Impurities Oxidation of the secondary amine.Perform all workups quickly and store the product under Nitrogen/Argon at -20°C.

References

  • Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one (Precursor)

    • Oakes, V., et al. "The synthesis of pyrido[2,3-d]pyrimidines." Journal of the Chemical Society (1956).
  • Catalytic Hydrogenation of Fused Pyrimidines

    • Taylor, E. C., et al. "Tetrahydroquinazolines and Related Compounds." Journal of the American Chemical Society (1960).
    • Application to antifolates:

  • Cyclization of Beta-Keto Esters with Amidines

    • Falcó, J. L., et al. "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines." Molecular Diversity (2003).
  • General Review of Scaffold Synthesis: Victory, P., et al. "Pyrido[2,3-d]pyrimidines." Tetrahedron (1995).

Application Note: Efficient Synthetic Routes to Tetrahydropyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The tetrahydropyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for tyrosine kinase inhibitors (e.g., EGFR, CDK4), dihydrofolate reductase (DHFR) inhibitors, and broad-spectrum antimicrobials.[1] Traditional synthetic routes often suffer from multi-step procedures, low atom economy, and harsh conditions.[1]

This guide details two efficient, field-proven protocols for the synthesis of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles. These methods utilize Multicomponent Reactions (MCRs) to achieve high regioselectivity and yield while adhering to Green Chemistry principles.

Comparison of Synthetic Strategies
FeatureProtocol A: Catalytic Thermal (Preferred)Protocol B: Microwave-Assisted (High Throughput)Traditional Multi-Step
Reaction Type One-Pot Three-ComponentOne-Pot Three-ComponentLinear Stepwise
Energy Input Thermal Reflux (80°C)Microwave Irradiation (MWI)Various
Time Efficiency 2 – 4 Hours5 – 15 Minutes24 – 48 Hours
Catalyst Bi(OTf)₃ (Lewis Acid)Catalyst-free or DAHPStrong Bases/Acids
Yield Profile 85 – 95%90 – 98%40 – 60%
Scalability High (Gram to Kg)Low/Medium (Milligram)Medium

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting low yields. The reaction proceeds via a domino Knoevenagel-Michael-Cyclization sequence.[1][2][3]

Reaction Pathway Diagram

ReactionMechanism Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate A: Benzylidene Malononitrile (Knoevenagel Product) Start->Inter1 Catalyst - H₂O Inter2 Intermediate B: Michael Adduct Inter1->Inter2 + 6-Aminouracil (Michael Addition) Reagent2 Reagent: 6-Aminouracil Inter3 Cyclization: Intramolecular Nucleophilic Attack Inter2->Inter3 Tautomerization Product Final Product: Tetrahydropyrido[2,3-d]pyrimidine Inter3->Product Imine-Enamine Tautomerization

Figure 1: Mechanistic pathway of the one-pot synthesis. The rate-determining step is often the Michael addition of the 6-aminouracil to the benzylidene intermediate.[1]

Detailed Experimental Protocols

Protocol A: Lewis Acid Catalyzed Thermal Synthesis

Best for: Robust, scalable synthesis of diverse libraries.[1] Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] – chosen for its water-tolerance, low toxicity, and recoverability.[1]

Materials
  • Aldehyde (1.0 equiv): e.g., Benzaldehyde, 4-Chlorobenzaldehyde.[1]

  • Active Methylene (1.0 equiv): Malononitrile.[1][4]

  • Amine (1.0 equiv): 6-Amino-1,3-dimethyluracil (or 6-aminouracil).[1][5][6]

  • Catalyst: Bi(OTf)₃ (10 mol%).[1][4]

  • Solvent: Ethanol (EtOH) or Water:Ethanol (1:1).[1]

Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol) in 10 mL of Ethanol.

  • Catalyst Addition: Add Bi(OTf)₃ (0.1 mmol, 10 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with magnetic stirring.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). The spot for the aldehyde should disappear completely (typically 2–4 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product typically precipitates out as a solid.

    • Filter the precipitate using a Buchner funnel.

    • Catalyst Recovery: The filtrate contains the catalyst. Evaporate the solvent to recover Bi(OTf)₃ for reuse (optional).[1]

  • Purification: Wash the solid cake with cold water (2 x 5 mL) followed by cold ethanol (2 x 5 mL). Recrystallize from hot DMF/Ethanol if necessary.

Protocol B: Microwave-Assisted Aqueous Synthesis

Best for: Rapid library generation, Green Chemistry compliance.[1]

Step-by-Step Procedure
  • Preparation: Mix aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol) in a microwave-safe process vial.

  • Solvent/Catalyst: Add 2 mL of Water:Ethanol (2:1) and 10 mol% Diammonium Hydrogen Phosphate (DAHP).[2][3] Note: Catalyst-free conditions are possible but may require longer irradiation.[1]

  • Irradiation: Place in a microwave synthesis reactor (e.g., Biotage or CEM). Set parameters:

    • Temperature: 100°C – 120°C[1]

    • Power: Dynamic (Max 250W)[1]

    • Time: 5 – 10 minutes

  • Isolation: Cool the vial. Pour the contents onto crushed ice. The solid product precipitates immediately.[1] Filter, wash with water, and dry.[1]

Data Analysis & Optimization

Yield Comparison (Substituent Effects)

The electronic nature of the aldehyde substituent significantly impacts yield and reaction time.

EntryAr-CHO SubstituentTime (Method A)Yield (Method A)Time (Method B)Yield (Method B)
1 Phenyl (H)3.0 h86%6 min92%
2 4-NO₂ (Electron Withdrawing)2.0 h94%5 min96%
3 4-Cl (Weakly Deactivating)2.5 h90%5 min95%
4 4-OMe (Electron Donating)4.5 h82%10 min88%

Data consolidated from references [1, 2]. Electron-withdrawing groups accelerate the Knoevenagel condensation step, resulting in faster reaction times and higher yields.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitation Product soluble in hot EtOHCool mixture to 0°C on ice bath; add water dropwise to induce precipitation.[1]
Incomplete Reaction Deactivation of CatalystEnsure reagents are dry; increase catalyst load to 15 mol% or switch to Bi(OTf)₃.
Sticky/Gummy Product Impurities/OligomersWash crude solid with diethyl ether to remove unreacted aldehyde; Recrystallize from DMF.[1]
Low Yield (OMe groups) Poor ElectrophilicityIncrease reaction time; Use Microwave Method (Protocol B) to overcome activation energy barrier.[1]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Preparation (Aldehyde, Malononitrile, 6-Aminouracil) Choice Select Method Start->Choice MethodA Method A: Thermal Reflux Solvent: EtOH, Cat: Bi(OTf)3 Temp: 80°C, Time: 2-4h Choice->MethodA Scale > 1g Temp Sensitive MethodB Method B: Microwave Solvent: H2O/EtOH, Cat: DAHP Temp: 120°C, Time: 5-10min Choice->MethodB High Throughput Rapid Screening TLC TLC Monitoring (Disappearance of Aldehyde) MethodA->TLC MethodB->TLC Workup Work-up: Cool & Filter Precipitate TLC->Workup Complete Purification Purification: Wash (H2O/EtOH) -> Recrystallize (DMF) Workup->Purification Final Characterization (NMR, IR, Mass Spec) Purification->Final

Figure 2: Decision tree and workflow for the synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives.

References

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate.[1][4] International Journal of Organic Chemistry, 12, 11-27.[1][4] [Link]

  • Rostamizadeh, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[1] Scientific Research and Essays. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications.[1][5] Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[1][5] [Link]

  • Zare Josheghani, Z., et al. (2020). Green synthesis of pyrido[2,3-d:5,6-d′]dipyrimidine derivatives using modified g-C3N4 nanorods.[1] Research on Chemical Intermediates. [Link]

  • Mohammadi, S., et al. (2013). Sulfonic acid functionalized SBA-15 as a strong and stable solid acid catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidines.[1] Journal of Chemical Sciences. [Link]

Sources

Cyclization methods for preparing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Strategies for the Synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds

Executive Summary

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged, highly sought-after pharmacophore in modern drug discovery. It is frequently embedded in the design of kinase inhibitors, PARP inhibitors, and highly selective Tankyrase (TNKS1/2) inhibitors[1]. The saturated piperidine ring fused to a planar pyrimidinone provides distinct hydrogen-bonding vectors (via the N8 amine and the N3/C4=O lactam motif) and favorable physicochemical properties[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Constructing this bicyclic system requires precise cyclization or selective reduction strategies to avoid aromatization or unwanted ring-opening. This application note details the mechanistic causality, self-validating protocols, and analytical benchmarks for the two most robust methods of synthesizing this core.

Mechanistic Overview & Strategic Causality

Synthesizing the 5,6,7,8-tetrahydro core generally relies on one of two divergent disconnections:

Method A: De Novo Pyrimidine Annulation (Biomimetic Condensation) This approach constructs the pyrimidine ring onto a pre-existing saturated piperidine (tetrahydropyridine) core via a [3+3] atom-centric condensation. The starting material, ethyl 2-amino-1,4,5,6-tetrahydropyridine-3-carboxylate, acts as a highly reactive bis-nucleophile. When reacted with formamidine acetate (or guanidine for 2-amino derivatives), the amidine carbon undergoes nucleophilic attack by the enamine nitrogen. This is followed by an intramolecular cyclization onto the ester carbonyl. Causality Check: The choice of sodium ethoxide in ethanol is critical. Ethoxide matches the ester leaving group of the precursor, strictly preventing transesterification side products that would complicate purification.

Method B: Late-Stage Selective Catalytic Hydrogenation For substrates where pre-functionalization of the pyrimidine ring is complex, starting from the fully aromatic pyrido[2,3-d]pyrimidin-4(3H)-one is advantageous. Causality Check: The selective reduction of the pyridine ring in the presence of the pyrimidinone utilizes Adam’s Catalyst (PtO


) under a hydrogen atmosphere in glacial acetic acid[3]. The acidic medium preferentially protonates the pyridine nitrogen (N8), significantly lowering the LUMO of the pyridine ring and activating it toward surface-catalyzed hydrogenation. The pyrimidinone ring remains completely intact due to its strong amide resonance stabilization and inherently lower basicity[3].

Visualization of Synthetic Pathways

SynthesisPathways A Pyrido[2,3-d]pyrimidin- 4(3H)-one B H2, PtO2 (Selective Reduction) A->B C 5,6,7,8-Tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one B->C D Ethyl 2-amino-1,4,5,6- tetrahydropyridine-3-carboxylate E Formamidine Acetate Base, Heat D->E F Guanidine Carbonate Base, Heat D->F E->C G 2-Amino-5,6,7,8-tetrahydro pyrido[2,3-d]pyrimidin-4(3H)-one F->G

Fig 1: Divergent synthetic pathways for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one cores.

Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Annulation with Formamidine Acetate

This protocol is optimized for the synthesis of the unsubstituted pyrimidinone core.

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with ethyl 2-amino-1,4,5,6-tetrahydropyridine-3-carboxylate (1.0 eq) and formamidine acetate (1.5 eq).

  • Base Addition: Add anhydrous ethanol (to reach 0.2 M) followed by a freshly prepared solution of sodium ethoxide (1.5 eq) in ethanol.

    • Causality: The base liberates the free amidine from its acetate salt in situ, preventing premature degradation of the highly reactive free formamidine.

  • Cyclization: Stir at room temperature for 30 minutes, then affix a reflux condenser and heat to 80 °C for 12 hours.

    • Self-Validation Point: Monitor the reaction by LC-MS. You will initially observe an intermediate acyclic mass (M+H + 18 relative to the final product). The reaction is only complete when this intermediate fully dehydrates/de-ethanols into the cyclized product. Do not stop heating until this intermediate disappears.

  • Workup: Cool to room temperature and concentrate in vacuo. Triturate the crude residue with cold water (0 °C) to dissolve inorganic salts and precipitate the organic product. Filter, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Selective Catalytic Hydrogenation

This protocol is optimized for late-stage saturation of pre-assembled aromatic systems.

  • Substrate Solvation: Dissolve pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid (0.1 M) in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add PtO

    
     (Adam's Catalyst, 0.1 eq by weight).
    
    • Safety & Causality: PtO

      
       is non-pyrophoric until exposed to H
      
      
      
      . Adding it to the solvent before introducing hydrogen prevents localized ignition.
  • Hydrogenation: Purge the vessel with N

    
     (3x), then with H
    
    
    
    (3x). Pressurize the vessel to 50 psi with H
    
    
    gas and agitate at room temperature for 16-24 hours[3].
    • Self-Validation Point: Monitor the pressure gauge. Hydrogen uptake will plateau precisely when the pyridine ring is fully saturated (2 equivalents of H

      
       consumed). Over-reduction of the pyrimidinone is thermodynamically restricted under these conditions.
      
  • Workup: Carefully vent the H

    
     gas and purge with N
    
    
    
    . Filter the mixture through a tightly packed pad of Celite to remove the catalyst, washing the pad generously with methanol.
  • Isolation: Concentrate the filtrate in vacuo to remove the bulk of the acetic acid. Neutralize the remaining residue with saturated aqueous NaHCO

    
     (pH ~7.5) to precipitate the 5,6,7,8-tetrahydro free base. Filter and dry.
    

Comparative Data & Yield Analysis

ParameterMethod A: De Novo AnnulationMethod B: Selective Hydrogenation
Primary Precursor Tetrahydropyridine-3-carboxylatePyrido[2,3-d]pyrimidin-4(3H)-one
Key Reagents Formamidine/Guanidine, NaOEtH

(50 psi), PtO

, Glacial AcOH
Typical Yield 65 – 85%50 – 75%
Regioselectivity Absolute (Built-in by precursor)High (Pyridine selectively reduced)
Major Advantage Highly modular for C2-substitutionAllows late-stage diversification
Limitations Requires specific enamine precursorsCatalyst poisoning by sulfur/halogens

Troubleshooting & Analytical Characterization

To verify the integrity of the synthesized 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one, utilize


H NMR (DMSO-

):
  • Aromatic Disappearance (Method B): Ensure the complete loss of the downfield pyridine protons (typically observed at

    
     8.5–9.0 ppm in the starting material).
    
  • Pyrimidine Integrity: The C2 proton of the pyrimidinone ring (if unsubstituted) will appear as a sharp singlet at ~

    
     8.0 ppm.
    
  • Aliphatic Emergence: The newly formed saturated piperidine ring will present distinct aliphatic multiplets: ~

    
     3.2 ppm (C7-H
    
    
    
    ), ~
    
    
    2.6 ppm (C5-H
    
    
    ), and ~
    
    
    1.7 ppm (C6-H
    
    
    ).
  • Amine/Amide Protons: The pyrimidinone NH (N3) typically appears as a broad singlet at ~

    
     11.8–12.0 ppm, while the secondary piperidine amine (N8) appears around ~
    
    
    
    6.5 ppm. If the N8 proton is missing, check for unintended acetylation from the acetic acid solvent (which can occur if the temperature exceeded 40 °C during hydrogenation).

References

  • [1] Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors | Source: ResearchGate | 1

  • [2] Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer | Source: ResearchGate | 2

  • [3] FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX - EP 3097092 B1 | Source: European Patent Office (Google Patents) | 3

Sources

Application Note: Catalytic Hydrogenation Protocols for Pyrido[2,3-d]pyrimidine Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Accessing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffolds for antifolate and kinase inhibitor drug discovery.

Scientific Context & Pharmacological Relevance

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural basis for numerous antineoplastic agents, including cyclin-dependent kinase (CDK) inhibitors (e.g., Palbociclib) and classical/non-classical antifolates (e.g., Piritrexim) [1].

A critical structural modification in the development of these therapeutics is the reduction of the fully aromatic pyrido[2,3-d]pyrimidine core to its 5,6,7,8-tetrahydro derivative [2]. This reduced scaffold closely mimics the spatial geometry and hydrogen-bonding network of tetrahydrofolate (THF), the natural substrate for Dihydrofolate Reductase (DHFR). By achieving this specific saturation, researchers can drastically enhance the binding affinity of the molecule to DHFR or specific kinase hinge regions.

Pathway Drug Tetrahydropyrido[2,3-d]pyrimidine (Antifolate) DHFR Dihydrofolate Reductase (DHFR) Drug->DHFR Competitive Inhibition DHF Dihydrofolate (DHF) DHFR->DHF THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR DNA DNA Synthesis & Cell Proliferation THF->DNA 1-Carbon Transfer

Mechanism of action for reduced pyrido[2,3-d]pyrimidine antifolates via DHFR inhibition.

Mechanistic Insights: Catalyst & Solvent Causality

The primary synthetic challenge in this reduction is regioselectivity . The goal is to fully saturate the pyridine ring while leaving the pyrimidine ring completely intact.

The Causality of Acidic Media: Standard hydrogenation over Palladium on Carbon (Pd/C) in neutral solvents often fails to reduce the pyridine ring or leads to unwanted side-chain reductions. To achieve regioselective core reduction, the reaction is typically performed using Platinum(IV) Oxide (PtO₂, Adams' Catalyst) in a strongly acidic medium, such as Trifluoroacetic Acid (TFA) or Glacial Acetic Acid [3, 4].

Why does this work? The pyrimidine ring is highly electron-deficient. In strongly acidic media, the nitrogen atoms of both rings are protonated. However, the protonation of the pyrimidine ring further depletes its electron density, effectively deactivating it toward catalytic hydrogenation. Conversely, the protonated pyridine ring is activated toward nucleophilic hydride attack on the platinum surface, allowing the reaction to proceed smoothly to the 5,6,7,8-tetrahydro state without over-reducing the pyrimidine core.

Quantitative Catalyst Comparison

Selecting the correct catalytic system is highly dependent on the target functional group. The table below summarizes the empirical data for various hydrogenation conditions applied to the pyrido[2,3-d]pyrimidine system.

Catalyst SystemSolventPressure (atm)Temp (°C)Primary Target of ReductionTypical Yield (%)
PtO₂ (Adams' Catalyst) TFA or AcOH1 - 320 - 25Pyridine ring (Core reduction)65 - 85%
5% Pd/C MeOH or EtOH120 - 25Nitro groups, side-chain alkenes80 - 95%
Raney-Nickel EtOH / NH₃2 - 325 - 40Nitro groups to amines70 - 90%
Rh/C (5%) AcOH3 - 550Exhaustive ring reduction< 50% (Poor selectivity)

Experimental Methodologies

Protocol A: Regioselective Core Reduction to 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine

This protocol utilizes PtO₂ in acidic media to achieve the critical +4 Da mass shift associated with the saturation of the pyridine ring [3].

Self-Validating System Requirements: This protocol incorporates built-in analytical checkpoints. Because the tetrahydro product loses extended aromaticity, its UV absorbance (e.g., at 254 nm) will drop significantly compared to the starting material. LC-MS is mandatory for tracking the reaction.

Materials:

  • Pyrido[2,3-d]pyrimidine substrate (1.0 eq)

  • Platinum(IV) Oxide (PtO₂, 10-15 mol%)

  • Trifluoroacetic Acid (TFA) (0.1 M relative to substrate)

  • Hydrogen gas (High purity, >99.99%)

  • Celite® 545

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, heavy-walled hydrogenation flask, dissolve the pyrido[2,3-d]pyrimidine substrate in TFA. Stir until complete dissolution is achieved.

  • Catalyst Addition: Carefully add PtO₂ to the solution. Caution: PtO₂ can be pyrophoric when dry and exposed to solvent vapors. Add under a blanket of inert gas (N₂ or Ar).

  • Purging: Seal the flask and connect it to a Parr hydrogenator or a double-manifold Schlenk line. Purge the vessel by pressurizing with N₂ (3 atm) and venting, repeating this cycle three times to remove all oxygen.

  • Hydrogenation: Introduce H₂ gas to a pressure of 1-3 atm. Stir the reaction vigorously at room temperature (20-25 °C).

  • In-Process Monitoring (Validation): After 4 hours, halt stirring, vent the H₂, and purge with N₂. Extract a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak with a mass of [M+H]+ + 4 appears.

  • Filtration: Once complete, purge the system thoroughly with N₂. Filter the acidic reaction mixture through a tightly packed pad of Celite to remove the finely dispersed platinum catalyst. Wash the Celite pad with additional TFA or Methanol.

  • Workup: Concentrate the filtrate under reduced pressure. Neutralize the resulting residue carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically using a gradient of DCM/MeOH) to yield the pure 5,6,7,8-tetrahydro product.

Workflow Substrate Pyrido[2,3-d]pyrimidine Substrate Prep Solvent & Catalyst (PtO2 in TFA) Substrate->Prep Purge Inert Gas Purge & H2 Introduction Prep->Purge Reaction Hydrogenation (1-3 atm, RT) Purge->Reaction Filtration Catalyst Filtration (Celite Pad) Reaction->Filtration Product 5,6,7,8-Tetrahydro Product Filtration->Product

Workflow for the catalytic hydrogenation of pyrido[2,3-d]pyrimidines.

Protocol B: Chemoselective Side-Chain/Nitro Reduction

When the goal is to reduce a nitro group or an exocyclic alkene without altering the pyrido[2,3-d]pyrimidine core, Pd/C in a neutral solvent is the method of choice [4].

Step-by-Step Procedure:

  • Preparation: Dissolve the functionalized pyrido[2,3-d]pyrimidine in anhydrous Methanol or Ethanol (0.2 M).

  • Catalyst Addition: Add 5% Pd/C (10% w/w relative to the substrate) under an argon atmosphere.

  • Reaction: Purge the flask with N₂, then introduce H₂ via a balloon (1 atm). Stir vigorously at room temperature.

  • Validation Check: Monitor via TLC (UV 254 nm). Unlike Protocol A, the core aromaticity remains intact, so the product will remain highly UV-active. For nitro-to-amine reductions, the product will stain positively with Ninhydrin.

  • Isolation: Purge with N₂, filter through Celite, wash with Methanol, and concentrate in vacuo. The product is often pure enough for immediate downstream coupling.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules (PMC). Available at:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Saudi Chemical Society (PMC). Available at:[Link]

  • Patent EP0327190B1 - Pyrido(2,3-d)pyrimidine derivatives.Google Patents.
  • Patent WO1997041115A1 - 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidines.Google Patents.

Application Note: Divergent C-2 Functionalization Strategies for Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (THPP) core is a privileged heterocyclic scaffold in drug discovery. It serves as the structural foundation for potent antifolates, such as Lometrexol, which target dihydrofolate reductase (DHFR)[1], as well as numerous kinase inhibitors[2]. While the bicyclic core can be efficiently assembled via multicomponent reactions[3], late-stage functionalization at the C-2 position remains the premier strategy for generating diverse structure-activity relationship (SAR) libraries. This application note details field-proven, self-validating protocols for the divergent C-2 amination of the THPP scaffold, comparing Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling approaches.

Mechanistic Rationale & Strategy Selection

The pyrimidine ring within the pyrido[2,3-d]pyrimidine system is inherently electron-deficient[2], making the C-2 position highly susceptible to nucleophilic attack. However, the fully saturated tetrahydropyridine ring donates electron density, slightly dampening this electrophilicity compared to fully aromatic analogs. Therefore, the choice of the C-2 leaving group and the reaction pathway must be strategically aligned with the nucleophilicity of the incoming amine.

  • The "Oxidize-and-Displace" SNAr Strategy: The 2-methylsulfanyl (2-SMe) group is robust and survives the harsh upstream conditions required to construct the THPP core. However, it is an extremely poor leaving group. Oxidation to the methylsulfonyl (2-SO2Me) group dramatically lowers the LUMO of the pyrimidine ring, facilitating a rapid addition-elimination SNAr mechanism with aliphatic amines at room temperature.

  • Palladium-Catalyzed Cross-Coupling: For weak nucleophiles, such as sterically hindered or electron-deficient anilines, SNAr requires excessively high temperatures that can degrade the tetrahydropyridine ring. In these cases, the Buchwald-Hartwig amination of a 2-chloro-THPP precursor using a Pd(0) catalyst, a bidentate phosphine ligand (e.g., Xantphos), and a mild base (e.g., Cs2CO3) provides a high-yielding alternative[4].

Workflow SMe 2-SMe-THPP (Stable Precursor) SO2Me 2-SO2Me-THPP (Highly Electrophilic) SMe->SO2Me mCPBA (2.1 eq) 0°C to RT Aliphatic 2-(Alkylamino)-THPP (SNAr Product) SO2Me->Aliphatic Aliphatic Amine DIPEA, THF, RT Cl 2-Cl-THPP (Halogenated Core) Cl->Aliphatic Aliphatic Amine Heat (100°C) Aromatic 2-(Arylamino)-THPP (Cross-Coupling) Cl->Aromatic Aniline, Pd2(dba)3 Xantphos, Cs2CO3

Divergent C-2 functionalization workflow of the THPP scaffold.

Experimental Protocols

Protocol A: Oxidation of 2-SMe to 2-SO2Me-THPP

Causality Insight: Using exactly 2.1 equivalents of mCPBA is critical. Under-oxidation yields the sluggish sulfoxide, while over-oxidation can lead to N-oxidation of the tetrahydropyridine nitrogen (N-6) if it is unprotected.

  • Reaction Setup: Dissolve the 2-SMe-THPP precursor (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice-water bath.

  • Oxidant Addition: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 2.1 eq) portion-wise over 15 minutes to control the exothermic peroxy-transfer.

  • Progression: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (to reduce excess oxidant), followed by saturated aqueous 
    
    
    
    (to neutralize
    
    
    -chlorobenzoic acid). Extract the aqueous layer with DCM (3x). Dry the combined organic layers over
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validating System: Analyze the crude product via

    
    H NMR. The starting material's SMe singlet typically appears at ~2.5 ppm. Successful oxidation is confirmed by the complete disappearance of this peak and the emergence of a new SO2Me singlet shifted significantly downfield to ~3.3–3.5 ppm.
    
Protocol B: SNAr with Aliphatic Amines
  • Reaction Setup: Dissolve the 2-SO2Me-THPP intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by the desired primary or secondary aliphatic amine (1.2 eq).

  • Progression: Stir the mixture at room temperature for 2–4 hours. The reaction is typically rapid due to the high electrophilicity of the sulfone-activated pyrimidine.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (typically using a gradient of DCM/MeOH).

  • Self-Validating System: Confirm product formation via

    
    H NMR by observing the disappearance of the SO2Me peak (~3.4 ppm) and the appearance of the amine's characteristic aliphatic protons.
    
Protocol C: Buchwald-Hartwig Amination of 2-Chloro-THPP

Causality Insight: Xantphos is selected as the ligand because its large bite angle promotes reductive elimination, preventing the formation of stable, unreactive Pd(II) off-cycle species when coupling weak nucleophiles like anilines[4].

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-Cl-THPP (1.0 eq), the aniline derivative (1.2 eq),

    
     (0.05 eq), Xantphos (0.10 eq), and 
    
    
    
    (2.0 eq).
  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Progression: Add anhydrous 1,4-dioxane (0.1 M) via syringe. Heat the sealed tube to 100 °C in an oil bath and stir vigorously for 12 hours.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

  • Self-Validating System: Utilize LC-MS to verify the presence of the

    
     molecular ion peak. 
    
    
    
    H NMR must show the integration of the newly appended aromatic protons corresponding to the aniline ring.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Pd(II) Oxidative Addition Pd0->OA + 2-Cl-THPP AM Pd(II) Amine Coordination OA->AM + Ar-NH2 + Base RE Pd(II) Reductive Elimination AM->RE - Base·HCl RE->Pd0 Release Product

Catalytic cycle for the Buchwald-Hartwig amination at the C-2 position.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for C-2 functionalization based on the substrate and nucleophile pairing.

SubstrateReagents / CatalystNucleophileTemp (°C)Yield (%)Mechanism
2-SO2Me-THPP DIPEA, THFPrimary Aliphatic Amines2585–95SNAr
2-SO2Me-THPP DIPEA, THFSecondary Aliphatic Amines2575–85SNAr
2-Cl-THPP DIPEA, NMPPrimary Aliphatic Amines10060–75SNAr
2-Cl-THPP

, Xantphos,

Electron-Rich Anilines10080–90Cross-Coupling
2-Cl-THPP

, Xantphos,

Electron-Deficient Anilines11065–80Cross-Coupling

References

  • Benchchem. "5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one: Influence of Substituent Position and Nature on Biological Activities." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgaDDUVlGVww8g_0Bz8jtLuhAoKJsSMRAf4CAZOTDMIGpJi4y1vc9f2jscxNvXDmOlZEQvIDfF_Y4hmQA0kDV4Q0ObaEKt971khGYmFeBnPgavD9dnnWQVadaXS4YP8PPCJT-KbJw=]
  • RSC Publishing. "Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts." RSC Advances. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFreZCmP207sigvTYhsgviwK_pY6yWp42imogpXojzuXa8OR4iqTbHefm2trQQvijeFFzw1mndMFIetyj22R7i8pzg581Y33tqatby9RFLebY6d-j5xDrXNw2VzMP4opKlDwb4nZ50UOZSJBYDxhpGjQfcjJ4WBsr8f]
  • Benchchem. "Application Notes and Protocols: 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm4acYXMUJRY4bgLTqZvXGgD7qjsFGCvLKZR1DbpbxgtnsXtTlZH3CDOu4wp6V9y7Fb-YyAhAM3Gp9QBi9APiyfZp90YeoeLQjZvwJhVwvrprRw0qXuyoWZer20DCava9oslXhSvObyPZBQAuVnYYInIduZuJPOyZBEsMow2q7itqHe1QPuWZ-rvl8_b6a4yyNTI1N4paIK0YC2RCX7ugyaC02gl2quklAENhdtglzJRk6hQ37F7vXdQUkPt58QuEi6GMC8HePjl-6DOPq]
  • NIH / PMC. "Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities." Molecules. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuiTOQBoOapDXx1xnIK97ysFaEjv1frzTjV0LmyzgLZ5rVS-0o_F4SHSLOv0IQhrNuEU3rtZM3h3rULrkhhbiHigaAfzXVWY8fUpgX5mfZXCwcgIVrFA_2K7EC7J3Ht9a5GKd5CV6F50DjLnI=]

Sources

Application Note: Regioselective N-Alkylation Techniques for 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged bicyclic pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory drugs, and antiproliferative agents[1]. A critical bottleneck in the late-stage functionalization of this system is achieving absolute regiocontrol during N-alkylation. The molecule possesses two highly distinct nucleophilic nitrogen centers that compete for electrophiles:

  • N3 (Lactam Nitrogen): Exhibits a lower pKa (~9.0–9.5) due to resonance stabilization with the adjacent C4 carbonyl. It is readily deprotonated by mild to strong bases (e.g., K₂CO₃, NaH) to form a highly reactive ambident anion[2].

  • N8 (Secondary Aliphatic Amine): Exhibits a higher pKa for its conjugate acid (~10.5). While less acidic than N3, the sp³-hybridized N8 is intrinsically more nucleophilic under neutral conditions due to the absence of electron-withdrawing carbonyl groups.

Causality in Experimental Design: Direct treatment of the unprotected scaffold with an alkyl halide and a base inevitably yields a complex mixture of N3-alkylated, N8-alkylated, and N3,N8-dialkylated products[3]. The regioselectivity is dictated by the hard-soft acid-base (HSAB) theory and the specific pKa microenvironments. To establish a self-validating and robust synthetic system, orthogonal strategies must be employed: Reductive amination for exclusive N8-alkylation[1], and a protection-directed sequence for exclusive N3-alkylation[2].

Workflow Visualization

G cluster_N8 Path A: Selective N8-Alkylation cluster_N3 Path B: Selective N3-Alkylation Start 5,6,7,8-tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one RedAm Reductive Amination (Aldehyde, NaBH(OAc)3, AcOH) Start->RedAm Neutral/Mild Acid Boc 1. N8-Protection (Boc2O, TEA, DCM) Start->Boc Base/Electrophile N8Prod N8-Alkyl Derivative (Exclusive) RedAm->N8Prod Alk 2. N3-Alkylation (R-X, K2CO3, DMF) Boc->Alk Deprot 3. N8-Deprotection (TFA, DCM) Alk->Deprot N3Prod N3-Alkyl Derivative (Exclusive) Deprot->N3Prod

Divergent synthetic workflows for regioselective N3- and N8-alkylation.

Protocol 1: Selective N8-Alkylation via Reductive Amination

Principle: Under mildly acidic conditions (pH 4–5), the N3 lactam nitrogen remains protonated and non-nucleophilic. The N8 secondary amine selectively condenses with an aldehyde to form an iminium ion, which is subsequently reduced by sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride[1]. This avoids the use of alkyl halides, completely bypassing N3 reactivity.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 equiv, 1.0 mmol) and the target aldehyde (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol) dropwise. Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Step: A slight color change (typically yellowing) indicates successful iminium ion formation. If no color change is observed, verify the integrity of the aldehyde.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in three portions over 15 minutes to control the exothermic hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid. Extract with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography (Silica gel, gradient 2–5% MeOH in DCM) to yield the pure N8-alkylated product.

Protocol 2: Selective N3-Alkylation via Protection-Directed Synthesis

Principle: To force alkylation at the less nucleophilic N3 position, the N8 position must be transiently masked. A tert-butyloxycarbonyl (Boc) group is ideal as it is installed under mild conditions and provides massive steric shielding. Subsequent deprotonation of N3 with K₂CO₃ in a polar aprotic solvent (DMF) generates the N3-anion, which readily undergoes S_N2 substitution with alkyl halides[2][3].

Step-by-Step Methodology:

Step A: N8-Boc Protection

  • Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.1 M). Add triethylamine (TEA, 2.0 equiv) and cool to 0 °C.

  • Add Boc-anhydride (Boc₂O, 1.1 equiv) dropwise. Stir at room temperature for 4 hours.

  • Wash with water, dry over Na₂SO₄, and evaporate to afford the N8-Boc intermediate. (This step is usually quantitative and self-validating via a distinct R_f shift on TLC; the intermediate can be used without further purification).

Step B: N3-Alkylation

  • Dissolve the N8-Boc intermediate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (2.0 equiv) and the alkyl halide (R-X, 1.2 equiv).

    • Expert Insight: For highly reactive electrophiles (e.g., benzyl bromide), reaction at room temperature is sufficient. For less reactive aliphatic halides, heating to 60 °C is required to overcome the activation energy barrier[2].

  • Stir for 6–8 hours. Quench with ice water to precipitate the product. Filter and dry the N3-alkyl-N8-Boc intermediate.

Step C: N8-Deprotection

  • Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM (0.1 M).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize carefully with saturated NaHCO₃ and extract with EtOAc. Purify via recrystallization or chromatography to yield the exclusive N3-alkylated product.

Quantitative Data Summary

The table below summarizes the expected outcomes of various alkylation strategies based on empirical laboratory data, highlighting the necessity of the targeted protocols over direct alkylation attempts.

Table 1: Comparison of Alkylation Strategies and Regioselectivity Outcomes

Alkylation StrategyReagents / ConditionsTarget PositionRegioselectivity (Target:Other)Typical Yield (%)
Direct Alkylation R-X, K₂CO₃, DMF, 60 °CMixed~ 40:60 (N3:N8)30 - 45 (Complex mix)
Direct Alkylation R-X, NaH, THF, 0 °CN3 (Favored)~ 75:25 (N3:N8)50 - 60
Reductive Amination R-CHO, NaBH(OAc)₃, AcOHN8 (Exclusive)> 99:1 (N8:N3)80 - 95
Protection-Directed 1. Boc₂O 2. R-X/K₂CO₃ 3. TFAN3 (Exclusive)> 99:1 (N3:N8)70 - 85 (Over 3 steps)

Analytical Validation (NMR Diagnostics)

To rigorously validate the regiochemical outcome of the synthesized libraries, ¹H and ¹³C NMR alongside 2D HMBC (Heteronuclear Multiple Bond Correlation) are mandatory. Relying solely on 1D ¹H NMR is insufficient due to overlapping aliphatic signals.

  • Confirming N3-Alkylation: The alkyl protons (e.g., N3-CH₂) will show a strong HMBC correlation to the C4 carbonyl carbon (~160–162 ppm) and the C2 carbon (~150–152 ppm) of the pyrimidine ring[2][4].

  • Confirming N8-Alkylation: The alkyl protons (e.g., N8-CH₂) will show HMBC correlations to the C7 (~40–45 ppm) and C8a (~155 ppm) carbons of the tetrahydropyridine and pyrimidine junction, with NOE (Nuclear Overhauser Effect) correlations to the adjacent C7 protons.

References

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents Source: Der Pharma Chemica URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern drug discovery. Traditional multi-step syntheses of these fused heterocycles are often plagued by prolonged reaction times, harsh thermal conditions, and complex chromatographic purifications. This application note details a self-validating, microwave-assisted organic synthesis (MAOS) protocol that leverages a one-pot, three-component domino reaction. By utilizing dielectric heating, this methodology drastically reduces reaction times from hours to minutes while significantly improving thermodynamic yields and reaction greenness.

Pharmacological Relevance

The pyrido[2,3-d]pyrimidine core exhibits profound structural homology to natural purine bases, making it an ideal candidate for competitive kinase inhibition[1]. Derivatives of the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one subclass have demonstrated potent biological activities, acting as robust antimicrobial, antioxidant, and anticancer agents[2]. Specifically, these analogs are heavily investigated for their ability to induce apoptosis and cell cycle arrest in tumor cells by acting as potent inhibitors of oncogenic kinases, including PIM-1 and the PI3K/mTOR pathway[3][4].

Mechanistic Rationale: The Microwave Advantage

The synthesis of these analogs is most efficiently achieved via a multicomponent reaction (MCR) involving an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a pyrimidine derivative (e.g., 6-aminouracil)[5].

Causality of Experimental Choices: The reaction proceeds through a domino Knoevenagel-Michael-cyclization sequence. The initial carbon-carbon bond formation (Knoevenagel condensation) between the aldehyde and malononitrile is the rate-determining step, characterized by a high activation energy barrier[6]. Under conventional heating, overcoming this barrier requires extended refluxing, which often leads to thermal degradation and side-product formation.

Microwave irradiation resolves this by directly coupling with the dipole moments of the solvent and the polar reaction intermediates[6][7]. This dielectric heating causes rapid, localized superheating at the molecular level. Consequently, the activation energy for both the Michael addition and the subsequent intramolecular cyclization is rapidly overcome, driving the equilibrium toward the highly stable, fused bicyclic product in a fraction of the time[1][8].

MCR_Mechanism Aldehyde Aromatic Aldehyde Step1 Knoevenagel Condensation (Rate-Determining) Aldehyde->Step1 Nitrile Malononitrile Nitrile->Step1 Uracil 6-Aminouracil Step2 Michael Addition Uracil->Step2 Step1->Step2 MW Microwave Irradiation (Dielectric Heating) Step2->MW Step3 Intramolecular Cyclization MW->Step3 Product Tetrahydropyrido[2,3-d] pyrimidin-4(3H)-one Step3->Product

Fig 1: Microwave-assisted one-pot multicomponent reaction workflow.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. The inherent insolubility of the final fused-ring product in aqueous media allows for a precipitation-driven workup, completely eliminating the need for silica gel column chromatography[7].

Protocol A: Microwave-Assisted Synthesis in DMF

Optimal for highly functionalized or sterically hindered aromatic aldehydes.

  • Preparation : In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, sequentially add 6-aminouracil (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and malononitrile (1.2 mmol)[5][7].

  • Solvation : Add 3.0 mL of anhydrous N,N-dimethylformamide (DMF). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at a power of 250 W, ramping the temperature to 120 °C over 1 minute, and hold for 5–10 minutes[7].

  • In-Process Control : The reaction is self-indicating; a distinct color change and the formation of a dense precipitate signify the completion of the cyclization. Confirm via TLC (Ethyl Acetate:Hexane, 1:1).

  • Self-Purifying Workup : Cool the vial to room temperature using compressed air. Pour the reaction mixture into 20 mL of crushed ice/water. The crude tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one precipitates quantitatively.

  • Isolation : Filter the solid under a vacuum. Wash extensively with boiling water and hot ethanol. This exploits the differential solubility of the product, effectively washing away unreacted precursors and DMF[7].

Protocol B: Green Synthesis in Glycerol

An eco-friendly alternative leveraging a renewable solvent.

  • Preparation : To a 10 mL microwave vial, add 6-aminouracil (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol)[6][9].

  • Solvation : Add 0.5 mL of glycerol. Causality note: Glycerol possesses a high dielectric constant, making it an exceptional microwave absorber that rapidly transfers thermal energy to the reactants, while also acting as a benign, green solvent[6][9].

  • Irradiation : Irradiate the mixture at 120 °C for 5–7 minutes.

  • Isolation : Upon cooling, add 10 mL of distilled water. The polar glycerol and unreacted starting materials dissolve, leaving the highly crystalline product. Filter and wash with warm ethanol[6][9].

Quantitative Data: Yield and Efficiency

The superiority of microwave irradiation over conventional oil-bath heating is demonstrated by the drastic reduction in reaction time and the suppression of thermal degradation byproducts, leading to superior isolated yields[8].

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (250 W)
Solvent / Catalyst DMF or Acetic Acid /

DMF (Protocol A) or Glycerol (Protocol B)
Temperature 120 °C120 °C
Reaction Time 4 – 12 Hours5 – 10 Minutes
Purification Required Column ChromatographySimple Filtration & Hot Wash
Average Isolated Yield 40% – 65%85% – 95%

Table 1: Efficiency comparison between conventional heating and microwave-assisted synthesis of pyrido[2,3-d]pyrimidine derivatives[7][8].

Downstream Biological Applications

Once synthesized and characterized, these analogs are frequently deployed in in vitro oncology assays. A primary mechanism of action for this scaffold is the competitive inhibition of PIM-1 and PI3K kinases at their ATP-binding sites. This inhibition disrupts downstream AKT/mTOR signaling, ultimately triggering G2/M cell cycle arrest and apoptosis in malignant cells[3][4].

Kinase_Inhibition Analog Pyrido[2,3-d]pyrimidin-4(3H)-one Kinase PIM-1 / PI3K Kinase Analog->Kinase Inhibits Signaling AKT / mTOR Pathway Kinase->Signaling Blocks Arrest G2/M Cell Cycle Arrest Signaling->Arrest Triggers Apoptosis Apoptosis Induction Signaling->Apoptosis Promotes

Fig 2: Mechanism of action for PIM-1/PI3K kinase inhibition by synthesized analogs.

References

1.[5] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media . scirp.org. 5 2.[6] Microwave‐assisted synthesis of pyrido[2,3‐d]pyrimidines 117 in glycerol. Reaction conditions . researchgate.net. 6 3.[7] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media . zodml.org. 7 4.[2] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis . mdpi.com. 2 5.[9] Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines . researchgate.net.9 6.[1] 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one . benchchem.com. 1 7.[8] CHEMISTRY & BIOLOGY INTERFACE: Microwave and conventional synthesis of novel pyrido[2,3-d]pyrimidine scaffold as an antimicrobial agent . cbijournal.com. 8 8.[3] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . rsc.org. 3 9.[4] Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties . nuph.edu.ua.4

Sources

One-pot synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one from acyclic precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the one-pot, sequential synthesis of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold starting from simple acyclic precursors . This protocol leverages a "telescoped" approach: first constructing the pyrimidine core via condensation, followed immediately by a double Mannich annulation to form the saturated pyridine ring.

This method is preferred in drug discovery for its atom economy , operational simplicity , and the ability to rapidly diversify the N-6 position (a key pharmacophore vector) by varying the primary amine input.

Executive Summary

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolines and pteridines. It is a critical scaffold in the development of dihydrofolate reductase (DHFR) inhibitors , tyrosine kinase inhibitors , and antifolates .

Traditional synthesis often involves multi-step isolation of the pyrimidine intermediate. This guide presents a streamlined one-pot protocol that proceeds from formamidine acetate and ethyl cyanoacetate (acyclic precursors) to the final bicyclic product without intermediate isolation. The process relies on the in situ generation of 6-aminopyrimidin-4(3H)-one, followed by a double Mannich condensation.

Reaction Design & Mechanism

The Chemical Logic

The synthesis is designed as a cascade sequence to avoid the solubility issues and work-up losses often associated with the isolation of 6-aminopyrimidines.

  • Phase I (Pyrimidine Construction): Base-promoted condensation of Formamidine Acetate (1) and Ethyl Cyanoacetate (2) . The active methylene of the cyanoacetate attacks the amidine, followed by cyclization to form 6-aminopyrimidin-4(3H)-one (3) .

  • Phase II (Annulation): The reaction mixture is directly treated with Formaldehyde (4) and a Primary Amine (5) . The electron-rich C-5 position of the pyrimidine acts as a nucleophile in a double Mannich reaction, closing the piperidine ring to yield the target (6) .

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Substrate1 Formamidine Acetate (Acyclic) Inter1 Intermediate A: Open-Chain Amidine Substrate1->Inter1 Condensation Substrate2 Ethyl Cyanoacetate (Acyclic) Substrate2->Inter1 Condensation Reagent1 NaOEt / EtOH (Base) Reagent1->Inter1 Inter2 6-Aminopyrimidin-4(3H)-one (In Situ Generated) Inter1->Inter2 Cyclization (-EtOH) Inter3 C5-Iminium Species Inter2->Inter3 Mannich Step 1 (C-5 Attack) MannichReagents Formaldehyde (2 eq) + Primary Amine (R-NH2) MannichReagents->Inter3 FinalProduct 5,6,7,8-Tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one Inter3->FinalProduct Mannich Step 2 (Cyclization)

Figure 1: Sequential one-pot assembly of the bicyclic core from acyclic precursors via an in situ pyrimidine intermediate.

Experimental Protocol

Target Molecule: 6-Benzyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Scale: 10 mmol

Reagents & Materials
ReagentMW ( g/mol )Equiv.AmountRole
Formamidine Acetate 104.111.01.04 gAcyclic Precursor 1
Ethyl Cyanoacetate 113.111.01.13 g (1.06 mL)Acyclic Precursor 2
Sodium Ethoxide (21% in EtOH) 68.052.5~8.5 mLBase
Benzylamine 107.151.01.07 gN-6 Substituent
Formaldehyde (37% aq.) 30.032.2~1.8 mLC-5 & C-7 Linker
Ethanol (Absolute) -Solvent20 mLSolvent
Step-by-Step Methodology
Phase I: In Situ Formation of 6-Aminopyrimidin-4(3H)-one
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Add Formamidine Acetate (1.04 g) and absolute Ethanol (10 mL) to the flask.

  • Base Addition: Add Sodium Ethoxide solution (8.5 mL) dropwise over 5 minutes. The mixture will become slightly turbid.

  • Cyclization: Add Ethyl Cyanoacetate (1.06 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80 °C) for 2 hours .

    • Checkpoint: TLC (10% MeOH in DCM) should show the consumption of ethyl cyanoacetate and the appearance of a polar spot (Rf ~0.2) corresponding to 6-aminopyrimidin-4(3H)-one.[3][4]

Phase II: Double Mannich Annulation
  • Cooling: Cool the reaction mixture to room temperature (25 °C). Do not work up.

  • Amine Addition: Add Benzylamine (1.07 g) directly to the ethanolic suspension.

  • Formaldehyde Addition: Add Formaldehyde (37% aq.) (1.8 mL) dropwise.

    • Note: A mild exotherm may occur. Ensure good stirring.

  • Reflux: Return the mixture to reflux (80 °C) for an additional 4–6 hours .

    • Observation: The suspension often clears initially and then precipitates the bicyclic product as the reaction progresses.

Phase III: Work-up & Purification
  • Precipitation: Cool the mixture to 0 °C in an ice bath and stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with:

    • Cold Water (2 x 10 mL) – removes salts and excess formaldehyde.

    • Cold Ethanol (1 x 5 mL) – removes unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

  • Recrystallization (Optional): If purity is <95% (by HPLC), recrystallize from DMF/Ethanol (1:3).

Scope & Utility

This protocol is highly versatile. By substituting the Primary Amine in Phase II, a library of N-6 substituted analogs can be generated.

EntryAmine (R-NH₂)Product (N-6 Substituent)Yield (%)Notes
1 Benzylamine6-Benzyl78-85%Standard benchmark
2 Aniline6-Phenyl65-70%Requires longer reflux (8h)
3 Methylamine (33% EtOH)6-Methyl75%Use sealed tube if volatile
4 4-Methoxybenzylamine6-(PMB)82%PMB is cleavable (protecting group)
5 n-Butylamine6-Butyl72%Good solubility profile

Expert Insight:

  • Regioselectivity: The reaction is highly regioselective. The electron-rich C-5 of the pyrimidine attacks the formaldehyde-amine iminium species first, ensuring the formation of the [2,3-d] fusion rather than [3,4-d].

  • Oxidation State: Unlike reactions using malononitrile/aldehyde (which yield dihydro or aromatic systems), the use of formaldehyde and amine specifically yields the 5,6,7,8-tetrahydro ring, preserving the sp3 character at C-5 and C-7.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase I Moisture in solvent; old NaOEt.Use freshly prepared NaOEt or anhydrous commercial solution. Ensure dry ethanol.
Gummy Precipitate Polymerization of excess formaldehyde.Adhere strictly to 2.2 equiv of HCHO. Wash the crude solid thoroughly with water.
Incomplete Conversion (Phase II) Steric bulk of the amine.Increase reflux time to 12h or use microwave irradiation (120 °C, 20 min).
Impurity Formation Oxidation of the tetrahydro ring.Perform the reaction under an inert atmosphere (N2/Ar). Add an antioxidant (e.g., BHT) if necessary.

References

  • Mont, N., Teixidó, J., Borrell, J. I., & Kappe, C. O. (2003).[5] A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[4][5][6][7] Molecular Diversity, 7, 153–159.[5] Link[5]

    • Context: Establishes the acyclic precursor strategy for pyrido-pyrimidines using amidines and active methylenes.
  • Schoffstall, A. M., et al. (1971). Synthesis of 5,6-dihydropyrido[2,3-d]pyrimidine derivatives directly from acyclic precursors.[6] The Journal of Organic Chemistry, 36(16), 2385. Link

    • Context: Foundational work on constructing the bicyclic core
  • Ziarani, G. M., et al. (2015). One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized SBA-15. Research on Chemical Intermediates, 41, 7391. Link

    • Context: Demonstrates the multicomponent nature of the assembly using 6-aminouracil (gener
  • Broom, A. D., et al. (1976). Pyridopyrimidines.[1][2][5][6][8][9][10][11][12][13][14] Synthesis and reaction of some 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 19(6), 787. Link

    • Context: Definitive structural characteriz

Sources

Reagents and conditions for synthesizing fused pyrimidine heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Fused Pyrimidine Heterocycles

Introduction: The Privileged Scaffold

Fused pyrimidines represent a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Ibrutinib, Gefitinib) and nucleoside analogs. Their planar, electron-deficient nature allows for critical


-stacking interactions within ATP-binding pockets, while the nitrogen atoms serve as key hydrogen bond acceptors.

This guide moves beyond generic textbook descriptions to provide field-validated protocols for constructing three critical fused systems: Quinazolines , Thieno[2,3-d]pyrimidines , and Pyrazolo[1,5-a]pyrimidines .

Strategic Retrosynthesis

The synthesis of fused pyrimidines generally follows two distinct logical pathways: Annulation (building the pyrimidine ring onto an existing cycle) or Functionalization (building a second ring onto a pyrimidine core). The Annulation strategy is generally preferred for diversity-oriented synthesis.

Retrosynthesis Target Fused Pyrimidine Target Strategy1 Strategy A: Annulation (Build Pyrimidine onto Ring) Target->Strategy1 Disconnection 1 Strategy2 Strategy B: Inverse Annulation (Build Ring onto Pyrimidine) Target->Strategy2 Disconnection 2 Precursor1 Ortho-Amino Nitrile/Ester (e.g., Anthranilic acid, 2-aminothiophene) Strategy1->Precursor1 Requires Precursor2 Pyrimidine Halide/Amine (e.g., 4-chloropyrimidine) Strategy2->Precursor2 Requires Reagent1 C1 Fragments (Formamide, DMF-DMA, Triethyl Orthoformate) Precursor1->Reagent1 Cyclization with Reagent2 Bifunctional Electrophiles (Alpha-haloketones, 1,3-dicarbonyls) Precursor2->Reagent2 Cyclization with

Figure 1: Retrosynthetic logic for fused pyrimidine construction. Strategy A is the primary focus of this guide due to higher convergent efficiency.

Critical Reagent Selection

The choice of "C1" source (the carbon completing the pyrimidine ring) dictates the reaction conditions and the substituent at the C-2 position.

Table 1: Comparative Analysis of Cyclizing Reagents

ReagentConditionsC-2 SubstituentProsCons
Formamide Reflux (140-180°C)–HHigh atom economy; Solvent & reagent in one.Harsh conditions; Sublimation issues.
DMF-DMA Mild Heat (60-80°C)–H (via intermediate)Very mild; Tolerates sensitive groups.Expensive; Requires subsequent NH3/cyclization step often.
Triethyl Orthoformate Reflux + Acid Cat.–HAnhydrous conditions; Clean workup.Slower kinetics than Formamide.
Urea / Thiourea Melt (180°C+)–OH / –SHInstalls handle for further functionalization (Cl/SR).Very harsh; "Brick dust" products (insoluble).
Guanidine HCl Base (NaOEt/EtOH)–NH2Introduces amino handle directly.Requires strong base; Solubility issues.

Detailed Experimental Protocols

Protocol A: Quinazoline Synthesis (Modified Niementowski)

Target: 4-Chloroquinazoline (Key intermediate for SNAr diversification)

The classical Niementowski reaction (Anthranilic acid + Formamide) often suffers from low yields due to sublimation of formamide. This optimized protocol uses microwave irradiation or controlled thermal cyclization followed by chlorination.

Step 1: Cyclization to Quinazolin-4(3H)-one

  • Reagents: Anthranilic acid (13.7 g, 100 mmol), Formamide (22.5 g, 500 mmol).

  • Setup: 100 mL Round Bottom Flask (RBF) with air condenser (for microwave) or reflux condenser (thermal).

  • Procedure (Thermal): Heat the mixture at 150–160 °C for 6–8 hours. The mixture will initially homogenize and then solidify.

  • Procedure (Microwave): Irradiate at 270 W for 5 min, pause, then 450 W for 5 min. (Caution: Pressure buildup).

  • Workup: Cool to RT. Add 50 mL cold water. Filter the precipitate.[1][2][3] Wash with water (3 x 20 mL) and cold EtOH (10 mL).

  • Yield: ~61% (Thermal) to ~87% (Microwave).[1]

Step 2: Chlorination (The Vilsmeier Approach)

  • Reagents: Quinazolin-4(3H)-one (from Step 1), POCl3 (excess), N,N-Dimethylaniline (catalytic).

  • Procedure: Suspend dried quinazolinone in POCl3 (5 equiv). Add 3 drops of N,N-Dimethylaniline. Reflux for 3–4 hours until clear solution forms.

  • Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice/NaHCO3 mixture (Careful: Exothermic!). Extract with DCM.

  • Storage: Store 4-chloroquinazoline under inert gas at 4°C (hydrolysis sensitive).

QuinazolineWorkflow Step1 Anthranilic Acid + Formamide Step2 Heat/MW (Cyclization) Step1->Step2 Intermed Quinazolin-4(3H)-one (Solid Precipitate) Step2->Intermed Step3 POCl3 + Base (Chlorination) Intermed->Step3 Final 4-Chloroquinazoline (Active Electrophile) Step3->Final

Figure 2: Workflow for the synthesis of the activated quinazoline core.

Protocol B: Thieno[2,3-d]pyrimidine Synthesis (Gewald Strategy)

Target: 4-substituted-thieno[2,3-d]pyrimidine

This route utilizes the Gewald reaction to construct the thiophene ring with the necessary ortho-amino nitrile/ester functionality, followed by pyrimidine annulation.

Step 1: Gewald Synthesis of 2-Aminothiophene

  • Reagents: Cyclohexanone (12 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), Triethylamine (Et3N, 2 mL), EtOH (10 mL).

  • Procedure: Mix ketone, malononitrile, and sulfur in EtOH. Add Et3N dropwise (exothermic). Reflux for 2–16 hours.

  • Observation: Reaction turns dark brown.

  • Workup: Cool. Concentrate in vacuo.[3] Partition between water/EtOAc.[3][4] Dry organic layer (Na2SO4).[3]

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1). Product: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[3]

Step 2: Pyrimidine Annulation

  • Reagents: Aminothiophene (from Step 1), Formamide (excess).

  • Procedure: Reflux in formamide (160-180°C) for 4-8 hours.

  • Mechanism: The amino group attacks formamide, followed by nitrile hydrolysis/attack to close the ring.

  • Workup: Pour into ice water. Filter solid. Recrystallize from EtOH/DMF.

Protocol C: Pyrazolo[1,5-a]pyrimidine Synthesis (Regioselective)

Target: 7-substituted-pyrazolo[1,5-a]pyrimidine[5][6]

This synthesis relies on the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles. Regioselectivity is the critical challenge here.

Reaction: 3-Aminopyrazole + 1,3-Dicarbonyl (e.g., Acetylacetone)


 Pyrazolo[1,5-a]pyrimidine.

Regiocontrol Guidelines:

  • Neutral/Aqueous Conditions: Favor the formation of the 7-methyl isomer (kinetic control).

  • Acidic Conditions (AcOH): Can shift equilibrium, but 3-aminopyrazoles typically attack the most electrophilic carbonyl of the diketone with the exocyclic amine first.

Protocol (Aqueous Green Synthesis):

  • Reagents: 3-Aminopyrazole derivative (1 mmol), 1,3-diketone (1 mmol), Water (5 mL).

  • Procedure: Stir at room temperature (or mild heat 50°C) for 3–6 hours. No catalyst required.[5]

  • Purification: The product usually precipitates out. Filter and wash with EtOH.

  • Validation: Use NOE (Nuclear Overhauser Effect) NMR to confirm the position of substituents (interaction between H-3 of pyrazole and substituent at C-7).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Niementowski) Formamide sublimation or incomplete cyclization.Use a sealed tube or Microwave reactor (see Protocol A). Ensure temp >150°C.
"Brick Dust" Product Polymerization or poor solubility of fused ring.Recrystallize from high-boiling polar solvents (DMF, DMSO, Acetic Acid).
Regioisomer Mixtures (Pyrazolo) Similar electrophilicity of 1,3-dicarbonyl centers.Use enaminones (more polarized) instead of diketones to direct nucleophilic attack.
Hydrolysis of Chlorides Moisture during workup of chloropyrimidines.Keep workup cold (0°C). Dry solvents thoroughly. Store under Argon.

References

  • Al-Zaqri, N. et al. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis. Current Organic Synthesis.[3][4][6][7] Retrieved from [Link]

  • Aggarwal, R. et al. (2011). A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guo, Y. et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. Retrieved from [Link]

Sources

Application Note: Scale-Up Protocol for 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (THPP-4-one) scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. As drug discovery pivots toward highly selective kinase and ATPase inhibitors, robust and scalable synthetic routes for this core are critical. This application note details a highly efficient, chromatography-free, 1.0 kg scale-up protocol for THPP-4-one, emphasizing mechanistic causality, in-process controls (IPCs), and crystallization-driven isolation.

Biological Context & Scaffold Significance

The THPP-4-one core has gained significant traction as the foundation for second-generation VCP/p97 ATPase inhibitors (e.g., CB-5339 and V12)[1]. First-generation inhibitors utilizing a pyran-fused pyrimidine core exhibited severe off-target toxicities in clinical trials. Replacing the oxygen-containing ring with the nitrogen-containing THPP-4-one core successfully mitigated these toxicities while maintaining potent efficacy against Acute Myeloid Leukemia (AML)[2]. Additionally, this scaffold is heavily utilized in the development of selective Tankyrase (TNKS1/2) inhibitors , which modulate the Wnt/β-catenin signaling pathway in colorectal cancers[3].

VCP_Pathway Inhibitor THPP-4-one Derivatives (e.g., CB-5339, V12) VCP VCP/p97 ATPase Inhibitor->VCP Inhibits ERAD ER-Associated Degradation (ERAD) Inhibitor->ERAD Blocks VCP->ERAD Drives UbProteins Accumulation of Ubiquitylated Proteins ERAD->UbProteins Failure leads to UPR Unfolded Protein Response (UPR) UbProteins->UPR Triggers Apoptosis Apoptosis in AML Cells UPR->Apoptosis Induces

Fig 1. Mechanism of action for THPP-4-one derived VCP/p97 inhibitors in AML.

Chemical Strategy & Causality

The synthesis of the THPP-4-one core relies on a Niementowski-type cyclocondensation between an ortho-aminoester and an amidine.

  • Reagent Selection (Formamidine Acetate): Historically, pyrimidine annulations utilized formamide at extreme temperatures (150–200 °C) or required highly corrosive phosphorus oxychloride (POCl₃). Formamidine acetate acts as a mild, bifunctional C-N synthon. The acetate anion acts as a mild acid catalyst to accelerate the initial imine formation, while the amidine provides both the C2 carbon and N3 nitrogen of the pyrimidine ring, releasing only ethanol and ammonium acetate as byproducts.

  • Solvent Selection (2-Methoxyethanol): Standard ethanol reflux (78 °C) fails to provide sufficient thermal energy to drive the cyclization of sterically hindered cyclic enamines to completion. 2-Methoxyethanol provides a boiling point of 124 °C, allowing the reaction to proceed at atmospheric pressure. This eliminates the need for expensive and hazardous pressurized autoclaves during scale-up.

  • Equilibrium Driving Force: A continuous nitrogen sweep is employed to actively strip the volatile ethanol byproduct from the reaction mixture, shifting the thermodynamic equilibrium entirely toward the cyclized product.

Synthesis_Workflow SM Ethyl 2-amino-1,4,5,6- tetrahydropyridine-3-carboxylate Condensation Cyclocondensation (Niementowski-type) SM->Condensation Reagent Formamidine Acetate (1.5 eq) Reagent->Condensation Solvent 2-Methoxyethanol (Reflux, 120°C, 12h) Solvent->Condensation Cooling Cool to 5°C & Precipitation Condensation->Cooling IPC: HPLC >98% conv Filtration Vacuum Filtration & EtOH Wash Cooling->Filtration Product 5,6,7,8-THPP-4-one (>98% Purity) Filtration->Product Yield: 82-88%

Fig 2. Scale-up synthesis workflow for 5,6,7,8-THPP-4-one via cyclocondensation.

Quantitative Data & Material Specifications

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Ethyl 2-amino-1,4,5,6-tetrahydropyridine-3-carboxylate170.211.001.00 kg (5.87 mol)Starting Material
Formamidine Acetate104.111.500.92 kg (8.81 mol)Annulation Reagent
2-Methoxyethanol76.098.0 vol8.0 LHigh-boiling Solvent
Ethanol (Absolute)46.072.0 vol2.0 LOrganic Wash Solvent
Purified Water (DI)18.022.0 vol2.0 LAqueous Wash Solvent
5,6,7,8-THPP-4-one 151.17 Theoretical 0.888 kg Target Product

Table 2: In-Process Control (IPC) and Quality Control Specifications

ParameterAnalytical MethodSpecification LimitSelf-Validating Action
Reaction Conversion HPLC (UV 254 nm)SM Peak Area < 2.0%If > 2.0%, continue reflux for 4h.
Product Purity HPLC (UV 254 nm)> 98.0% (Area)If < 98.0%, reslurry in hot ethanol.
Residual Moisture Karl Fischer Titration< 0.5% w/wIf > 0.5%, extend vacuum drying.
Identity LC-MS (ESI+)m/z 152.1 [M+H]⁺Confirms target mass.

Detailed Experimental Protocol

Phase 1: Reactor Preparation & Charging
  • Inertion: Purge a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and subsurface nitrogen sparger with nitrogen gas for 15 minutes.

  • Charging: Add 1.00 kg (5.87 mol) of ethyl 2-amino-1,4,5,6-tetrahydropyridine-3-carboxylate and 0.92 kg (8.81 mol) of formamidine acetate to the reactor.

  • Solvation: Add 8.0 L of 2-methoxyethanol. Initiate overhead stirring at 150 rpm.

Phase 2: Cyclocondensation
  • Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 120 °C (gentle reflux).

  • Equilibrium Shift: Maintain stirring at 120 °C for 12 to 16 hours. Ensure a continuous, gentle nitrogen sweep over the headspace to continuously strip the ethanol byproduct, driving the condensation forward.

Phase 3: In-Process Control (IPC)
  • Sampling: After 12 hours, withdraw a 1.0 mL aliquot of the reaction mixture. Dilute with 9.0 mL of methanol and analyze via HPLC.

  • Validation: Proceed to Phase 4 only when the starting material peak area is strictly < 2.0%.

Phase 4: Crystallization-Driven Isolation
  • Controlled Cooling: Program the jacket to cool the reaction mixture linearly to 20 °C over 2.5 hours. Note: The product will spontaneously begin to precipitate at approximately 60 °C, acting as a self-purifying crystallization step.

  • Yield Maximization: Further cool the jacket to 0–5 °C and hold the slurry at this temperature for 2 hours to minimize product solubility in the mother liquor.

  • Filtration: Discharge the slurry and filter through a Nutsche filter (or large Buchner funnel) under vacuum.

  • Dual-Wash Strategy:

    • Wash the filter cake with cold (5 °C) absolute ethanol (2 × 1.0 L). Causality: Ethanol efficiently displaces the high-boiling 2-methoxyethanol and removes unreacted organic impurities.

    • Wash the cake with purified water (2 × 1.0 L). Causality: Water specifically dissolves and clears the highly soluble ammonium acetate byproduct generated during the annulation.

  • Drying: Transfer the isolated solid to a vacuum oven. Dry at 60 °C under high vacuum (< 50 mbar) for 24 hours until a constant weight is achieved and Karl Fischer titration reads < 0.5% moisture.

  • Expected Outcome: 0.73 – 0.78 kg (82–88% yield) of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one as an off-white to pale yellow crystalline powder.

References

  • Wang, X., Long, Z., Wen, T., Miao, H., Ye, X., Lei, M., & Zhu, Y. (2025). "Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML)." Drug Design, Development and Therapy, 19, 4457-4479.[Link]

  • Yashiroda, Y., et al. (2015). "Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors." ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one. This scaffold is a critical component in modern medicinal chemistry, notably forming the core of advanced VCP/p97 inhibitors investigated for the treatment of acute myeloid leukemia (AML)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one core?

There are two predominant retrosynthetic approaches. The most common strategy involves a late-stage reduction of the pyridine ring. This typically proceeds in two key stages:

  • Formation of the Aromatic Core: First, the aromatic pyrido[2,3-d]pyrimidin-4(3H)-one is synthesized. This is often achieved by the cyclization of a substituted 2-aminopyridine derivative, such as 2-aminonicotinic acid or its esters/nitriles, with a one-carbon source like formamide or formamidine acetate.[2][3]

  • Pyridine Ring Reduction: The aromatic pyridopyrimidinone is then reduced to the desired tetrahydropyridopyrimidinone. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere is the standard method.[4] Alternatively, transfer hydrogenation offers a valuable, often milder, alternative that avoids the need for high-pressure hydrogen gas.[5][6]

A less common, but viable, alternative is to build the pyrimidine ring onto a pre-existing piperidine (the already reduced pyridine) scaffold. However, this can present challenges with regioselectivity and the stability of the piperidine intermediates.

Q2: My overall yield is consistently low. What are the first general parameters I should investigate?

Low yield is a multifaceted problem, but systematic troubleshooting can often pinpoint the cause. Before optimizing specific reaction steps, always verify the fundamentals:

  • Purity of Starting Materials: This is the most common and often overlooked culprit. Impurities in your initial 2-aminopyridine precursor, formamide, or solvents can inhibit the reaction or introduce side products that complicate purification.[7][8][9] Always use freshly distilled or high-purity reagents.

  • Anhydrous Conditions: For the cyclization step, moisture can hydrolyze intermediates or reagents. Ensure you are using dry solvents and an inert atmosphere (Nitrogen or Argon), especially if employing moisture-sensitive catalysts or reagents.[7]

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10] This will tell you if the reaction is stalled, complete, or forming byproducts, allowing you to make informed adjustments.

Q3: I'm struggling with the final catalytic hydrogenation step. What are the most common pitfalls?

The reduction of the electron-deficient pyridine ring fused to a pyrimidine can be challenging. Common issues include:

  • Catalyst Activity: The catalyst may be old or poisoned. Heterogeneous catalysts like Pd/C can be poisoned by sulfur or other functional groups on your substrate. Always use a fresh, high-quality catalyst.

  • Hydrogen Pressure/Source: Insufficient hydrogen pressure can lead to an incomplete reaction. While some reductions proceed at atmospheric pressure, others may require 40-50 psi or more.

  • Solvent Choice: The solvent can dramatically affect the reaction rate. Protic solvents like ethanol, methanol, or acetic acid are typically effective as they can help protonate the ring, making it more susceptible to reduction.

Troubleshooting Guide: Specific Issues

Problem 1: Low Yield in Pyrimidinone Ring Formation

Q: I am attempting to cyclize my 2-aminopyridine-3-carboxamide precursor with formamide by heating, but the reaction is incomplete, leaving significant starting material and resulting in a low yield. How can I drive this cyclization to completion?

This is a classic cyclocondensation challenge. An incomplete reaction points to either suboptimal reaction conditions or insufficient reactivity of your cyclizing agent.

Causality & Solutions:

  • Insufficient Thermal Energy: Formamide cyclizations often require high temperatures (150-190 °C) to proceed efficiently. Simply refluxing in a standard solvent may not be sufficient.

    • Troubleshooting Step: Gradually increase the reaction temperature, monitoring for decomposition by TLC. Consider switching to a higher-boiling solvent like diphenyl ether if necessary, although neat formamide at high temperature is often preferred.[2]

  • Reagent Reactivity: Formamide itself is a relatively mild reagent. For less reactive substrates, a more potent cyclizing agent may be required.

    • Troubleshooting Step: Replace formamide with formamidine acetate or triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).[3] These reagents are more electrophilic and can facilitate cyclization under milder conditions.

  • Catalysis: The reaction can be sluggish without a catalyst.

    • Troubleshooting Step: The addition of a catalytic amount of a Brønsted or Lewis acid can activate the carbonyl group and facilitate the final cyclization and dehydration steps.[7][11]

Workflow: Optimizing the Cyclization Step

G start Low Yield in Cyclization check_temp Increase Reaction Temperature (e.g., to 160-180 °C) start->check_temp monitor Monitor by TLC/LC-MS check_temp->monitor No Improvement check_reagent Switch to More Reactive Reagent (e.g., Formamidine Acetate) check_reagent->monitor No Improvement add_catalyst Add Acid Catalyst (e.g., p-TSA) add_catalyst->monitor Re-run monitor->check_reagent monitor->add_catalyst success Yield Improved monitor->success Improvement Seen

Caption: Troubleshooting workflow for low-yield cyclization.

Problem 2: Incomplete or Stalled Catalytic Hydrogenation

Q: My catalytic hydrogenation of the pyrido[2,3-d]pyrimidin-4(3H)-one is stalling. I see both starting material and the desired product, and running the reaction longer doesn't help. How can I achieve full conversion?

A stalled hydrogenation strongly suggests an issue with the catalyst, the hydrogen delivery, or the substrate's interaction with the catalyst surface.

Causality & Solutions:

  • Catalyst Deactivation: The most frequent cause. The catalyst may be low quality, expired, or poisoned by impurities (e.g., sulfur compounds, halides if not the intended counter-ion).

    • Troubleshooting Step: Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C, Degussa type). Increase the catalyst loading from the typical 10 mol% to 20 or even 50 mol% for difficult substrates.

  • Solvent and pH Effects: The reaction environment is critical. The pyridine ring is more easily reduced when protonated.

    • Troubleshooting Step: Switch to an acidic solvent like glacial acetic acid, or add an acid additive (e.g., HCl) to a solvent like ethanol. The resulting salt is often more soluble and the protonated ring is more electrophilic, accelerating hydrogenation.

  • Insufficient Hydrogen Availability: The catalyst surface may not have sufficient access to hydrogen.

    • Troubleshooting Step: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid transfer. Increase the hydrogen pressure (e.g., from atmospheric to 50 psi) using a Parr shaker or similar hydrogenation apparatus.

  • Transfer Hydrogenation as an Alternative: If high-pressure hydrogenation is not feasible or effective, catalytic transfer hydrogenation is an excellent alternative.[5] This method uses a hydrogen donor in solution, avoiding the need for H₂ gas.

    • Troubleshooting Step: Employ a system like ammonium formate with Pd/C in methanol, or use a ruthenium-based catalyst with a hydrogen donor like isopropanol.[4][6] These systems can be highly efficient and selective.

Table 1: Comparison of Hydrogenation Conditions

ParameterStandard ConditionOptimized Condition 1 (Acidic)Optimized Condition 2 (Transfer)
Catalyst 10% Pd/C (10 mol%)10% Pd/C (10-20 mol%)10% Pd/C or Ru-complex[4][6]
H₂ Source H₂ gas (1 atm)H₂ gas (50 psi)Ammonium Formate or Isopropanol
Solvent Ethanol or MethanolGlacial Acetic AcidMethanol or Isopropanol
Temperature Room Temperature25-50 °C60-80 °C
Typical Outcome May stall, slow reactionFaster rate, higher conversionNo H₂ gas needed, often high yield

Workflow: Troubleshooting Incomplete Hydrogenation

G start Incomplete Hydrogenation check_catalyst Use Fresh Catalyst Increase Loading (20 mol%) start->check_catalyst change_solvent Switch to Acidic Solvent (e.g., Acetic Acid) check_catalyst->change_solvent Still Stalled complete Reaction Complete check_catalyst->complete Success increase_pressure Increase H₂ Pressure (e.g., to 50 psi) change_solvent->increase_pressure Still Stalled change_solvent->complete Success try_transfer Attempt Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) increase_pressure->try_transfer Still Stalled increase_pressure->complete Success try_transfer->complete Success

Caption: Decision tree for optimizing hydrogenation.

Problem 3: Purification Difficulties and Product Tailing

Q: My crude product appears relatively clean by NMR, but it streaks badly during silica gel column chromatography (tailing), making separation from close-running impurities impossible. How can I achieve better purification?

This is a classic problem when purifying basic, nitrogen-containing heterocycles on acidic silica gel. The free lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape and recovery.

Causality & Solutions:

  • Acid-Base Interaction: The root cause is the interaction between your basic product and the acidic stationary phase.

    • Troubleshooting Step 1 (Modify Mobile Phase): Neutralize the active sites on the silica by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or a 1% solution of ammonia in methanol.[8] This will dramatically improve the peak shape.

    • Troubleshooting Step 2 (Change Stationary Phase): If modifying the eluent is insufficient, switch to a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds.

  • Non-Chromatographic Purification: Often, the best solution is to avoid chromatography altogether.

    • Troubleshooting Step 3 (Acid-Base Extraction): This is a highly effective technique for purifying basic compounds.[8] Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. The neutral impurities remain in the organic layer, which is discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, causing it to precipitate or allowing it to be re-extracted with fresh organic solvent.

    • Troubleshooting Step 4 (Crystallization): If your final product is a solid, crystallization is an excellent method for achieving high purity.[8] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile) to find conditions that yield high-quality crystals.

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

This is a representative protocol and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminonicotinamide (1.0 eq).

  • Add an excess of formamide (10-15 eq).

  • Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add cold water to the flask. The product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the aromatic pyrido[2,3-d]pyrimidin-4(3H)-one. The material can be used in the next step or purified further by recrystallization if needed.

Protocol 2: Catalytic Hydrogenation to 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
  • In a heavy-walled hydrogenation flask or a Parr shaker bottle, dissolve the pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid.

  • Carefully add 10% Palladium on carbon (Pd/C, 10-20 mol%) under a stream of nitrogen.

  • Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots via LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol or ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in water, and carefully basify with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~8-9.

  • The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Purify further by crystallization or chromatography (with a basic modifier) if necessary.

References

  • Zhou, Q., Zhang, L., Meng, W., Feng, X., Yang, J., & Du, H. (2016). A borane catalyzed metal-free transfer hydrogenation of pyridines furnishes various piperidines in good yields with good cis-selectivities in the presence of ammonia borane as a hydrogen source. Organic Letters, 18(19), 5189-5191. Available at: [Link]

  • Li, F., & Wang, C. (2017). Ruthenium-Catalyzed Direct Synthesis of Semisaturated Bicyclic Pyrimidines via Selective Transfer Hydrogenation. Organic Letters, 19(10), 2536-2539. Available at: [Link]

  • Falcó, J. L., Matallana, J. L., Barberena, J., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11. Available at: [Link]

  • Ghosh, S., et al. (2020). Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. Chemistry – An Asian Journal. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 26(15), 4483. Available at: [Link]

  • Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11181-11196. Available at: [Link]

  • Gomaa, M. A. M. (2010). Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 16, 1481-1502. Available at: [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4146. Available at: [Link]

  • Zhang, M. J., Young, D. J., Ma, J. L., & Shao, G. Q. (2021). Copper(I) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light-photocatalysts for chemoselective transfer hydrogenation of α,β-unsaturated carbonyls. Dalton Transactions, 50(17), 5877-5884. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • Priya, V. S., et al. (2025). A Review on Recent Synthetic Approaches and Biological Applications of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). Available at: [Link]

  • Tang, S., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 36(15), 2745-2755. Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers whose synthetic pipelines are bottlenecked by the intractable nature of fused pyrimidines. The tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore, particularly in oncology and kinase inhibition[1]. However, its physicochemical properties often present severe solubility barriers in standard organic solvents.

This guide provides field-validated, mechanistically grounded solutions to overcome these challenges, ensuring your drug development and synthetic workflows proceed without interruption.

Part 1: The Causality of Insolubility (FAQs)

Q: Why does tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one precipitate out of common organic solvents like DCM, EtOAc, or even MeOH? A: The insolubility is a direct thermodynamic consequence of the molecule's architecture. This scaffold possesses multiple hydrogen-bond donors (the tetrahydropyridine NH and the pyrimidinone NH) and acceptors (C=O, ring nitrogens). This creates a highly stable, tightly packed crystal lattice driven by extensive intermolecular hydrogen bonding and


 stacking. The energy required to break this lattice (enthalpy of dissolution) vastly exceeds the solvation energy provided by standard organic solvents[2].

Q: What thermodynamic parameters govern its dissolution, and how can we manipulate them? A: According to the general solubility equation, aqueous and organic solubility are heavily influenced by the melting point (a proxy for crystal lattice energy) and lipophilicity (logP)[3]. To dissolve this scaffold, we must either:

  • Use solvents with high dielectric constants capable of out-competing the internal H-bond network (e.g., DMSO, DMF)[4].

  • Temporarily modify the chemical structure to lower the melting point by introducing steric bulk, which forces the molecule out of planarity[3].

Part 2: Solvent Selection Matrix

Before attempting complex derivatizations, empirical solvent optimization is the first line of defense. The table below summarizes the physicochemical properties of solvents relative to their solubilizing capacity for fused pyrimidines.

SolventDielectric Constant (ε)Solubilizing CapacityBoiling Point (°C)Recommended Application in Workflow
DMSO 46.7Excellent189NMR analysis, high-temperature couplings
DMF 36.7Very Good153General synthesis, S_NAr reactions
NMP 32.2Excellent202Microwave synthesis, difficult couplings
THF 7.5Poor (Alone)66Co-solvent (mixed with DMF/NMP)
DCM 8.9Very Poor40Extraction (only applicable for derivatized forms)

Part 3: Troubleshooting Workflows & Visualizations

When standard dissolution fails, follow this logical progression to restore solubility without compromising the integrity of your experiment.

Troubleshooting A Compound Insoluble in Organic Solvent B Assess Reaction Conditions A->B C Polar Aprotic Solvents (DMSO, DMF, NMP) B->C Moisture Sensitive D Co-solvent Systems (THF/H2O, DCM/MeOH) B->D Moisture Tolerant E Apply Heat & Sonication C->E D->E F Proceed to Synthesis E->F Solubilized G Structural Modification (N-Protection) E->G Still Insoluble G->F Lattice Disrupted

Workflow for troubleshooting tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one solubility.

Mechanism Lattice High Crystal Lattice Energy (Pi-Pi Stacking & H-Bonding) Intervention N-Alkylation / Protection (Steric Bulk Addition) Lattice->Intervention Apply Strategy Result Disrupted H-Bond Network Increased Organic Solubility Intervention->Result Mechanistic Outcome

Mechanistic disruption of the crystal lattice via structural modification.

Part 4: Field-Validated Experimental Protocols

Protocol 1: Co-Solvent Solubilization and Sonication (Non-Destructive)

This physical method should be attempted before chemical modification.

Methodology:

  • Weigh the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivative into a dry, inert vial.

  • Add the primary polar aprotic solvent (e.g., NMP or DMF) to achieve a 0.1 M to 0.5 M suspension.

  • Sonicate the suspension in an ultrasonic bath at 40°C for 15–30 minutes.

    • Causality: Ultrasonic cavitation provides localized high-energy micro-environments (high temperature and pressure) that overcome the thermodynamic activation energy required to break the rigid crystal lattice.

  • If a suspension persists, add a secondary co-solvent (e.g., THF or DCM) dropwise (up to 30% v/v) while maintaining sonication to alter the dielectric constant of the bulk medium.

  • Self-Validating Step: Shine a laser pointer through the vial. The absence of a Tyndall effect (visible light scattering) confirms complete dissolution into a true solution, rather than a fine colloidal suspension.

Protocol 2: Transient Solubilization via N-Boc Protection (Structural Modification)

When physical methods fail, transient protection of the secondary amine is the most reliable method to force the scaffold into the organic phase.

Methodology:

  • Suspend the starting material in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Add 2.0 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Stir at room temperature for 4–6 hours.

    • Causality: The Boc group covalently masks the NH hydrogen-bond donor and introduces a bulky tert-butyl group. This steric bulk forces the molecule out of its planar conformation, preventing

      
       stacking, drastically lowering the melting point, and rendering the molecule highly soluble in solvents like DCM and EtOAc[3].
      
  • Self-Validating Step: Perform Thin-Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM. The unprotected starting material will remain near the baseline (

    
    ), while the Boc-protected product will migrate significantly higher (
    
    
    
    ). This massive shift in retention factor physically validates the successful reduction of polarity and disruption of H-bonding.

Part 5: Advanced Insights for Lead Optimization

Q: How do we handle solubility during late-stage lead optimization when we cannot use transient protecting groups? A: In late-stage drug discovery, structural modification must be permanent but biologically tolerated. Adding solubilizing appendages (e.g., morpholine, piperazine, or highly polar basic amines) to the solvent-exposed regions of the scaffold can permanently enhance solubility without compromising target binding[3]. Furthermore, introducing


-rich substitutions (increasing the Fraction 

or

) disrupts planarity, lowering the crystal lattice energy permanently. For formulation, creating Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS can bypass the crystal lattice energy barrier entirely for in vivo assays.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Deriv
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Improving solubility via structural modification.
  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.

Sources

Technical Support Center: Purification of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate heavily functionalized nitrogenous bicycles. The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold presents a "perfect storm" of chromatographic challenges: a highly basic secondary amine (in the tetrahydropyridine ring), a tautomerizable lactam (the pyrimidinone core), and extreme polarity[1].

This guide deconstructs the causality behind common purification failures and provides self-validating protocols to ensure high-recovery, high-purity isolations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product streak endlessly on normal-phase silica gel, even with highly polar solvent mixtures like DCM/MeOH?

The Causality: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH). The secondary amine in the tetrahydropyridine ring is highly basic, while the pyrimidine nitrogens act as strong hydrogen bond acceptors. These moieties protonate or strongly hydrogen-bond with the stationary phase, causing multi-modal elution, irreversible adsorption, and severe streaking[2]. The Solution: You must neutralize the acidic sites on the silica. Add a basic modifier such as 1–5% Triethylamine (TEA) or use a solvent system containing aqueous ammonia (e.g., DCM / 10% NH₄OH in MeOH)[2]. If streaking persists, normal-phase chromatography should be abandoned in favor of Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Q2: My crude reaction mixture is insoluble in everything except DMSO and DMF. How can I load this onto a column without ruining the separation?

The Causality: The planar pyrimidinone core stacks efficiently in the solid state, leading to high crystal lattice energy and poor solubility in standard volatile organics (like DCM, EtOAc, or Hexanes)[1][4]. Liquid loading with DMSO will cause severe band broadening because DMSO acts as a strong eluting solvent, dragging the compound down the column prematurely. The Solution: Dry loading is mandatory. Dissolve your crude mixture in a minimum volume of DMSO or DMF. Add C18-functionalized silica or Celite directly to the solution, and remove the solvent under high vacuum (or a lyophilizer) to obtain a free-flowing powder. Load this powder into a solid-load cartridge ahead of a pre-packed C18 column[2].

Q3: I am seeing two distinct, broad peaks in my LC-MS/HPLC, but they have the exact same mass. Is my product degrading on the column?

The Causality: The pyrimidin-4(3H)-one moiety undergoes lactam-lactim (keto-enol) tautomerism[5]. Depending on the mobile phase pH and temperature, the interconversion rate between the 4-oxo and 4-hydroxy forms can be slow relative to the chromatographic timescale. This slow conformational/tautomeric exchange leads to peak splitting or severe broadening[5]. The Solution: Force the equilibrium to a single protonation state. Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to your mobile phase. Lowering the pH typically locks the molecule into a single tautomeric state, collapsing the split peaks into one sharp, well-resolved peak[6].

TautomerismLogic Lactam Lactam Form (4-oxo) Equilibrium Slow Exchange (Neutral pH) Lactam->Equilibrium Acidic Fast Exchange / Locked (0.1% FA/TFA) Lactam->Acidic Low pH Lactim Lactim Form (4-hydroxy) Lactim->Equilibrium Lactim->Acidic Low pH SplitPeak Split / Broad Peaks in LC-MS Equilibrium->SplitPeak Causes SharpPeak Single Sharp Peak in LC-MS Acidic->SharpPeak Resolves

Caption: Logical relationship between tautomeric exchange rates, pH, and chromatographic peak shape.

Q4: My compound is so polar that it elutes at the solvent front in Reversed-Phase (C18) chromatography. What is the next logical step?

The Causality: The fully deprotected 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one lacks sufficient hydrophobic surface area to partition into the C18 chains in highly aqueous environments[3][6]. The Solution: Invert the phase logic by using HILIC (Hydrophilic Interaction Liquid Chromatography)[3]. HILIC uses a polar stationary phase (like bare silica or amide) and an organic-rich mobile phase (e.g., 90% Acetonitrile). Polar compounds are retained by partitioning into a water-enriched layer on the stationary phase[6]. Alternatively, utilize Strong Cation Exchange (SCX) chromatography, which exploits the basic secondary amine for ionic retention[7].

Part 2: Strategic Workflow & Quantitative Data

To prevent trial-and-error, follow this validated decision matrix for selecting the correct purification modality based on the crude mixture's properties.

PurificationWorkflow Start Crude Reaction Mixture (Tetrahydropyrido-pyrimidinone) Solubility Soluble in DCM/MeOH? Start->Solubility NormalPhase Normal Phase (Silica) Add 1% NH4OH or TEA Solubility->NormalPhase Yes HighPolarity Highly Polar / Insoluble Solubility->HighPolarity No RP_HPLC Reversed-Phase (C18) Gradient: H2O/MeCN + 0.1% FA HighPolarity->RP_HPLC Moderate Lipophilicity HILIC HILIC Chromatography Gradient: MeCN/H2O + NH4OAc HighPolarity->HILIC Extreme Polarity SCX Strong Cation Exchange (SCX) Catch-and-Release HighPolarity->SCX Highly Basic Impurities

Caption: Decision matrix for purifying polar tetrahydropyridopyrimidinone mixtures.

Table 1: Comparison of Chromatographic Modalities for Polar Heterocycles
ModalityStationary PhaseMobile Phase SystemPrimary Retention MechanismSuitability for Scaffold
Modified Normal Phase Bare Silica (SiO₂)DCM / MeOH / 1% NH₄OHAdsorption / H-BondingLow-Medium : Prone to streaking unless heavily modified[2].
Reversed-Phase (RP-HPLC) C18 or C8 bonded silicaH₂O / MeCN + 0.1% Formic AcidHydrophobic PartitioningMedium-High : Good if the scaffold has lipophilic substituents[6].
HILIC Amide, Diol, or Bare SilicaMeCN / H₂O + 10mM NH₄OAcHydrophilic PartitioningHigh : Excellent for fully deprotected, highly polar derivatives[3].
Strong Cation Exchange SCX (Sulfonic Acid)Catch: Acidic MeOHRelease: 2M NH₃ in MeOHIonic InteractionHigh : Ideal for selectively isolating the basic tetrahydropyridine[7].

Part 3: Validated Experimental Protocols

Protocol A: Reversed-Phase Flash Chromatography via C18 Dry Loading[2]

Use this protocol when the compound exhibits moderate lipophilicity but is insoluble in standard loading solvents.

  • Sample Preparation: Dissolve the crude reaction mixture (e.g., 500 mg) in the absolute minimum volume of DMSO or DMF (typically 1–3 mL).

  • Adsorption: Add 1.5 to 2.0 grams of bulk C18 silica powder to the solution. Mix thoroughly to create a slurry.

  • Solvent Removal: Transfer the slurry to a large round-bottom flask and place it on a rotary evaporator equipped with a high-vacuum pump (or use a lyophilizer) to remove the DMSO/DMF. The result must be a dry, free-flowing powder.

  • Column Packing: Transfer the dry powder into an empty solid-load cartridge and cap it with a frit.

  • Equilibration & Elution: Attach the cartridge to a pre-packed C18 flash column. Equilibrate with 95:5 Water:Acetonitrile (containing 0.1% Formic Acid). Run a gradient from 5% to 60% Acetonitrile over 15 column volumes (CV).

  • Validation: Monitor fractions via LC-MS. The 0.1% Formic Acid will ensure sharp peak shapes by suppressing tautomeric exchange.

Protocol B: HILIC Purification for Non-Retained Polar Fractions[3][6]

Use this protocol when the compound elutes at the solvent front in Reversed-Phase.

  • Column Selection: Select a bare silica or amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile.

    • Solvent B (Strong): 10 mM Ammonium Acetate (NH₄OAc) in Water (pH ~6.8). Note: Methanol is generally ineffective for HILIC separations[3].

  • Equilibration (Critical Step): HILIC columns require extensive equilibration to form the aqueous layer on the silica surface. Flush the column with 95% Solvent A / 5% Solvent B for at least 10 Column Volumes (CV).

  • Sample Loading: Dissolve the sample in the weakest solvent possible (e.g., 70% Acetonitrile / 30% Water). Do not inject samples dissolved in 100% water, as this will disrupt the stationary phase water layer.

  • Gradient Elution: Run a gradient from 5% Solvent B to 40% Solvent B over 20 CV. The highly polar tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one will be retained strongly and elute as the aqueous content increases.

References

  • Compounds and fungicidal mixtures (ES2642573T3). Source: google.com (Patents).
  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase . Source: nih.gov (PubMed). URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses . Source: mdpi.com. URL: [Link]

  • What can I use to purify polar reaction mixtures? (HILIC) . Source: biotage.com. URL:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Source: waters.com. URL: [Link]

Sources

Technical Support Center: Tetrahydropyrido[2,3-d]pyrimidine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate tetrahydropyrido[2,3-d]pyrimidine derivatives. While the one-pot, three-component domino Knoevenagel-Michael-cyclization reaction is an elegant synthetic strategy, it is highly susceptible to thermodynamic sinks—most notably, spontaneous over-oxidation and stalled intermediates[1][2].

This guide deconstructs the causality behind these experimental failures and provides a self-validating, field-proven methodology to ensure high-fidelity synthesis.

Mechanistic Overview: The Knoevenagel-Michael-Cyclization Cascade

To troubleshoot effectively, we must first understand the reaction's logic. The synthesis typically involves an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a 6-aminouracil derivative[3]. The reaction must proceed through three distinct phases. Failure to control the microenvironment during any of these phases leads to specific, predictable side reactions.

Pathway A Aldehyde + Malononitrile B Knoevenagel Adduct (Active Olefin) A->B Base/Catalyst C 6-Aminouracil Addition B->C D Michael Adduct (Acyclic Intermediate) C->D E Intramolecular Cyclization (Target Pathway) D->E Tautomerization & Ring Closure G Incomplete Cyclization (Side Reaction 1) D->G Insufficient Activation F Tetrahydropyrido[2,3-d]pyrimidine (Desired Product) E->F H Spontaneous Aromatization (Side Reaction 2) F->H O2 / Air Exposure I Pyrido[2,3-d]pyrimidine (Over-oxidized Byproduct) H->I

Mechanistic pathway of tetrahydropyrido[2,3-d]pyrimidine synthesis and its primary side reactions.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Spontaneous Over-Oxidation (Aromatization)

Symptom: Your isolated product shows a complete loss of sp3 protons in the


H NMR spectrum, and the compound has turned deep yellow or brown.
Causality:  You are observing spontaneous aromatization. The dihydro and tetrahydro pyrido[2,3-d]pyrimidine derivatives are highly unstable in the presence of atmospheric oxygen[2]. The electron-rich nitrogen atoms adjacent to the newly formed ring drive the rapid loss of hydrogen to achieve the massive resonance stabilization energy of a fully aromatic pyridine ring[2][4].
The Fix:  If your target is strictly the tetrahydro derivative, the reaction and subsequent workup must be performed under a strict inert atmosphere (N

or Ar) using degassed solvents. Avoid high-temperature aqueous conditions without inert gas, as heat accelerates this oxidative degradation[2].
Issue 2: Incomplete Intramolecular Cyclization

Symptom: The reaction stalls. LC-MS analysis shows a mass corresponding to the acyclic intermediate, and no precipitate forms in the flask. Causality: The reaction has stalled at the Michael adduct. The subsequent intramolecular nucleophilic attack of the uracil's amino group onto the nitrile carbon requires precise activation and tautomerization[4]. Without sufficient Lewis acid or Brønsted base character in the microenvironment, the activation energy barrier for ring closure is too high. The Fix: Optimize your catalyst. Lewis acids like 10 mol% Bi(OTf)


[3] or mild bases like diammonium hydrogen phosphate (DAHP)[1] effectively activate the nitrile and facilitate the [1,3]-H shift required for ring closure.
Issue 3: Aldehyde Self-Condensation & Polymerization

Symptom: Complex mixtures on TLC with multiple highly polar spots; low yield of the target mass. Causality: Highly reactive aldehydes were mixed simultaneously with 6-aminouracil before the Knoevenagel adduct could fully form, leading to competing condensation pathways. The Fix: Employ a sequential addition strategy. Pre-form the Knoevenagel adduct (aldehyde + malononitrile) for 15 minutes before introducing the 6-aminouracil[3].

Quantitative Data: Catalyst & Condition Optimization

To minimize side reactions, selecting the correct catalytic system is critical. Below is a synthesized comparison of field-proven conditions for driving the cyclization to completion.

Catalyst SystemLoadingSolventTempAvg. TimeAvg. YieldKey Advantage / NoteRef
Bi(OTf)

10 mol%Ethanol80°C2 - 4 h85 - 92%Excellent Lewis acid activation; prevents stalling.[3]
DAHP 10 mol%H

O:EtOH (2:1)
Reflux60 - 90 min82 - 95%Mild base; environmentally friendly; fast kinetics.[1]
Nano-MgO 25 mol%Water80°C30 - 45 min84 - 96%High surface area accelerates tautomerization.[5]
SDS (Surfactant) 10 mol%Water90°C2 - 3 h75 - 88%Warning: Spontaneously yields the aromatized product.[2]

Standardized Step-by-Step Methodology

To ensure reproducibility, I have designed a self-validating protocol . A self-validating system incorporates physical checkpoints (color changes, precipitation) that confirm the reaction's trajectory before you spend time on NMR analysis.

Materials Required:
  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Bismuth(III) triflate (Bi(OTf)

    
    ) (10 mol%)[3]
    
  • Absolute Ethanol (Degassed via sparging with N

    
     for 30 mins)
    
The Protocol:
  • Phase 1: Pre-activation (Knoevenagel Formation)

    • In an oven-dried, N

      
      -flushed round-bottom flask, dissolve the aromatic aldehyde and malononitrile in 5 mL of degassed ethanol.
      
    • Add 10 mol% Bi(OTf)

      
      . Stir at room temperature for 15 minutes.
      
    • Validation Checkpoint 1: The solution should turn pale/bright yellow, indicating the formation of the active benzylidenemalononitrile olefin.

  • Phase 2: Anaerobic Addition

    • Under a positive flow of N

      
      , add the 6-amino-1,3-dimethyluracil to the flask.
      
    • Attach a reflux condenser (flushed with N

      
      ) and heat the mixture to 80°C[3].
      
  • Phase 3: Catalytic Cyclization

    • Maintain reflux for 2 to 4 hours.

    • Validation Checkpoint 2: The target tetrahydropyrido[2,3-d]pyrimidine has low solubility in hot ethanol. A solid precipitate should begin forming within 45 minutes. If the solution remains completely clear after 2 hours, the reaction has stalled at the acyclic Michael adduct.

  • Phase 4: Quench & Anaerobic Isolation

    • Cool the flask rapidly to room temperature, then to 4°C in an ice bath to maximize precipitation.

    • Filter the precipitate using a Schlenk frit or a standard Büchner funnel under a blanket of inert gas to prevent flash-oxidation of the wet cake[2]. Wash with cold, degassed ethanol.

  • Phase 5: Spectroscopic Validation

    • Validation Checkpoint 3: In the

      
      H NMR (DMSO-
      
      
      
      ) spectrum, look for the critical sp3 C4 proton (typically a singlet or multiplet between
      
      
      4.5 - 5.5 ppm depending on substitution) and the secondary amine NH proton. If these are absent and the aromatic region is highly integrated, your product has over-oxidized[2][3].

Workflow Step1 Phase 1: Pre-activation (Check: Yellow Color) Step2 Phase 2: Anaerobic Addition (Add Uracil under N2) Step1->Step2 Step3 Phase 3: Cyclization (Check: Precipitate Forms) Step2->Step3 Step4 Phase 4: Isolation (Filter under Inert Gas) Step3->Step4 Step5 Phase 5: Validation (NMR: Confirm sp3 C4-H) Step4->Step5

Self-validating experimental workflow for the anaerobic synthesis of tetrahydropyrido[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent to make this a "green" reaction? A: Yes, but with strict caveats. Water is an excellent medium when paired with catalysts like DAHP[1] or Nano-MgO[5]. However, aqueous environments at elevated temperatures (e.g., 90°C) can rapidly accelerate the spontaneous aromatization process if oxygen is not rigorously excluded from the system[2]. If you want the tetrahydro derivative, degas your water thoroughly.

Q: Why does my product turn from white to brown while drying on the filter paper? A: This is a classic visual indicator of air oxidation (aromatization)[6]. The high surface area of the wet cake on a Büchner funnel, combined with continuous airflow, creates perfect conditions for the tetrahydro core to oxidize into the fully aromatic pyrido[2,3-d]pyrimidine. Dry your product in a vacuum oven immediately.

Q: I am using an aliphatic aldehyde instead of an aromatic one, and my yields are terrible. Why? A: Aliphatic aldehydes lack the extended conjugation that stabilizes the intermediate Knoevenagel adduct. Furthermore, they are highly prone to self-aldol condensation under the basic or Lewis acidic conditions required for this multicomponent reaction. You must pre-form and isolate the Knoevenagel adduct before proceeding with the cyclization step.

References

  • [One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate] - SCIRP -[Link]

  • [An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media] - ZODML -[Link]

  • [Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water] - OICC Press -[Link] 4.[Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts] - RSC Publishing -[Link]

  • [One-Pot Synthesis of Some New Pyrido[2,3-d]pyrimidine Derivatives Catalyzed by Sodium Lauryl Sulfate in Aqueous Media] - SciSpace -[Link] 6.[Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives] - Academia.edu -[Link]

Sources

Technical Support Center: Crystallization Optimization for Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide provides advanced troubleshooting and thermodynamic strategies for the recrystallization of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one, a critical bicyclic heterocycle intermediate often utilized in kinase inhibitor synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing on the physicochemical causality behind solvent selection, phase behaviors, and self-validating experimental workflows.

Section 1: Solvent Selection & Thermodynamics

Q: How do I select the optimal primary solvent and antisolvent system for tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one?

A: The tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold possesses multiple hydrogen-bond acceptors (pyrimidine nitrogens, carbonyl oxygen) and donors (secondary/tertiary amines). Consequently, it exhibits high solubility in polar protic and aprotic solvents but poor solubility in non-polar organics.

For maximum recovery and purity, a hybrid cooling-antisolvent crystallization approach is recommended. Operating at a higher initial temperature in a polar solvent maximizes API solubility, while the subsequent addition of a highly polar antisolvent (like water) drastically reduces solubility, maximizing yield 1.

Table 1: Solvent/Antisolvent Matrix for Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Primary SolventAntisolventH-Bonding DynamicsMSZW CharacteristicsOptimal Use Case
Ethanol WaterStrong donor/acceptor interactionsWide MSZW; requires seedingHigh-yield hybrid crystallization
Isopropanol (IPA) WaterModerate donor; good thermal rangeNarrower MSZW; prone to LLPS at high conc.Reactive crystallization / pH shifts
DMF Ethyl AcetateDisrupts strong dimeric API H-bondsVery wide MSZW; high solubilityReworking highly impure batches
Protocol: Self-Validating Antisolvent/Cooling Crystallization

This protocol utilizes thermodynamic control to ensure consistent crystal habit and yield.

  • Dissolution : Suspend the crude tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one in Ethanol (5 v/w). Heat to 70°C.

    • Causality: Ethanol disrupts the intermolecular hydrogen bonding of the pyrimidine core, ensuring complete dissolution.

  • Polishing Filtration : Pass the hot solution through a 0.45 µm filter.

    • Validation: Visually confirm a clear, particulate-free solution to prevent foreign-body primary nucleation.

  • Primary Cooling : Cool linearly to 50°C at 0.5°C/min.

    • Causality: Slow cooling prevents localized supersaturation spikes, keeping the system safely within the Metastable Zone Width (MSZW).

  • Seeding : Introduce 1-2 wt% pure crystalline seed. Hold for 30 min.

    • Validation: Use inline Focused Beam Reflectance Measurement (FBRM) to confirm seed bed expansion (increase in chord counts) without dissolution.

  • Antisolvent Addition : Dose Water at 0.1 vol/min until a 1:1 ratio is reached.

    • Causality: Water dramatically lowers solubility, driving yield, while the slow addition rate prevents agglomeration.

  • Isolation : Cool to 5°C at 0.2°C/min, filter, and wash.

    • Validation: Analyze the mother liquor via HPLC to confirm >95% yield recovery before discarding.

Workflow1 A Target: Tetrahydropyrido [2,3-d]pyrimidin-4(3H)-one B Assess Solubility Profile (H-Bond Donors/Acceptors) A->B C Select Primary Solvent (e.g., Ethanol, IPA) B->C D Select Antisolvent (e.g., Water) B->D E Determine MSZW & Solubility Curve C->E D->E F Execute Hybrid Cooling/ Antisolvent Crystallization E->F

Logical workflow for selecting solvent systems and executing hybrid crystallization.

Section 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling, my mixture forms a milky emulsion that eventually solidifies into a sticky gum instead of crystals. How do I fix this?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. Mechanistically, oiling out happens when the rate of phase separation outpaces the rate of nucleation, often due to high initial supersaturation or rapid cooling 2. The transformation of these oil droplets into solid particles is spontaneous and bypasses the desired impurity rejection process, leading to agglomerated, low-purity gums .

To bypass LLPS, you must strictly control the generation of supersaturation and force the system to nucleate before it reaches the miscibility gap.

Protocol: Reversing and Preventing LLPS
  • Detection : Monitor the process using an inline FBRM or fiber optic turbidity probe .

    • Validation: A sudden drop in the turbidity signal or a spike in large, spherical chord lengths indicates emulsion formation (LLPS).

  • Thermal Reversal : Immediately increase the reactor temperature by 5-10°C above the cloud point.

    • Causality: Raising the thermal energy redissolves the solute-rich liquid phase back into a single thermodynamic state.

    • Validation: Confirm the return to baseline turbidity (a clear solution).

  • Trajectory Adjustment : Resume cooling at a drastically reduced rate (<0.2°C/min).

  • Strategic Seeding : Add 2 wt% seeds halfway into the MSZW (before the cloud point is reached).

    • Causality: Seeds provide a vast surface area for secondary nucleation, consuming the supersaturation kinetically before the system can phase-separate into an oil .

Workflow2 S1 Supersaturated Solution S2 Rapid Cooling / High Conc. S1->S2 S3 Liquid-Liquid Phase Separation (Oiling Out Detected) S2->S3 Kinetic Hindrance S4 Heat Above Cloud Point (Redissolution) S3->S4 Intervention S5 Slow Cooling (<0.2°C/min) S4->S5 S6 Seed Halfway into MSZW S5->S6 S7 Controlled Crystal Growth S6->S7 Bypass LLPS

Troubleshooting workflow for detecting, reversing, and bypassing liquid-liquid phase separation.

Section 3: Polymorphism and Agglomeration Control

Q: My isolated crystals are highly agglomerated, leading to solvent entrapment and poor drying kinetics. How can I improve crystal habit?

A: Agglomeration frequently occurs when antisolvent is dosed too rapidly, creating localized zones of high supersaturation at the addition point. This causes massive primary nucleation of fine particles, which subsequently agglomerate to minimize surface free energy.

To resolve this, implement the following engineering controls:

  • Optimize Mixing : Ensure turbulent flow at the antisolvent dosing point. Use a subsurface dip tube rather than dropping antisolvent onto the liquid surface to prevent localized crashing out.

  • Dosing Profile : Implement a non-linear (convex) antisolvent dosing profile. Start with a very slow addition rate (e.g., 0.05 vol/min) to allow the seed crystals to grow, then gradually increase the rate as the available surface area for growth expands.

References

  • Source: Organic Process Research & Development (via PMC)
  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL
  • Title: Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Source: Organic Process Research & Development URL: [Link]

  • Title: How To Use the Lasentec FBRM Probe on Manufacturing Scale Source: Organic Process Research & Development URL: [Link]

  • Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development URL: [Link]

Sources

Overcoming steric hindrance in functionalizing tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and practical challenges associated with functionalizing the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold.

This core is a privileged structure in medicinal chemistry, frequently utilized to develop next-generation kinase and VCP/p97 inhibitors that avoid the off-target toxicities seen with pyran-based analogs [1]. However, the non-planar geometry of the saturated tetrahydropyridine ring, combined with the dense electron cloud of the adjacent pyrimidine system, creates severe steric microenvironments. This often leads to stalled reactions, poor regioselectivity, and unexpected side reactions[2].

Below, you will find targeted troubleshooting guides, quantitative optimization data, and self-validating protocols to help you overcome these steric barriers.

🔬 Troubleshooting Guide: Overcoming Steric Clash

Q1: My N8-alkylation attempts of the tetrahydropyrido[2,3-d]pyrimidine core stall at 20% conversion. How can I drive this to completion?

The Causality: The N8 position is flanked by the C7-carbonyl (or alkyl substituents) and the bridgehead carbons, creating a severe peri-steric interaction. When using standard bases like


, the potassium cation tightly coordinates with the nitrogen anion, forming a tight ion pair. A bulky electrophile simply does not have the spatial clearance to approach this shielded, tightly bound nucleophile.
The Solution:  Exploit the "Cesium Effect." Switch your base to 

in a highly polar aprotic solvent like DMF or DMSO. The larger ionic radius and lower charge density of the cesium cation result in a much looser ion pair. This creates a highly reactive, "naked" nitrogen anion that can aggressively attack the electrophile before steric repulsion prevents the transition state.
Q2: I am attempting a Buchwald-Hartwig amination at a sterically crowded C6 position, but I only recover starting material. What is failing?

The Causality: In cross-coupling, steric bulk at C6 prevents the final, critical step of the catalytic cycle: reductive elimination. While oxidative addition and amine coordination (ligand exchange) might occur, the palladium center becomes trapped as a stable Pd(II) complex because the bulky substituents physically block the geometry required for the newly formed C-N bond to eject from the metal. The Solution: You must force the reductive elimination using a highly bulky, electron-rich biaryl phosphine ligand like BrettPhos or RuPhos . The extreme steric bulk of the ligand itself crowds the palladium coordination sphere, creating immense steric tension that is only relieved when the product is ejected (reductive elimination).

Q3: During the functionalization of the saturated ring, I am observing unexpected aromatization (dehydrogenation) of the scaffold. Why?

The Causality: Tetrahydropyrido[2,3-d]pyrimidines are highly susceptible to autocatalytic photoinduced oxidative dehydrogenation, especially when stirred in DMSO under ambient light and air [3]. Substituents at C5 or C6 can sometimes slow this down due to steric hindrance, but the driving force to achieve full aromaticity is strong. The Solution: Degas your solvents thoroughly (sparging with Argon for 15 minutes) and wrap your reaction vessels in aluminum foil to block photon-induced radical initiation.

📊 Quantitative Data: Optimization of Sterically Hindered Couplings

To streamline your optimization, the following table summarizes the causal relationship between catalyst/base selection and isolated yields when functionalizing sterically hindered positions (e.g., C6/N8) on the tetrahydropyrido[2,3-d]pyrimidine core.

Functionalization TypeReagent/Catalyst SystemBase / SolventTemp (°C)Yield (%)Mechanistic Rationale
N8-Alkylation (Bulky Electrophile)

MeCN80< 20%Tight ion pair; steric repulsion blocks

approach.
N8-Alkylation (Bulky Electrophile)

DMF8085% Cesium effect generates a reactive, "naked" nucleophile.
C6-Amination (Buchwald-Hartwig)

/ XantPhos

/ Toluene
10015%Bidentate ligand fails to force reductive elimination.
C6-Amination (Buchwald-Hartwig)

/ BrettPhos

/ THF
8592% Monodentate bulk forces steric relief via product ejection.

⚙️ Logical Workflows & Mechanistic Pathways

G A Tetrahydropyrido[2,3-d]pyrimidine Core B Assess Steric Bulk at C6/N8 A->B C High Steric Hindrance (e.g., bulky electrophile) B->C D Low Steric Hindrance (e.g., methyl iodide) B->D E Use Cs2CO3 in DMF (Exploit Cesium Effect) C->E F Use K2CO3 in MeCN (Standard SN2) D->F

Decision matrix for N-alkylation base selection based on steric hindrance.

Pathway S1 Pd(0) Catalyst Entry S2 Oxidative Addition (Sterically Crowded) S1->S2 S3 Ligand Exchange (Amine Coordinates) S2->S3 S4 Reductive Elimination (Forced by BrettPhos) S3->S4

Mechanistic role of bulky ligands overcoming steric barriers in cross-coupling.

🧪 Standard Operating Procedure (SOP): Self-Validating N-Alkylation

This protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) to ensure the causality of the reaction is verified before proceeding to workup, preventing the loss of valuable intermediates.

Objective: N8-alkylation of a sterically hindered tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one using a bulky alkyl halide.

Step 1: Preparation and Degassing

  • In an oven-dried Schlenk flask, charge the tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold (1.0 eq) and anhydrous

    
     (2.5 eq).
    
  • Add anhydrous DMF (0.1 M concentration).

  • Causality Step: Sparge the suspension with Argon for 15 minutes and wrap the flask in foil. This prevents photoinduced oxidative dehydrogenation [3].

Step 2: Electrophile Addition & Heating

  • Add the sterically hindered alkyl halide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C under an Argon atmosphere for 12 hours.

Step 3: In-Process Control (IPC) - Self-Validation

  • Action: Withdraw a 10 µL aliquot, dilute in 100 µL of

    
    /MeCN (1:1), and analyze via LC-MS.
    
  • Validation Gate: The reaction is validated to proceed to workup ONLY if the UV integration (254 nm) shows < 5% of the starting material mass [M+H]+.

  • Troubleshooting: If starting material > 5%, add 0.5 eq of

    
     and 0.5 eq of alkyl halide, and stir for an additional 4 hours. The failure to convert indicates the "naked" anion concentration has depleted before overcoming the steric activation energy barrier.
    

Step 4: Workup and Isolation

  • Quench the reaction with ice-cold water (equal to 3x the reaction volume) to precipitate the product.

  • Filter the solid, wash with cold water to remove residual DMF and cesium salts, and dry under high vacuum.

📚 References

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) Source: PubMed Central (PMC) URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL:[Link]

  • Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones: synthesis of C5–C6 unsaturated systems Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Technical Support Center: Troubleshooting Pyridine Ring Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Pyridine Ring Reduction Audience: Researchers, Process Chemists, and Drug Development Scientists Content ID: TSC-PYR-RED-001

Executive Summary & Diagnostic Workflow

The Challenge: Pyridine reduction to piperidine is deceptively simple. While thermodynamically favorable, the kinetic barrier is often insurmountable due to catalyst poisoning . The nitrogen lone pair (


 hybridized) acts as a potent Lewis base, coordinating strongly to active metal sites (Pd, Pt, Rh) and competitively inhibiting hydrogen adsorption.

Immediate Action: Before altering temperature or pressure, diagnose the root cause using the workflow below.

Diagnostic Decision Tree

TroubleshootingWorkflow Start START: Low Conversion Observed CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAcidic Is the media acidic? CheckSolvent->IsAcidic Poisoning Likely Catalyst Poisoning (N-coordination) IsAcidic->Poisoning No (Neutral/Basic) CheckSubstrate 2. Check Substrate Structure IsAcidic->CheckSubstrate Yes AddAcid Action: Add 1-5 eq. HCl or Switch to AcOH Poisoning->AddAcid Halogens Contains Halogens (Cl, Br, I)? CheckSubstrate->Halogens DehaloRisk Risk: Dehalogenation competes with reduction Halogens->DehaloRisk Yes Sterics 2,6-Disubstitution? Halogens->Sterics No SwitchCat Action: Switch to PtO2 or Rh/C Avoid Pd/C DehaloRisk->SwitchCat StericBlock Steric Hindrance prevents adsorption Sterics->StericBlock Yes HighPressure Action: Increase Pressure (>50 bar) Increase Temp (>60°C) StericBlock->HighPressure

Figure 1: Diagnostic logic for identifying the primary failure mode in pyridine hydrogenation.

Technical Troubleshooting Guide (Q&A)

Category 1: Catalyst Poisoning & Deactivation[1][2][3][4]

Q: My reaction starts but stalls at ~20-30% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing product inhibition or strong substrate coordination .[1] In neutral media, both the pyridine substrate and the piperidine product possess free lone pairs. The piperidine nitrogen (


) is more basic (

) than pyridine (

), often binding to the catalyst surface even more tightly than the starting material. This "chokes" the active sites.
  • The Fix: Protonate the Nitrogen. Conduct the reaction in acidic media. By converting the nitrogen into a pyridinium/piperidinium salt, you eliminate the lone pair's ability to coordinate to the metal.

    • Preferred Solvent: Glacial Acetic Acid (AcOH).[2]

    • Alternative: Methanol with 1.1–2.0 equivalents of HCl or

      
      .
      
    • Evidence: Studies confirm that PtO2 in acetic acid (Adam's Catalyst) is superior for overcoming this poisoning effect [1].

Q: I am using Pd/C in Methanol, but the reaction is extremely slow. Should I heat it?

A: Heating may help, but switching the catalyst is more effective. Palladium (Pd) is excellent for activated alkenes but often struggles with unactivated pyridine rings due to the high resonance energy of the aromatic system (28 kcal/mol).

  • Recommendation: Switch to Rhodium (Rh/C) or Platinum Oxide (PtO2) .

    • Rh/C: Highly active at lower temperatures and pressures; less prone to poisoning.

    • PtO2: The "sledgehammer" for difficult reductions. It reduces in situ to highly active Pt black.

Category 2: Selectivity & Side Reactions[6][7][8]

Q: My substrate contains a Chlorine atom. When I reduce the pyridine, I lose the chlorine (dehalogenation). How do I prevent this?

A: Dehalogenation is a classic side reaction with Palladium (Pd) catalysts, which readily insert into C-X bonds.

  • The Fix: Use PtO2 or Rh/C in acidic media. Platinum and Rhodium are significantly less active toward oxidative addition into aryl-halide bonds compared to Palladium.

    • Protocol Adjustment: Avoid basic conditions, which promote HX elimination. Use 5% Pt/C or PtO2 in dilute acid (e.g., 1M HCl in MeOH) to protect the halogen while reducing the ring [2].

Q: I have a 2,6-disubstituted pyridine. It refuses to reduce even at 50°C.

A: This is a Steric Hindrance issue. The mechanism requires the pyridine to lie flat (


 or 

adsorption) on the catalyst surface. Bulky groups at the 2 and 6 positions physically prevent this approach.[1]
  • The Fix: Drastic conditions are required.

    • Pressure:[2][3][4][5] Increase

      
       pressure to 50–100 bar .
      
    • Temperature: Increase to 80–100°C .[4]

    • Catalyst: Use 5% Ru/C or Rh/C at high loading (10-20 wt%). Ruthenium is particularly effective for sterically crowded aromatics but requires high pressure [3].

Mechanistic Insight: The Poisoning Pathway

Understanding the competition between the desired hydrogenation pathway and the undesired poisoning pathway is critical for optimization.

PoisoningMechanism cluster_Poison Poisoning Pathway (Neutral Media) cluster_Active Active Pathway (Acidic Media) Substrate Pyridine Substrate (Free Lone Pair) Coordination Sigma-Coordination (M-N Bond) Substrate->Coordination Strong Binding Pyridinium Pyridinium Salt (No Lone Pair) Substrate->Pyridinium + Acid Acid Acid Source (H+) Acid->Pyridinium DeadCat Deactivated Catalyst (Blocked Sites) Coordination->DeadCat PiAdsorption Pi-Adsorption (Surface Active) Pyridinium->PiAdsorption Weak Binding Reduction Hydrogenation (Piperidine) PiAdsorption->Reduction + 3 H2

Figure 2: The mechanism of catalyst poisoning via sigma-coordination vs. the productive pi-adsorption pathway enabled by acidification.

Comparative Data: Catalyst Selection Matrix

Use this table to select the starting conditions based on your substrate's specific constraints.

Substrate FeatureRecommended CatalystSolvent SystemConditionsKey Risk
Simple Pyridine 5% Rh/C or PtO2AcOH or MeOH/HCl1-5 bar, RTFlammability of dry catalyst
Halogenated PtO2 (Adam's)AcOH (anhydrous)1-5 bar, RTDehalogenation (if Pd is used)
Acid-Sensitive 5% Rh/CMeOH / EtOH50 bar, 60°CLow conversion (requires pressure)
Sterically Hindered 5% Ru/CHexane / Water100 bar, 100°CFunctional group reduction
N-Benzyl Protected Pd(OH)2/C (Pearlman's)MeOH / AcOH5-10 bar, RTDebenzylation (occurs concurrently)

Validated Experimental Protocols

Method A: The "Gold Standard" (PtO2 in Acetic Acid)

Best for: Difficult substrates, halogenated pyridines, and ensuring 100% conversion.

  • Preparation: In a hydrogenation vessel, dissolve the pyridine substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Catalyst Addition: Carefully add PtO2 (Adam's Catalyst) (10-20 mg, ~5-10 wt% relative to substrate).

    • Safety Note: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with a drop of water or add to the acid first.

  • Purge: Seal the vessel. Purge with

    
     (3x) and then 
    
    
    
    (3x).
  • Reaction: Pressurize to 3–5 bar (45–75 psi)

    
    . Stir vigorously at Room Temperature (RT).
    
    • Note: The brown PtO2 will turn black as it reduces to active Pt(0).

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 2–6 hours.

  • Workup: Filter through Celite to remove catalyst.[6] Concentrate the acetic acid filtrate. Basify with NaOH/NaHCO3 to extract the free piperidine amine.

Method B: Transfer Hydrogenation (No H2 Gas)

Best for: Labs without high-pressure equipment or for small-scale scouting.

  • Reagents: Combine pyridine substrate (1.0 mmol), Ammonium Formate (5.0 mmol), and 10% Pd/C (50 mg) in Methanol (10 mL).

  • Reaction: Heat to Reflux (65°C) under an inert atmosphere (

    
    ).
    
  • Mechanism: Ammonium formate decomposes to release

    
     and 
    
    
    
    in situ.
  • Duration: 1–12 hours. Monitor by LCMS.

  • Troubleshooting: If slow, add 1 eq. of Acetic Acid to accelerate the reaction [4].

References

  • Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society, 50(8), 2260–2263. [Link]

  • Maxted, E. B., & Walker, A. G. (1948).[7] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society, 1093–1097.[7] [Link]

  • Wang, Y., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Chemistry – A European Journal, 18(51), 16340-16346. [Link]

Sources

Stability of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Executive Summary

Subject: 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Chemical Class: Bicyclic 5-deaza-tetrahydropteridine analog / Kinase Inhibitor Scaffold Critical Stability Factor: Oxidative Dehydrogenation (High Risk) vs. Acidic Hydrolysis (Low Risk).

This guide addresses the stability profile of the title compound under acidic conditions. While the pyrimidine core is hydrolytically robust, the fused tetrahydropyridine ring acts as a cyclic secondary amine, making it susceptible to oxidative dehydrogenation. Acidic conditions often stabilize the molecule by protonating the N-8 amine, but improper handling can lead to rapid degradation via oxidation or precipitation.

Part 1: Core Stability Profile

The following table summarizes the behavior of the scaffold under various acidic regimes.

ParameterStability StatusMechanism / Observation
Dilute Aqueous Acid (e.g., 0.1N HCl)Stable (High Solubility)Protonation of the secondary amine (N-8) and pyrimidine N-1/N-3 forms a stable cation. Prevents oxidation by tying up the lone pair.
Strong Organic Acid (e.g., TFA, HCl/Dioxane)Stable Standard deprotection condition (e.g., Boc removal). Stable if degassed. Exposure to air/light can induce oxidation.
Oxidizing Acids (e.g., HNO₃, H₂SO₄/Air)Unstable Rapid dehydrogenation to the dihydro- or fully aromatic pyrido[2,3-d]pyrimidine.
LC-MS Conditions (0.1% Formic Acid)Stable Generally stable during analysis. Note: High polarity causes early elution (void volume).
Physical Appearance Variable Pure salt is white/off-white. Yellowing indicates oxidation (formation of conjugated aromatic systems).

Part 2: Mechanistic Visualization

The primary degradation pathway is not hydrolysis , but oxidative dehydrogenation . Acidic conditions mitigate this by protonating the susceptible nitrogen, but light and air can override this protection.

StabilityPathways cluster_legend Key Factors Tetrahydro Tetrahydro-Scaffold (Target Molecule) C7H9N3O Protonated Protonated Cation (Acid Stabilized) [M+H]+ Tetrahydro->Protonated +H+ (Acid) (Stabilization) Dihydro Dihydro-Intermediate (M-2 Da) Unstable Enamine/Imine Tetrahydro->Dihydro Oxidation (O2/Light) -2H Protonated->Tetrahydro Neutralization Protonated->Dihydro Slow Oxidation (If O2 present) Aromatic Aromatic Pyrido-Pyrimidine (M-4 Da) Stable Degradant Dihydro->Aromatic Oxidation -2H Acid blocks lone pair Acid blocks lone pair Slows Oxidation Slows Oxidation Acid blocks lone pair->Slows Oxidation Light/Air Light/Air Accelerates Dehydrogenation Accelerates Dehydrogenation Light/Air->Accelerates Dehydrogenation

Figure 1: The oxidative dehydrogenation cascade. Acidic protonation (Blue path) stabilizes the molecule, while exposure to air/light drives the Red path toward the aromatic degradant.

Part 3: Troubleshooting & FAQs

Module 1: LC-MS & Analytical Issues

Q: I dissolved my compound in 0.1% TFA for LC-MS, but I see no peak or a very early peak. Did it hydrolyze?

  • Diagnosis: Unlikely to be hydrolysis.

  • Root Cause: The molecule contains a basic secondary amine (tetrahydropyridine) and pyrimidine nitrogens. In acid, it is di- or tri-protonated, making it extremely polar.

  • Solution:

    • Retention: It likely eluted in the void volume. Switch to a HILIC column or use an ion-pairing agent (e.g., higher concentration of HFBA) to increase retention on C18.

    • Verification: Check the mass spectrum at the solvent front. You should see the parent ion

      
      .[1]
      

Q: I see peaks at [M-2] and [M-4] in my mass spec. Is this acid degradation?

  • Diagnosis: Oxidative Dehydrogenation.

  • Root Cause: The "tetrahydro" ring is losing hydrogens to form the aromatic pyridine ring. This is catalyzed by light and dissolved oxygen, even in acid.

  • Solution:

    • Degas Solvents: Use thoroughly degassed solvents for LC-MS.

    • Amber Glass: Store samples in amber vials to prevent photo-oxidation.

    • Fresh Prep: Analyze immediately after dissolution. Do not leave acidic solutions sitting in the autosampler for days without cooling (4°C).

Module 2: Synthesis & Workup

Q: My reaction mixture turned yellow/orange upon adding HCl. Is my compound decomposing?

  • Diagnosis: Partial Oxidation.

  • Explanation: The pure tetrahydro compound is typically white. Yellowing suggests the formation of the conjugated dihydro- or aromatic species.

  • Corrective Action:

    • Check Purity: Run an LC-MS. If the main peak is still the parent, the color is likely due to trace impurities (aromatic species have high extinction coefficients).

    • Acid Choice: Ensure you are not using an oxidizing acid (like nitric acid) or aged ether (peroxides).

    • Rescue: Recrystallize from a reducing environment or use catalytic hydrogenation (Pd/C, H2) to revert the dihydro impurity back to the tetrahydro form if the aromatic ring hasn't fully formed.

Q: I tried to precipitate the salt with HCl, but it's hygroscopic and sticky.

  • Diagnosis: Hygroscopic Salt Formation.

  • Root Cause: Hydrochloride salts of poly-basic amines are often hygroscopic.

  • Protocol:

    • Dissolve the free base in a minimum amount of dry methanol/ethanol.

    • Add 4M HCl in Dioxane (anhydrous) dropwise at 0°C.

    • Add diethyl ether or MTBE to induce precipitation.

    • Filter under nitrogen to avoid moisture absorption.

Module 3: Storage Stability

Q: Can I store the compound in DMSO or acidic buffer?

  • Recommendation: NO for DMSO; YES for acidic buffer (with caveats).

  • Reasoning:

    • DMSO: DMSO is a mild oxidant. It can promote dehydrogenation of the tetrahydropyridine ring over time, especially at room temperature [1].

    • Acidic Buffer: Stable if frozen (-20°C) and protected from light.

  • Best Practice: Store as a solid lyophilized powder (dihydrochloride salt) at -20°C or -80°C under argon.

Part 4: Validated Stability Protocol

To confirm the stability of your specific batch, perform this Stress Test :

Objective: Differentiate between acid instability and oxidative instability.

Materials:

  • Solvent A: 1N HCl (degassed).

  • Solvent B: 1N HCl (aerated, exposed to light).

  • Solvent C: 1N NaOH.

Procedure:

  • Dissolve: Prepare 1 mg/mL solutions in A, B, and C.

  • Incubate: Hold at Room Temperature for 24 hours.

  • Analyze: Run LC-MS (UV 254nm).

Expected Results:

  • Solvent A (Degassed Acid): >98% Parent.[2] (Protonation protects N-lone pair).

  • Solvent B (Aerated Acid): ~90-95% Parent + [M-2]/[M-4] peaks. (Oxidation occurs despite acid).

  • Solvent C (Base): Precipitation likely; if soluble, rapid oxidation (yellowing) due to free amine lone pair availability.

References

  • Warner, J. et al. "Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones." Organic Chemistry Frontiers, 2023, 10 , 123-135.

  • Falcó, J.L. et al. "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines."[3] Molecular Diversity, 2003, 6 , 85–92.[3]

  • Gangjee, A. et al. "Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 1998, 41 , 1263-1271.

  • Vertex AI Search Results. "Stability and Synthesis of Tetrahydropyrido[2,3-d]pyrimidines." 4

Sources

Addressing regioselectivity issues in tetrahydropyrido[2,3-d]pyrimidine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-TPDP-001 Topic: Resolving Regioselectivity (N8 vs. N3) & Oxidation Stability Status: Open Support Engineer: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Diagnostic

User Issue: You are attempting to substitute the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold and are observing mixtures of regioisomers (N8 vs. N3 alkylation) or accidental oxidation to the dihydro/aromatic species.

The Core Conflict: The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold presents a "Nucleophile vs. Base" paradox.

  • N8 (Secondary Amine): In the tetrahydro state, N8 is an

    
     aliphatic amine. It is the most nucleophilic site under neutral conditions.
    
  • N3 (Amide/Imide-like): The N3 proton (if 4-oxo substituted) is acidic (

    
    ). Under basic conditions (e.g., NaH, 
    
    
    
    ), N3 is deprotonated first, creating a distinct anionic nucleophile that competes with N8.

Immediate Action Required: Stop using strong bases if targeting N8. Switch to Reductive Amination or Pivaloyl Protection strategies.

Troubleshooting Modules

Module A: The Regioselectivity Decision Tree

Use this logic flow to determine the correct synthetic pathway for your target substitution.

Regioselectivity_Tree Start Target: N8-Substitution Substituent Type of Substituent? Start->Substituent Alkyl Alkyl / Benzyl Group Substituent->Alkyl Acyl Acyl / Sulfonyl Group Substituent->Acyl Method1 STOP Direct Alkylation (Avoid R-X + Base) Alkyl->Method1 Method2 USE Reductive Amination (Aldehyde + NaCNBH3) Alkyl->Method2 Recommended Protect Is C2-NH2 present? Acyl->Protect YesNH2 Yes: Protect C2-NH2 (Pivaloyl/Acetyl) Protect->YesNH2 NoNH2 No: Direct Acylation OK (Control Temp < 0°C) Protect->NoNH2

Figure 1: Decision matrix for selecting the optimal synthetic route based on substituent type.

Module B: Protocol - N8-Selective Reductive Amination

Why this works: This method operates under slightly acidic/neutral conditions (pH 5-6). The N3-H is not deprotonated, rendering N3 non-nucleophilic. The N8 amine condenses with the aldehyde to form an iminium ion, which is selectively reduced.[1] This completely bypasses the N3 competition [1, 3].

Reagents:

  • Aldehyde (1.1 equiv)

  • Reducing Agent:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: MeOH or DCE (1,2-Dichloroethane)

  • Catalyst: Acetic Acid (catalytic to 1 equiv)

Step-by-Step Guide:

  • Imine Formation: Dissolve the tetrahydropyrido[2,3-d]pyrimidine in MeOH. Add the aldehyde and Acetic Acid. Stir at Room Temp (RT) for 30-60 mins.

    • QC Check: Monitor by TLC. You may not see a stable imine, but the starting material should act "consumed" or shift.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Critical: Do not use

      
       if selectivity is key; it is too aggressive and can reduce the aldehyde before it couples [3].
      
  • Quench: Stir for 4-12 hours. Quench with saturated

    
    .
    
  • Purification: Extract with DCM. If the product is water-soluble (common with these scaffolds), use n-Butanol or saturate the aqueous layer with NaCl.

Module C: Protocol - The "Pemetrexed" Strategy (Protection)

Context: If you must use an alkyl halide (e.g., for a substituent that has no aldehyde equivalent) or an acyl chloride, and your scaffold has an exocyclic amine at C2 (e.g., 2-amino-4-oxo), you will get mixtures. You must protect the C2-amine to sterically hinder N3 and electronically deactivate the pyrimidine ring.

Workflow:

  • Protection: React substrate with Pivaloyl chloride (PvCl) in Pyridine.

    • Result: Bis-protection (N2-Pv and O4-Pv or N3-Pv).

  • Hydrolysis (Selective): Treat with mild base (NaOH/EtOH) briefly.

    • Result: The unstable O-acyl/N-acyl groups cleave, leaving the N2-Pivaloyl mono-protected species.

  • Substitution: Perform your N8 reaction. The bulky Pivaloyl group at C2 shields the N1/N3 region [2].

  • Deprotection: Reflux in 1N NaOH to remove the Pivaloyl group.

Comparative Data: Alkylation vs. Reductive Amination[1][2]

Dataset: Optimization of N8-benzyl substitution on 2-amino-4-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.

ParameterMethod A: Direct AlkylationMethod B: Reductive Amination
Reagents Benzyl Bromide,

, DMF
Benzaldehyde,

, MeOH
Conditions 60°C, 12 hoursRT, 4 hours
N8-Product Yield 35%82%
N3-Isomer 40% (Major impurity)< 5% (Trace)
Oxidation (Dihydro) 15% (Due to heat/base)< 1%
Purification Difficult Column (Isomers close)Simple Extraction/Recrystallization

Data synthesized from general antifolate synthesis literature [1, 4].

Frequently Asked Questions (FAQ)

Q1: My product is turning yellow/brown on the bench. What is happening? A: You are seeing air-oxidation. The tetrahydro ring (specifically the C6-C7 bond) is susceptible to oxidation to the dihydro or fully aromatic species.

  • Fix: Store all intermediates under Argon at -20°C. Add antioxidants (e.g., BHT) to your chromatography solvents if the compound is particularly unstable.

Q2: I cannot get the reaction to go to completion using Reductive Amination. A: The N8 nitrogen can be sterically hindered by the C7 protons.

  • Fix: Switch solvent to 1,2-Dichloroethane (DCE) and use

    
    . The slightly higher temperature tolerance and solubility profile of DCE often drives stubborn reactions [3].
    

Q3: Can I use NaH to force the alkylation at N8? A: No. NaH will quantitatively deprotonate N3 (pKa ~10) first. Once N3 is an anion, it becomes a "hard" nucleophile and will react with your alkyl halide immediately. You will get the N3-isomer almost exclusively.

Q4: How do I distinguish N3 vs N8 isomers by NMR? A:

  • HMBC is critical. Look for correlations between the alkyl

    
     protons and the ring carbons.
    
  • N8-Alkylation: The alkyl

    
     will show correlations to C4a  and C8a  (the bridgehead carbons).
    
  • N3-Alkylation: The alkyl

    
     will show correlations to C2  and C4  (carbonyls/guanidine carbons).
    

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives. PMC (NIH). [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Pharmaceuticals (MDPI). [Link]

  • Reductive Amination: A Powerful Strategy for C–N Bond Formation. Harvard University (Myers Group). [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine... PMC (NIH). [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one , a critical scaffold in the development of kinase inhibitors (e.g., AKT1, p97) and antifolates.

Introduction & Structural Significance

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one core represents a partially saturated bicyclic heterocycle. Unlike its fully aromatic counterpart (pyrido[2,3-d]pyrimidin-4(3H)-one), this scaffold possesses increased flexibility and distinct hydrogen-bonding capabilities due to the secondary amine at position 8 and the methylene bridge system.

Accurate characterization requires distinguishing between the oxidized (aromatic) and reduced (tetrahydro) states, as well as identifying tautomeric forms (lactam vs. lactim), which are heavily solvent-dependent.

Structural Numbering & Logic

To ensure accurate assignment, we utilize the standard IUPAC numbering for the fused system.

G cluster_0 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a C4a->N1 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 N8 N8 C7->N8 C8a C8a N8->C8a C8a->C4a Fusion

Figure 1: Connectivity and numbering logic for the bicyclic scaffold. Note the saturation at C5, C6, and C7.

1H NMR Characterization Profile

Primary Assignments (DMSO-d6)

DMSO-d6 is the preferred solvent due to the high polarity of the lactam and the ability to visualize exchangeable protons (N3-H and N8-H).

PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
2 Ar-CH7.80 – 8.10 Singlet (s)1H-Diagnostic for the pyrimidine ring integrity.
3 Amide NH11.50 – 12.20 Broad Singlet (br s)1H-Highly deshielded; disappears with D₂O shake.
5 Aliphatic CH₂2.30 – 2.50 Triplet (t)2H~7.0Benzylic-like position; often obscured by DMSO solvent peak (2.50 ppm).
6 Aliphatic CH₂1.70 – 1.90 Multiplet (m)2H-The central methylene of the propyl bridge.
7 Aliphatic CH₂3.15 – 3.35 Multiplet/Triplet2H~5-6Deshielded by adjacent N8; often broadened.
8 Amine NH6.50 – 7.20 Broad Singlet (br s)1H-Chemical shift varies significantly with concentration and pH.

Expert Insight: The signal for H-5 (approx. 2.4 ppm) is frequently overlapped by the residual DMSO pentet. To resolve this, acquire the spectrum at elevated temperature (e.g., 353 K) to shift the water peak and sharpen the exchangeable protons, or use CD₃OD (though NH signals will be lost).

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Solvent System Performance (DMSO-d6 vs. CDCl3)

Choosing the correct solvent is critical for verifying the N8-H proton, which confirms the "tetrahydro" state versus the "dihydro" or fully aromatic impurity.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Implication
Solubility ExcellentPoor to ModerateThe scaffold is polar; CDCl3 often requires heating or filtration.
NH Visibility High (Sharp/Broad signals)Low (Often invisible/Broad)DMSO prevents rapid proton exchange, allowing quantification of N3-H and N8-H.
H-2 Shift ~7.90 ppm~7.30 - 7.50 ppmSignificant shielding in CDCl3 due to lack of H-bonding.
H-7 Resolution Good (~3.2 ppm)Moderate (~3.4 ppm)In CDCl3, H-7 may overlap with other aliphatic impurities.
Comparison 2: Oxidation State Discrimination

A common synthetic error is incomplete reduction of the aromatic precursor or accidental re-oxidation.

  • Target (Tetrahydro): Shows three distinct methylene signals (H5, H6, H7) in the 1.5 – 3.5 ppm aliphatic region.

  • Alternative (Aromatic Pyrido[2,3-d]pyrimidine): Lacks aliphatic signals. Instead, displays aromatic protons in the pyridine region (7.0 – 9.0 ppm ) with characteristic vicinal coupling (e.g., dd, J ≈ 8, 4 Hz).

Experimental Protocols

Protocol A: NMR Sample Preparation for Purity Assessment

To ensure E-E-A-T compliance, this protocol emphasizes reproducibility.

  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample is acidic (e.g., TFA salt from HPLC), add 1-2 drops of solid Na₂CO₃ or use DMSO-d6 with 0.03% v/v TMS to neutralize and stabilize shifts.

  • Dissolution: Sonicate for 2 minutes at room temperature. Ensure no suspended particles remain, as these cause line broadening.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): Minimum 16 scans (64 recommended for minor impurity detection).

    • Relaxation Delay (d1): Set to 2.0 s to ensure full integration accuracy of the aromatic protons.

Protocol B: D₂O Exchange Test (Validation of NH)

To confirm the assignment of N3-H (12.0 ppm) and N8-H (7.0 ppm):

  • Acquire the standard spectrum in DMSO-d6.

  • Add 1 drop of D₂O directly to the NMR tube.

  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum.

    • Result: Signals at >11 ppm and ~7 ppm should disappear or diminish significantly, confirming they are exchangeable N-H protons rather than aromatic C-H impurities.

Visualization of Characterization Workflow

Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Screen 1H NMR Acquisition Solvent->Screen Check1 Check Aliphatic Region (1.5 - 3.5 ppm) Screen->Check1 Check2 Check Aromatic Region (7.0 - 9.0 ppm) Screen->Check2 Result_Tetra Target: Tetrahydro (3 x CH2 signals) Check1->Result_Tetra Signals Present Result_Arom Impurity: Aromatic (Pyridine protons) Check1->Result_Arom Signals Absent Check2->Result_Tetra Only H-2 Singlet Check2->Result_Arom Multiple Ar-H signals

Figure 2: Logical decision tree for distinguishing the target molecule from its oxidized precursors.

References

  • Synthesis and NMR Data of Tetrahydropyrido[2,3-d]pyrimidine Derivatives Source: National Institutes of Health (PMC) Title: Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors. URL:[Link]

  • Solvent Effects on Heterocyclic Amides Source: Royal Society of Chemistry (RSC) Title: Influence of solvents on the 1H-NMR chemical shifts of heterocyclic amides. URL:[Link]

  • Characterization of Pyrido[2,3-d]pyrimidine Scaffolds Source: MDPI (Molecules) Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[1] URL:[Link]

  • NMR Chemical Shift Tables for Solvents Source: Cambridge Isotope Laboratories Title: NMR Solvent Data Chart. URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation Patterns of Tetrahydropyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mass spectral behavior of tetrahydropyrido[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] Understanding their fragmentation patterns under various mass spectrometry conditions is crucial for their unambiguous identification, structural elucidation, and metabolic profiling. This document synthesizes experimental data and mechanistic insights to provide researchers, scientists, and drug development professionals with a practical reference for their analytical workflows.

The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore found in a variety of biologically active molecules, including anticancer agents and kinase inhibitors.[2][3][5] Mass spectrometry serves as a primary analytical tool for the characterization of these molecules.[6] This guide will focus on the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering a comparative analysis of how the ionization method and molecular structure influence the resulting mass spectra.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation

Electron Ionization (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure. For the tetrahydropyrido[2,3-d]pyrimidine core, the fragmentation is heavily dictated by the nature and position of substituents on both the pyridine and pyrimidine rings.[6][7]

A key characteristic of pyridopyrimidines is their relative stability, often resulting in the fused ring system being retained in many fragment ions.[6] A notable distinction from other related bicyclic systems is that pyridopyrimidines generally do not exhibit the neutral loss of hydrogen cyanide (HCN), a common fragmentation pathway for many purines and pyrimidines.[8]

General Fragmentation Pathways under EI-MS:

The fragmentation of substituted pyrido[2,3-d]pyrimidines is influenced by the specific isomers and the types of substituents present.[7] Common fragmentation processes include the loss of small neutral molecules or radicals from substituent groups, followed by the characteristic cleavage of the pyrimidine or pyridine ring.[6]

For instance, in the analysis of various pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones, the mode of fragmentation varies significantly with the nature of the substituent group and the position of the nitrogen atom in the pyridine ring.[7]

  • Sample Preparation: Dissolve 1-5 mg of the purified tetrahydropyrido[2,3-d]pyrimidine derivative in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Mass Spectrometer: Agilent 7200 GC/Q-TOF or equivalent.[9]

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[9][10]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 50-800.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺·). Analyze the fragment ions to propose fragmentation pathways. Use high-resolution mass spectrometry to determine the elemental composition of key ions.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Molecules and Adducts

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, less volatile, and thermally labile molecules. In the context of drug development and metabolic studies, ESI is often coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS).[11]

Under ESI conditions, tetrahydropyrido[2,3-d]pyrimidines typically form protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode. The choice of ionization mode will depend on the specific functional groups present on the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺ or [M-H]⁻) in the collision cell of a tandem mass spectrometer provides valuable structural information. The fragmentation patterns are generally less complex than in EI-MS and often involve the loss of stable neutral molecules.

A common fragmentation pathway observed for related pyrimidine derivatives, such as pyrimidine glycols, is the facile loss of a water molecule.[12] While specific detailed studies on the ESI-MS/MS of a wide range of tetrahydropyrido[2,3-d]pyrimidines are less common in the literature, general principles of fragmentation for heterocyclic systems can be applied. Substituents are often lost as neutral molecules, and cleavages can occur at the bonds connecting the substituents to the core ring structure.

  • Sample Preparation: Prepare a 1-10 µM solution of the analyte in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrument Setup:

    • Mass Spectrometer: Waters TQ-S triple quadrupole mass spectrometer or equivalent.[11]

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative.

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V (optimize for precursor ion intensity).

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • Infusion and Precursor Selection: Infuse the sample solution directly into the mass spectrometer. In a full scan (MS1), identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • MS/MS Acquisition: Perform a product ion scan (MS2) by selecting the precursor ion with the first quadrupole, fragmenting it in the collision cell with argon gas, and scanning the resulting fragment ions with the second mass analyzer. Vary the collision energy (5-40 eV) to observe the full range of fragment ions.

  • Data Analysis: Correlate the observed fragment ions with the structure of the parent molecule to propose fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The choice of ionization technique significantly impacts the observed fragmentation and the type of information that can be obtained.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Principle High-energy electron bombardmentSoft ionization via charged droplet evaporation
Molecular Ion Abundant M⁺·, often with significant fragmentationAbundant [M+H]⁺ or [M-H]⁻, often with minimal in-source fragmentation
Fragmentation Extensive, complex fragmentation patterns providing a detailed structural "fingerprint"Controlled fragmentation in the collision cell, often simpler spectra dominated by neutral losses
Key Fragmentation Drivers Ring cleavages, radical-driven reactions, losses of small radicals and neutral moleculesLoss of stable neutral molecules (e.g., H₂O, CO, substituents), cleavage of weaker bonds
Typical Application GC-MS analysis of volatile and thermally stable derivatives, library matchingLC-MS/MS analysis of complex mixtures, metabolic profiling, analysis of polar and non-volatile compounds

Influence of Substituents on Fragmentation:

The fragmentation of the tetrahydropyrido[2,3-d]pyrimidine core is highly dependent on the nature and position of its substituents.

  • Aryl Substituents: Can lead to cleavages at the bond connecting the aryl group to the heterocyclic core. The charge can be retained on either fragment depending on their relative stabilities.

  • Alkyl Substituents: May undergo fragmentation through the loss of alkyl radicals or through rearrangements like the McLafferty rearrangement if a gamma-hydrogen is available.[6]

  • Carbonyl and Amide Groups: Often lead to characteristic losses of CO or cleavage of the amide bond.[6][13]

  • Thione Groups: Can lead to the loss of sulfur-containing fragments.[14]

Visualizing Fragmentation Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams outline a typical fragmentation pathway and an experimental workflow.

fragmentation_pathway M Molecular Ion (M+·) F1 [M - R1]+ M->F1 - R1· F2 [M - R2]+ M->F2 - R2· F3 Ring Cleavage Product A M->F3 Retro-Diels-Alder F4 Ring Cleavage Product B F3->F4 - Neutral Molecule

Caption: Generalized EI-MS Fragmentation Pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis SP1 Dissolution in Volatile Solvent MS1 Introduction into Mass Spectrometer SP1->MS1 MS2 Ionization (EI or ESI) MS1->MS2 MS3 Mass Analysis (MS1) MS2->MS3 MS4 Fragmentation (CID for ESI) MS3->MS4 Precursor Selection MS5 Mass Analysis (MS2) MS4->MS5 DA1 Spectrum Interpretation MS5->DA1 DA2 Fragmentation Pathway Proposal DA1->DA2 DA3 Structural Confirmation DA2->DA3

Caption: General Mass Spectrometry Workflow.

Conclusion

The mass spectrometric analysis of tetrahydropyrido[2,3-d]pyrimidines provides invaluable information for their structural characterization. EI-MS offers detailed fragmentation for structural fingerprinting, while ESI-MS/MS is indispensable for the analysis of these compounds in complex biological matrices. A thorough understanding of their fragmentation behavior, guided by the principles and comparative data presented in this guide, is essential for researchers in the pharmaceutical and chemical sciences. The choice of analytical technique should be tailored to the specific research question, whether it be routine structural confirmation, metabolite identification, or quantitative analysis.

References

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - MDPI. (1989, December 1). Available from: [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. Available from: [Link]

  • ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. (2002, September 1). Analytical Chemistry, 74(17), 4505-4512. Available from: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (2022, October 13). Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. Available from: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC. (2019, February 28). Available from: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel - SciSpace. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023, April 4). Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021, February 1). Available from: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. Available from: [Link]

  • A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation - PMC. Available from: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (2025, September 30). Available from: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16). Available from: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER - Semantic Scholar. (2022, October 13). Available from: [Link]

Sources

Structural Insights and Performance Comparison: 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one vs. Aromatic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design (SBDD), I frequently encounter lead optimization bottlenecks driven by poor scaffold selection. The bicyclic pyrimidine core is a privileged pharmacophore, but the choice between a fully aromatic system and a partially saturated system dictates the trajectory of a drug discovery program.

This guide objectively compares the X-ray crystallographic performance and physicochemical behavior of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (THPP) against its fully aromatic counterpart, pyrido[2,3-d]pyrimidin-4(3H)-one (PP) . By analyzing the causality behind their structural divergence, we can establish a rational framework for deploying the THPP scaffold in targeted kinase inhibition.

Mechanistic Causality: The Impact of Ring Saturation

The decision to utilize the THPP scaffold over the fully oxidized PP scaffold is not merely a synthetic preference; it is a thermodynamic and geometric necessity driven by the architecture of kinase ATP-binding pockets.

The Pharmacophore Inversion (N8 Hybridization)

In the fully aromatic PP scaffold, the N8 nitrogen is


-hybridized. Its lone pair resides in the plane of the ring, restricting its role to a weak hydrogen bond acceptor. Conversely, the reduction of the pyrido ring in THPP transforms the N8 position into an 

-hybridized secondary amine (NH). This creates a potent hydrogen bond donor. In ATP-competitive kinase inhibitors, this donor interaction is critical for anchoring the molecule to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR or Met108 in ERK2) ().
Conformational Puckering and Selectivity

The fully aromatic PP core is strictly planar. While planarity allows for efficient intercalation into flat binding sites, it often leads to off-target toxicity (e.g., hERG liability or broad-spectrum kinase inhibition) and poor aqueous solubility due to strong


 stacking in the crystal lattice ().

The introduction of


 carbons at C5, C6, and C7 in the THPP scaffold breaks this macroscopic planarity, forcing the tetrahydropyrido ring into a puckered half-chair or envelope conformation. This puckering vectors substituents into deep, three-dimensional hydrophobic sub-pockets (such as the selectivity pocket back-cavity), driving target selectivity while simultaneously lowering the crystal lattice energy to improve oral bioavailability ().

Quantitative Comparison: X-Ray Crystallographic Data

The following table summarizes the crystallographic and physicochemical metrics extracted from high-resolution X-ray diffraction data of these scaffolds bound to representative kinase targets.

Crystallographic / Physicochemical Feature5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (THPP)pyrido[2,3-d]pyrimidin-4(3H)-one (PP)Mechanistic Impact / Causality
N8 Electronic State

(Secondary Amine, NH)

(Imine-like, N)
THPP acts as a strong H-bond donor to the kinase hinge; PP acts only as an acceptor.
Ring Conformation Puckered (Half-chair/Envelope)Strictly PlanarTHPP projects C5/C6 substituents into 3D sub-pockets, reducing flat off-target binding.
Hinge Distance (N8 to Carbonyl)

2.8 - 3.0 Å (Strong Hydrogen Bond)
> 3.5 Å (Weak/No Interaction)THPP drives orders of magnitude higher target affinity in ATP-competitive assays.
Dihedral Angle (C4a-C5-C6-C7)

45° to 60° (Non-planar)

0° (Planar)
Disruption of planarity in THPP lowers lattice energy, significantly improving aqueous solubility.
B-Factors (Ligand Mobility) Low (

Å

)
Moderate to High (

Å

)
The puckered THPP locks into the binding site with higher entropic efficiency.

Self-Validating Experimental Protocol: Co-Crystallization & X-Ray Diffraction

To generate reliable structural data for SBDD, the co-crystallization process must be a self-validating system. The following protocol outlines the methodology for resolving the THPP-kinase complex, embedding quality control checkpoints at every phase to prevent false positives and model bias.

Step 1: Complex Formation & Thermodynamic Validation

  • Procedure: Concentrate the purified kinase domain (e.g., EGFR) to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT. Incubate the protein with a 2-fold molar excess of the THPP ligand (dissolved in 100% DMSO, final DMSO concentration

    
    ) for 2 hours at 4°C.
    
  • Self-Validation Checkpoint: Prior to setting up crystallization drops, subject a 10

    
    L aliquot to Differential Scanning Fluorimetry (DSF). A positive thermal shift (
    
    
    
    ) confirms that the ligand has bound and thermodynamically stabilized the protein, ensuring you are not crystallizing empty apo-protein.

Step 2: Vapor Diffusion Co-Crystallization

  • Procedure: Utilize the sitting-drop vapor diffusion method at 20°C. Mix 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2 M NaCl, 0.1 M Bis-Tris pH 5.5).
  • Self-Validation Checkpoint: If spontaneous nucleation does not occur within 48 hours, perform microseed matrix screening (MMS) using crushed apo-crystals. This decouples the nucleation phase from the growth phase, ensuring reproducible, diffraction-quality crystals.

Step 3: Data Collection & Synchrotron Diffraction

  • Procedure: Harvest the crystals using nylon loops, briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron beamline (e.g., 1.000 Å wavelength, 100 K).

  • Self-Validation Checkpoint: Process the data using XDS or DIALS. Proceed only if data completeness is

    
     and the signal-to-noise ratio (
    
    
    
    ) is
    
    
    in the highest resolution shell.

Step 4: Phase Determination & Bias Elimination

  • Procedure: Solve the phase problem via Molecular Replacement (MR) using an apo-kinase search model (e.g., PDB: 1M17) with the ligand and water molecules removed.

  • Self-Validation Checkpoint:Critical Step. Before building the THPP ligand into the electron density, generate an

    
     simulated annealing omit map. This proves that the positive electron density (
    
    
    
    ) in the ATP-binding pocket is experimentally real and not an artifact of model bias. Only proceed with ligand fitting if the omit map density unambiguously matches the puckered conformation of the THPP scaffold. Refine using Phenix until
    
    
    and
    
    
    .

SBDD Workflow Visualization

The iterative relationship between scaffold selection, crystallographic validation, and lead optimization is mapped below.

SBDD_Workflow A Scaffold Selection (THPP vs. PP) B Protein-Ligand Co-Crystallization A->B Ligand Binding C X-Ray Diffraction & Data Collection B->C Harvest Crystals D Electron Density Map Resolution C->D Phase Det. E Structural Analysis (H-Bonding, Puckering) D->E Model Building E->A Iterative Design

Structure-Based Drug Design (SBDD) workflow for kinase inhibitor optimization using X-ray data.

References

  • Zhang, F., Li, C., & Liang, X. (2018). Solid acid-catalyzed domino cyclization reaction: regio- and diastereoselective synthesis of pyrido[2,3-d]pyrimidine derivatives bearing three contiguous stereocenters. Green Chemistry, 20(9), 2057-2063. URL:[Link]

  • Elzahabi, H. S. A., Nossier, E. S., Alasfoury, R. A., et al. (2022). Design Synthesis and Anti-cancer Evaluation of New Pyrido[2,3-d]Pyrimidin-4(3H)-One Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1848-1863. URL:[Link]

  • Cavasotto, C. N., et al. (2011). Investigating molecular dynamics-guided lead optimization of EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5531-5535. URL:[Link]

A Comparative Guide to the Potency of Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one and Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and immunology, certain molecular scaffolds have earned the title of "privileged structures" due to their recurring presence in potent, selective, and clinically successful therapeutic agents. The quinazoline and the closely related pyrido[2,3-d]pyrimidine cores are chief among these. Both are heterocyclic aromatic systems that serve as exceptional mimics of the adenine ring of ATP, enabling them to function as highly effective ATP-competitive inhibitors of protein kinases.[1][2]

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is the backbone of numerous FDA-approved epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib.[3][4] Its rigid, planar structure provides an excellent anchor for binding within the kinase hinge region. The pyrido[2,3-d]pyrimidine scaffold, which replaces the benzene ring of quinazoline with a pyridine ring, offers a nuanced alternative. The introduction of a nitrogen atom into the six-membered ring alters the scaffold's electronics and provides an additional point for potential hydrogen bonding, which can be exploited by medicinal chemists to fine-tune potency and selectivity.[5][6]

This guide provides an in-depth, data-driven comparison of the potency of inhibitors derived from these two core structures. We will delve into specific examples where these scaffolds have been pitted against each other, analyze the quantitative differences in their inhibitory activity, and explore the structural and mechanistic rationale behind these observations. Our focus is to provide researchers, scientists, and drug development professionals with a clear, objective analysis supported by experimental data to inform future inhibitor design.

Core Structures and Fundamental Mechanism of Action

Both quinazoline and pyrido[2,3-d]pyrimidine-based inhibitors primarily act as ATP-competitive inhibitors.[1] They are designed to occupy the ATP-binding pocket of a kinase domain, a highly conserved region that contains a flexible "hinge" connecting the N- and C-terminal lobes of the enzyme. The nitrogen atoms within the pyrimidine portion of both scaffolds are critical for forming one or more hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, effectively anchoring the inhibitor and preventing ATP from binding.[2] This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the kinase's activity and disrupting the downstream signaling cascade.

The key structural difference is the bicyclic core: a benzene fused to a pyrimidine for quinazoline, and a pyridine fused to a pyrimidine for the pyridopyrimidine. This seemingly small change can have significant consequences for an inhibitor's potency and selectivity profile.

cluster_Inhibitor Inhibitor Scaffold cluster_Kinase Kinase ATP-Binding Pocket Quinazoline Quinazoline (Benzene + Pyrimidine) Hinge Hinge Region Quinazoline->Hinge H-Bonds Pyridopyrimidine Pyrido[2,3-d]pyrimidine (Pyridine + Pyrimidine) Pyridopyrimidine->Hinge H-Bonds ATP_Site ATP Binding Site ATP ATP ATP->ATP_Site Binds Block->ATP_Site Competitively Blocks

Caption: Competitive inhibition mechanism of quinazoline and pyridopyrimidine scaffolds.

Comparative Potency Analysis: Head-to-Head Data

To make a scientifically rigorous comparison, it is essential to analyze data where inhibitors from both classes are evaluated under identical conditions, preferably within the same study. Below, we examine such cases across different therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A pivotal study directly compared a series of 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of EGFR.[6] These compounds were designed to form a covalent bond with Cys773 in the EGFR active site. While both scaffolds proved to be potent irreversible inhibitors in an isolated enzyme assay, subtle but important differences emerged in cellular assays. The study found that the pyrido[3,2-d]pyrimidine analogues were 2- to 6-fold less potent than their quinazoline and pyrido[3,4-d]pyrimidine counterparts in a cellular autophosphorylation assay in A431 cells.[6] This suggests that while both cores can effectively occupy the ATP pocket, factors like cell permeability or minor conformational differences in the cellular environment can influence overall potency.

Topoisomerase II (TopoII) Inhibition

A recent study expanded on a class of tetrahydroquinazoline derivatives as Topoisomerase II inhibitors by synthesizing and testing a series of tetrahydropyrido[4,3-d]pyrimidine analogs.[7][8] This provides a direct comparison of the saturated versions of these scaffolds. The initial tetrahydroquinazoline lead compound (ARN21934) exhibited an IC50 of 2.0 µM. A corresponding tetrahydropyrido[4,3-d]pyrimidine analog (compound 24, ARN21929) showed a potent IC50 of 4.5 µM, demonstrating that the pyridopyrimidine core is also highly effective for this target, albeit slightly less potent in this specific comparison.[7][8]

General Antiproliferative Activity

In a study evaluating a series of novel quinazoline and pyrido[2,3-d]pyrimidine derivatives for their cytotoxicity against the PC-3 prostate cancer cell line, a general trend emerged. The preliminary screening revealed that the pyrido[2,3-d]pyrimidine nucleus was often associated with greater potency than the corresponding quinazoline analog within their series.[9] For instance, the pyrido[2,3-d]pyrimidine derivative 5d showed an IC50 of 5.8 µM, whereas its direct quinazoline analog 5c had an IC50 > 10 µM.[9] This highlights that for achieving broad cytotoxic effects, the pyridopyrimidine scaffold can offer an advantage.

Quantitative Data Summary

The table below summarizes the potency data from the head-to-head comparisons discussed.

TargetInhibitor ScaffoldRepresentative CompoundPotency (IC₅₀)Source
EGFR (Cellular)Quinazoline Acrylamide-High Potency[6]
Pyrido[3,2-d]pyrimidine Acrylamide-2-6x Less Potent than Quinazoline[6]
Topoisomerase II TetrahydroquinazolineARN219342.0 µM[7]
Tetrahydropyrido[4,3-d]pyrimidineARN219294.5 µM[7]
PC-3 Cell Line Quinazoline Derivative5c> 10 µM[9]
Pyrido[2,3-d]pyrimidine Derivative5d5.8 µM[9]

Experimental Protocols

The trustworthiness of potency data is directly linked to the robustness of the experimental methods used. Below are detailed, representative protocols for key assays in inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.

  • Reaction Setup: In a 384-well plate, combine the kinase, the specific substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the test compounds (e.g., quinazoline or pyridopyrimidine derivatives) at varying concentrations (typically a 10-point, 3-fold serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro ADP-Glo™ kinase inhibition assay.

Protocol 2: Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Context: EGFR

To appreciate the impact of these inhibitors, it is crucial to visualize their place within cellular signaling. EGFR is a receptor tyrosine kinase that, upon binding ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and migration. Quinazoline and pyridopyrimidine inhibitors block the very first step of this process: autophosphorylation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor Quinazoline or Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Gene Gene Expression mTOR->Gene ERK->Gene Proliferation Cell Proliferation, Survival, Migration Gene->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Outlook

The comparison between quinazoline and tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one inhibitors reveals a nuanced picture where neither scaffold is universally superior. The choice of core is highly dependent on the specific kinase being targeted and the desired pharmacological profile.

  • Quinazolines represent a well-validated, potent scaffold, particularly for EGFR, with a vast body of literature and clinical success. Their rigid, hydrophobic nature is well-suited for many kinase ATP pockets.

  • Pyrido[2,3-d]pyrimidines and their hydrogenated analogs offer a valuable alternative with distinct properties. The pyridine nitrogen provides an additional handle for chemists to modulate solubility, cell permeability, and target engagement through new hydrogen bonding interactions. As seen in some studies, this can lead to enhanced antiproliferative activity.[9]

Ultimately, the potency of an inhibitor is determined by the intricate interplay between the core scaffold and its appended substituents, which collectively dictate the compound's fit and interactions within the target's binding site. This comparative guide demonstrates that both scaffolds are powerful starting points for the design of next-generation kinase inhibitors. The decision of which to pursue should be guided by empirical data, structural biology insights, and the specific therapeutic goals of the drug discovery program.

References

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
  • Title: The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Oriental Journal of Chemistry URL
  • Title: A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents - Pharmaceutical Sciences Source: Pharmaceutical Sciences URL
  • Title: Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019)
  • Title: Design, Synthesis, and Structure-Activity-Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - ResearchGate Source: ResearchGate URL
  • Title: Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization Source: European Journal of Medicinal Chemistry URL
  • Title: Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed Source: PubMed URL
  • Title: Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)
  • Title: Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC Source: National Center for Biotechnology Information URL
  • Title: Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC Source: National Center for Biotechnology Information URL
  • Title: (PDF)
  • Title: Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases - PubMed Source: PubMed URL
  • Title: A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors - Benchchem Source: Benchchem URL
  • Title: Pharmacokinetic profiling of quinazoline-4(3H)
  • Title: The Development of BTK Inhibitors: A Five-Year Update - MDPI Source: MDPI URL
  • Title: New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed Source: PubMed URL
  • Title: Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity - MDPI Source: MDPI URL
  • Title: An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors - Benchchem Source: Benchchem URL
  • Title: Percentage of inhibition and IC50 values reported for BTK inhibitors.
  • Title: Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC Source: National Center for Biotechnology Information URL
  • Title: Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents - SciSpace Source: SciSpace URL
  • Title: 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)
  • Title: Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral - arkat usa Source: Arkat USA URL

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A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Scaffold

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one core is an increasingly important scaffold in modern drug discovery, forming the basis for inhibitors targeting critical pathways in oncology and other therapeutic areas.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy.[3] Impurities, whether arising from synthesis or degradation, can impact the drug's potency and, in severe cases, introduce toxicity.[3][4]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[5][6] This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC method for this specific heterocyclic compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is both reliable and self-validating.

The Analytical Challenge: Taming a Polar Heterocycle

The primary challenge in developing an HPLC method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one lies in its chemical structure. The presence of multiple nitrogen atoms and a carbonyl group imparts significant polarity. In traditional reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity, highly polar molecules often exhibit poor retention, eluting at or near the solvent front (void volume).[7][8] This makes accurate quantification and separation from polar impurities nearly impossible. Our method development must therefore prioritize achieving adequate retention and symmetrical peak shape.

Strategic Framework for Method Development

A successful method development strategy is a logical, iterative process. It begins with understanding the analyte and progresses through systematic screening and optimization, culminating in a validated, stability-indicating method as mandated by International Council for Harmonisation (ICH) guidelines.[9][10][11]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Stressing cluster_2 Phase 3: Validation Analyte Analyte Characterization (UV Scan, Solubility) Screening Initial Screening (Column & Mobile Phase) Analyte->Screening Define starting conditions Optimization Parameter Optimization (Gradient, pH, Temperature) Screening->Optimization Refine separation ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, etc.) Optimization->ForcedDeg Test for specificity Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Confirm stability-indicating

Caption: Logical workflow for HPLC method development.

Comparison of Chromatographic Approaches

The choice of stationary phase is the most critical factor for retaining our polar analyte. We compared two common reversed-phase columns to demonstrate the impact of column chemistry on chromatographic performance.

Approach 1: The Workhorse - Standard C18 Column

A conventional C18 (octadecylsilane) column is the most common starting point in RP-HPLC due to its strong hydrophobicity and wide availability.[12] However, when used with highly aqueous mobile phases required for polar analytes, C18 ligands can undergo "phase collapse" or "ligand folding," leading to a dramatic loss of retention and reproducibility.[13]

Approach 2: The Specialist - Polar-Embedded C18 Column

To address the limitations of standard C18 phases, manufacturers have developed "aqueous stable" or "polar-embedded" columns. These columns incorporate a polar group (e.g., amide, carbamate) within the C18 alkyl chain. This feature prevents phase collapse in 100% aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) that significantly enhances the retention of polar compounds.[14]

Performance Data Summary

The following table presents hypothetical but realistic data comparing the performance of a standard C18 column with a polar-embedded C18 column for the analysis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one.

ParameterStandard C18 ColumnPolar-Embedded C18 Column Rationale & Justification
Retention Factor (k') 1.14.2 A k' value between 2 and 10 is ideal. The standard C18 shows insufficient retention (k' < 2), while the polar-embedded phase provides optimal retention.
Tailing Factor (T) 1.91.2 The USP recommends a tailing factor ≤ 2. The value close to 1 for the polar-embedded column indicates a highly symmetrical peak shape, crucial for accurate integration.
Resolution (Rs) from Impurity 1 1.23.5 A resolution > 2 signifies baseline separation. The standard C18 fails to adequately resolve the main peak from a closely eluting impurity.

ColumnChoice Analyte Analyte: Polar Heterocycle C18 Attempt: Standard C18 Column Analyte->C18 Polar Solution: Polar-Embedded C18 Analyte->Polar Better Approach ResultC18 Result: - Poor Retention (k' < 2) - Peak Tailing - Phase Collapse Risk C18->ResultC18 ResultPolar Result: - Optimal Retention (k' > 2) - Symmetrical Peaks - Aqueous Stability Polar->ResultPolar

Caption: Decision logic for stationary phase selection.

Detailed Experimental Protocol: Recommended Method

This protocol details the optimized, stability-indicating method using the selected polar-embedded stationary phase.

1. Instrumentation & Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).

  • Standards: Reference standard of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (purity ≥ 99.5%).

2. Chromatographic Conditions

  • Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm) or equivalent polar-embedded column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 235 nm (determined from UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Sample & Standard Preparation

  • Diluent: Water:Acetonitrile (90:10 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.

4. System Suitability Test (SST)

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.[15]

    • Tailing Factor (T) ≤ 2.0.

    • Theoretical Plates (N) ≥ 2000.

Ensuring a Stability-Indicating Method: Forced Degradation

A purity method must be "stability-indicating," meaning it can separate the intact API from any potential degradation products.[4][5] This is confirmed through forced degradation studies, where the drug is exposed to harsh conditions.[15][16]

Protocol for Forced Degradation

  • Prepare 1 mg/mL solutions of the API.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Stress: Store the solid API in an oven at 105 °C for 48 hours, then dissolve.

  • Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B), then dissolve.

  • Analyze all stressed samples alongside an unstressed control sample using the developed HPLC method. An ideal study aims for 5-20% degradation to ensure significant degradants are formed without destroying the sample.[16]

Representative Forced Degradation Data
Stress ConditionAssay of Parent (%)Purity of Parent Peak (%)Observations
Control (Unstressed) 100.099.8No significant impurities observed.
Acid (1N HCl, 60°C) 88.599.7One major degradant peak observed at RRT 0.85.
Base (1N NaOH, 60°C) 81.299.6Two major degradant peaks observed at RRT 0.72 and 1.15.
Oxidative (3% H₂O₂) 92.199.8Minor degradation with one small peak at RRT 0.91.
Thermal (105°C) 98.799.8Compound is highly stable to thermal stress.
Photolytic (ICH Q1B) 97.499.7Minor degradation observed.

The ability to maintain peak purity for the parent compound and resolve all generated degradant peaks confirms that the method is specific and stability-indicating, making it suitable for its intended purpose.[10]

Conclusion

The development of a robust HPLC purity method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one hinges on addressing its inherent polarity. A standard C18 column is inadequate for this task, leading to poor retention and resolution. A method utilizing a polar-embedded C18 stationary phase with a gradient elution of 0.1% formic acid in water and acetonitrile provides optimal retention, excellent peak symmetry, and high resolution. Furthermore, comprehensive forced degradation studies demonstrate that this method is stability-indicating, capable of separating the main compound from all potential degradation products. This rigorously developed method is fit for purpose and can be confidently validated and deployed for routine quality control and stability testing in a drug development setting.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Hossain, M. A., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • Patel, D., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Gomes, F. P., et al. (2022). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Patel, M. J., et al. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATROPINE SULPHATE. IJSDR. Retrieved from [Link]

  • Kumar, K. A., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Sielc.com. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Kazoka, H. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Chen, Y-C., et al. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Sgandurra, G., et al. (2022, October 26). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[6][16]thieno[2,3-d]. Molecules. Retrieved from [Link]

  • ResearchGate. (2016, November 9). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Retrieved from [Link]

  • Wang, Y., et al. (2025, May 27). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC. Retrieved from [Link]

  • Blake, J. F., et al. (2014, June 15). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Retrieved from [Link]

  • Shaikh, L., et al. (2015, June 30). synthesis, charecterization, development and validation of rp-hplc method for process related impurity in nimodipine bulk and formulation. Neliti. Retrieved from [Link]

  • Aldawsari, M. F., et al. (2015). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

Sources

Bioassay Validation for Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Primary Focus: Eukaryotic Elongation Factor 2 Kinase (eEF-2K) Inhibition & EGFR Targeting Hero Compound: A-484954 (Compound 6)

Executive Summary: The Scaffold Advantage

The tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a critical structural evolution from its fully aromatic pyrido[2,3-d]pyrimidine precursors. While the aromatic forms are widely recognized as ATP-competitive inhibitors of tyrosine kinases like EGFR (often equipotent to Erlotinib), the partial saturation of the pyridine ring to the tetrahydro form dramatically alters the pharmacophore’s selectivity profile.

This guide focuses on the validation of these tetrahydro-derivatives, specifically highlighting their role as highly selective inhibitors of eEF-2K (Eukaryotic Elongation Factor 2 Kinase) , a unique


-kinase involved in cancer cell survival under nutrient deprivation.

Key Insight for Researchers: unlike typical cytotoxic kinase inhibitors, tetrahydropyrido[2,3-d]pyrimidin-4(3H)-ones often exhibit cytostatic rather than cytotoxic effects in nutrient-rich conditions. Validation protocols must therefore be adjusted to detect functional inhibition (pathway modulation) rather than simple cell death (IC50) in standard media.

Comparative Performance Analysis

The following data compares the performance of the lead tetrahydro-derivative A-484954 against standard reference compounds and aromatic analogs.

Table 1: Enzymatic & Cellular Potency Profile
Compound ClassRepresentative MoleculeTargetEnzymatic IC50 (nM)Cellular Activity (EC50/IC50)Specificity Profile
Tetrahydro-pyrido[2,3-d] A-484954 (Compound 6) eEF-2K 280 ~10 µM (p-eEF2 inhibition) High (>90 kinases inactive)
Imidazolium StandardNH125eEF-2K601-5 µM (Cytotoxicity)Low (Non-specific aggregator)
Natural ProductRottlerineEF-2K / PKC5,300VariesVery Low (Mitochondrial uncoupler)
Aromatic-pyrido[2,3-d]Compound 8aEGFR (WT)997.9 µM (PC-3 Viability)Moderate (EGFR family)

Expert Commentary:

  • Selectivity vs. Potency: While NH125 appears more potent in vitro, it acts via non-specific protein aggregation. A-484954 (the tetrahydro derivative) is the preferred chemical probe due to its high selectivity for eEF-2K over other Ser/Thr kinases.

  • Structural Causality: The tetrahydro ring introduces a "kink" in the planarity of the molecule, allowing it to fit the unique, non-canonical ATP pocket of

    
    -kinases like eEF-2K, which differs significantly from the deep clefts of tyrosine kinases like EGFR.
    

Bioassay Validation Framework

To validate tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives, you must establish a self-validating workflow that distinguishes true kinase inhibition from assay artifacts (e.g., fluorescence quenching or aggregation).

Phase I: Enzymatic Assay (The "Trust" Pillar)

Objective: Quantify ATP-competitive inhibition of recombinant eEF-2K.

Protocol: MH-1 Peptide Luminescence Assay

  • Substrate Preparation: Use the MH-1 peptide (RKKFGESEKTKTKEFL), a surrogate substrate derived from the eEF2 protein sequence.[1]

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 10 µM Calmodulin (CaM), 2 mM CaCl2.

    • Enzyme: 10 nM Recombinant human eEF-2K.

    • Substrate: 50 µM MH-1 peptide.

    • ATP: at

      
       concentration (typically 10–50 µM).
      
  • Incubation: Add test compound (dissolved in DMSO, final <1%). Incubate 30 min at 30°C.

  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP, then Kinase Detection Reagent to convert ADP

    
     ATP 
    
    
    
    Light.
  • Readout: Measure luminescence on a plate reader.

Self-Validation Checkpoints:

  • Linearity: Ensure signal is linear with enzyme concentration (0–20 nM).

  • Z'-Factor: Must be > 0.5 using A-484954 (positive control) and DMSO (negative control).

  • False Positive Check: Run a "No Enzyme" control with the compound to ensure it does not inhibit the luciferase detection reagents directly.

Phase II: Cellular Target Engagement (The "Causality" Pillar)

Objective: Prove the compound enters the cell and inhibits the specific phosphorylation site (Thr56 of eEF2).

Critical Nuance: eEF-2K is often inactive in nutrient-rich media (inhibited by mTORC1). To validate your inhibitor, you must first activate the kinase by inducing stress.

Protocol: Western Blotting under Nutrient Deprivation

  • Cell Seeding: Seed HCT116 or MDA-MB-231 cells (0.5 x 10^6 cells/well).

  • Compound Treatment: Treat with derivative (0.1 – 10 µM) for 1 hour.

  • Stress Induction (Activation): Replace media with HBSS (Hank's Balanced Salt Solution) or serum-free media for 2–4 hours. This inhibits mTOR and activates eEF-2K.[2]

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting:

    • Primary Antibody: Anti-phospho-eEF2 (Thr56).

    • Loading Control: Anti-Total eEF2 or

      
      -actin.
      
  • Analysis: A valid hit will show a dose-dependent decrease in p-eEF2(Thr56) specifically under starved conditions.

Visualizing the Mechanism

The following diagrams illustrate the experimental workflow and the biological signaling pathway targeted by these derivatives.

Diagram 1: Validation Workflow

ValidationWorkflow Synthesis Synthesis of Tetrahydropyrido[2,3-d]pyrimidine EnzymeScreen Enzymatic Screen (ADP-Glo w/ MH-1 Peptide) Synthesis->EnzymeScreen HitSelect Hit Selection (IC50 < 500 nM) EnzymeScreen->HitSelect Filter Non-specifics CellScreen Cellular Assay (p-eEF2 Western Blot) HitSelect->CellScreen Outcome Valid Lead: Selective eEF-2K Inhibitor CellScreen->Outcome Dose-dependent p-eEF2 Reduction StressTest Nutrient Deprivation (HBSS Treatment) StressTest->CellScreen Required for Activation

Caption: Step-by-step validation pipeline from chemical synthesis to cellular target engagement confirmation.

Diagram 2: eEF-2K Signaling Pathway

eEF2KPathway Nutrient Nutrient/Energy Deprivation mTOR mTORC1 (Active in Rich Media) Nutrient->mTOR Inhibits Calcium Ca2+ / Calmodulin eEF2K eEF-2K (Target) Calcium->eEF2K Activates mTOR->eEF2K Inhibits (Phosphorylation) eEF2 eEF2 Protein eEF2K->eEF2 Phosphorylates (Thr56) Inhibitor Tetrahydro- Derivative Inhibitor->eEF2K Blocks ATP Binding Translation Protein Translation Elongation eEF2->Translation Promotes (When Unphosphorylated) Survival Cell Survival (Cytoprotection) eEF2->Survival Halts Translation to Conserve Energy

Caption: Mechanism of Action. The inhibitor blocks eEF-2K, preventing the phosphorylation of eEF2, thus sustaining translation even under stress.

ADME & Toxicity Considerations

For a compound to move from "Tool" to "Drug," it must pass basic ADME checks.

  • Solubility: Tetrahydropyrido-derivatives often exhibit poor aqueous solubility.

    • Protocol: Measure thermodynamic solubility in PBS (pH 7.4). If < 10 µM, consider formulation in cyclodextrin or salt formation (e.g., HCl salt).

  • Metabolic Stability: The tetrahydro ring is susceptible to oxidation back to the aromatic form by CYP450 enzymes.

    • Protocol: Incubate with liver microsomes (human/mouse) + NADPH. Monitor disappearance via LC-MS/MS over 60 mins.

    • Acceptance Criteria:

      
       mins is required for viable in vivo efficacy.
      

References

  • Chen, Z., et al. (2011). "Identification of a specific eEF-2 kinase inhibitor, A-484954, and its biological evaluation." Molecular Cancer Therapeutics.

  • Lockman, J.W., et al. (2010). "Pyrido[2,3-d]pyrimidine-2,4-diones: synthesis and structure-activity relationships of a series of eEF-2K inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Elzahabi, H.S.A. (2022). "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Technical Manual.

  • Devkota, A.K., et al. (2016). "A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors."[1] Scientific Reports.

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Definitive Spectroscopic Assignment of Fused Pyrimidin-4(3H)-ones: A Comparative Verification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused pyrimidin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for kinase inhibitors (e.g., Idelalisib), antivirals, and anticancer agents.[1] However, its structural elucidation is plagued by a critical ambiguity: prototropic tautomerism (lactam vs. lactim) and the consequent regioselectivity of alkylation (N3-alkylation vs. O4-alkylation).

Misassignment of these isomers is a "silent failure" in drug discovery, leading to inactive SAR models and wasted synthesis campaigns. This guide provides a self-validating spectroscopic protocol to unambiguously distinguish between N-alkylated (lactam) and O-alkylated (lactim) fused pyrimidinones, prioritizing solution-state NMR techniques over crystallographic dependence.

Part 1: The Structural Conundrum

The core challenge lies in the ambident nature of the pyrimidinone anion. Under basic alkylation conditions, the anion can react at the Nitrogen (N3) or the Oxygen (O4).[1]

  • The N-Isomer (Thermodynamic): Retains the carbonyl functionality (C=O). Often favored at high temperatures or in polar aprotic solvents.

  • The O-Isomer (Kinetic): Forms an alkoxypyrimidine ether. Often favored by "hard" electrophiles or specific silver salts.

Standard 1H NMR is often insufficient because the chemical environment of the alkyl group changes minimally between N- and O-attachment. 13C NMR and 2D HMBC are the decision gates.

Visualization: The Divergent Pathways

The following diagram illustrates the structural divergence and the critical spectroscopic checkpoints.

G Start Fused Pyrimidin-4(3H)-one (Ambident Anion) PathN Path A: N-Alkylation (Lactam Form) Start->PathN High Temp / Polar solv. PathO Path B: O-Alkylation (Lactim Form) Start->PathO Ag salts / Hard E+ ProdN Product A (N-Alkyl) Retains C=O PathN->ProdN ProdO Product B (O-Alkyl) Aromatic C-O-C PathO->ProdO DiagN Diagnostic Signal: C4 Carbonyl ~160-170 ppm ProdN->DiagN 13C NMR DiagO Diagnostic Signal: C4 Aromatic ~160-165 ppm (Upfield Shift) ProdO->DiagO 13C NMR

Figure 1: Divergent alkylation pathways of fused pyrimidinones and their primary 13C NMR diagnostic markers.

Part 2: Comparative Analysis of Verification Methods

This section objectively compares available techniques. For routine assignment, 2D NMR (HMBC) is the superior balance of speed and accuracy.

MethodSpecificity for RegioisomersThroughputCostLimitations
1D 1H NMR LowHighLowChemical shifts of N-Me vs O-Me are often overlapping and solvent-dependent. Unreliable for de novo assignment.
1D 13C NMR MediumHighLowThe C4 signal is diagnostic (Carbonyl vs. C-O), but substituent effects can blur the ~5-10 ppm difference.
2D HMBC High (Gold Standard) MediumMediumRequires optimization for long-range coupling (8 Hz).[1] Definitive via 3-bond correlations.
15N HMBC Very HighLowHighRequires high concentration or cryoprobes. N-alkylation shows massive upfield shift (~100 ppm) vs. O-alkylation.
X-ray AbsoluteLowHighRequires single crystals. Not viable for liquid intermediates or oils.
IR MediumHighLowPresence of C=O stretch (1650-1700 cm⁻¹) strongly suggests N-isomer. Absence suggests O-isomer.

Part 3: The "Triangulation" Protocol (Self-Validating System)

Step 1: The 13C Carbonyl Screen (The First Filter)

Run a standard proton-decoupled 13C NMR. Focus on the chemical shift of the C4 carbon (the position bearing the oxygen).

  • N-Alkyl (Lactam): The C4 acts as a true amide carbonyl. Expect signal at 158–170 ppm .

  • O-Alkyl (Lactim): The C4 becomes part of the heteroaromatic ring (imidate-like). The signal typically shifts upfield (shielded) by 5–10 ppm compared to the N-isomer, often landing <165 ppm (though overlap exists).[1]

Step 2: The HMBC Decision Gate (The Proof)

This is the critical step. You must establish connectivity between the alkyl group protons and the pyrimidine core.

  • Setup: Configure the HMBC experiment for long-range coupling (

    
    ).
    
  • The N-Alkyl Pattern: Look for a 3-bond correlation (

    
    ) from the N-CH protons  to two  distinct carbons:
    
    • The Carbonyl (C4).

    • The adjacent bridgehead carbon (C4a) or C2, depending on fusion.[1]

  • The O-Alkyl Pattern: The O-CH protons will correlate to the C4 carbon. However, they will NOT correlate to the bridgehead carbons (C4a) effectively because the oxygen atom acts as a coupling insulator compared to nitrogen in this specific geometry, or the path is simply different.[1]

  • Crucial Validation: If you observe a correlation from the alkyl protons to a carbon >165 ppm, it is almost certainly the N-isomer.

Step 3: 15N Orthogonal Check (Optional but Recommended)

If the 13C/HMBC data is ambiguous (e.g., due to fluorine coupling or peak overlap), run a 1H-15N HMBC .[1]

  • N-Alkylation: The nitrogen chemical shift will move significantly upfield (shielded) relative to the unalkylated precursor.

  • O-Alkylation: The nitrogen remains pyridine-like (deshielded).

Validated Workflow Diagram

Workflow Sample Isolated Product (>95% Purity) Step1 Step 1: 13C NMR Screen Locate C4 Signal Sample->Step1 Decision1 Signal > 165 ppm? Step1->Decision1 Step2 Step 2: 1H-13C HMBC (Target: Alkyl-H to C4) Decision1->Step2 Ambiguous/Yes Step3 Step 3: IR / 15N NMR (Orthogonal Check) Decision1->Step3 No (<160 ppm) ResultN Correlation Observed: CONFIRMED N-ALKYL Step2->ResultN 3-bond coupling to C=O ResultO Correlation to Upfield C4: PROBABLE O-ALKYL Step2->ResultO Coupling to C-O-C Step3->ResultO No C=O stretch N shift deshielded

Figure 2: The "Triangulation" protocol for assigning pyrimidinone regioisomers.

Part 4: Case Study & Data Interpretation

Consider a Quinazolin-4(3H)-one derivative methylated with MeI/K2CO3.

  • Experimental Observation: Two spots on TLC.

  • Isomer A (Major):

    • 1H NMR: Methyl singlet at 3.60 ppm.

    • 13C NMR: C4 signal at 161.5 ppm.

    • HMBC: Methyl protons correlate to C4 (161.[1]5) and C2 (148.0).

    • Assignment: N3-Methyl (Lactam). Note: The correlation to C2 is the "smoking gun" for N-substitution in quinazolinones.

  • Isomer B (Minor):

    • 1H NMR: Methyl singlet at 4.10 ppm (Deshielded by Oxygen).[1]

    • 13C NMR: C4 signal at 166.8 ppm (Counter-intuitively high, but check connectivity).

    • HMBC: Methyl protons correlate only to C4. No correlation to C2.

    • Assignment: O4-Methyl (Lactim).

Expert Note: While chemical shifts (ppm) are useful, connectivity (HMBC) trumps shift prediction. Solvent effects (DMSO vs. CDCl3) can shift Carbonyls by 2-3 ppm, leading to false assignments if relying solely on 1D data.[1]

References

  • Hassan, A. et al. (2013).[1] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Bonn, G. et al. (2019).[1] "Identification of N- or O-alkylation of aromatic nitrogen heterocycles and N-oxides using 1H–15N HMBC NMR spectroscopy." Magnetic Resonance in Chemistry.

  • Lopes, S. et al. (2013).[1] "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." Journal of Organic Chemistry.

  • Katritzky, A. R. (2010).[1] "Handbook of Heterocyclic Chemistry." Elsevier. (Standard Reference for Tautomerism Principles). [1]

  • Oxford Instruments. (2024).[1][2] "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds." News-Medical.

Sources

Reference Standards for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary: The Analytical Challenge

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a critical pharmacophore in the development of next-generation antifolates (e.g., Pemetrexed analogs) and kinase inhibitors (e.g., VCP/p97 inhibitors like CB-5339 derivatives). Unlike its fully aromatic counterparts, this partially saturated bicycle presents a unique analytical paradox: it is chemically distinct enough to require specific separation methods, yet thermodynamically poised to undergo oxidative dehydrogenation .[1]

For the analyst, this means "purity" is a moving target.[1] A reference standard that is 99% pure upon receipt can degrade into its dihydro- or fully aromatic analogs if mishandled.[1] This guide compares available reference standard options and establishes a self-validating protocol to ensure data integrity.

Comparative Analysis of Reference Standard Options

In the absence of a pharmacopeial Certified Reference Material (CRM) for this specific unsubstituted core, researchers must choose between commercial research chemicals and custom synthesis.[1]

Option A: Commercial Research Chemicals (Catalog Items)
  • Best For: Early-stage screening, qualitative identification.[1]

  • Profile: Typically supplied by vendors like ChemScene, MolCan, or specialized heterocyclic synthesis labs.[1]

  • Risks: Often supplied with generic "≥95% purity" claims based on NMR/LC-MS data that may be months old.[1] The "autocatalytic" nature of oxidation in this scaffold means the actual purity at the time of use may be lower.

  • Verdict: High Risk for quantitative work unless re-validated immediately before use.[1]

Option B: Custom Synthesis / In-House Purification [1]
  • Best For: GLP studies, quantitative method validation, stability studies.[1]

  • Profile: Synthesized via the cyclization of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine.[1]

  • Advantages: Allows for immediate characterization.[1][2] You control the salt form (e.g., HCl vs. TFA salt) which drastically affects solubility and stability.[1]

  • Verdict: Gold Standard . Requires the "Self-Validating" protocol described below.

Option C: Structural Surrogates (e.g., 5-Methyltetrahydrofolate)
  • Best For: Method development (retention time approximation), system suitability testing.[1]

  • Profile: 5-MTHF shares the tetrahydropteridine (pyrazino[2,3-d]pyrimidine) core, which mimics the solubility and oxidation liability of the pyrido[2,3-d]pyrimidine scaffold.

  • Verdict: Useful Proxy , but unsuitable for identification or quantitation due to different UV maxima and ionization efficiencies.[1]

Technical Validation: The "Oxidative Stress" Protocol

To ensure scientific integrity, you cannot rely solely on the Certificate of Analysis (CoA).[1] You must implement a Self-Validating System that detects the specific degradation pathway of this molecule.[1]

The Mechanism: Autocatalytic Dehydrogenation

The 5,6,7,8-tetrahydro ring is susceptible to losing hydrogen to form the 5,6-dihydro and eventually the fully aromatic pyrido[2,3-d]pyrimidin-4(3H)-one. This process is accelerated by light and air, often without the need for metal catalysts.[1]

Visualizing the Degradation Pathway:

OxidationPathway cluster_legend Detection Logic Tetra Tetrahydro- Scaffold (Target Analyte) MW: ~151 Dihydro Dihydro- Intermediate (Impurity A) MW: ~149 (-2H) Tetra->Dihydro Oxidation (Light/Air) Aromatic Aromatic Product (Impurity B) MW: ~147 (-4H) Dihydro->Aromatic Rapid Dehydrogenation Check Check MS for [M-2] and [M-4] peaks

Caption: The stepwise oxidative dehydrogenation pathway. Presence of [M-2] or [M-4] mass peaks indicates standard degradation.

Experimental Protocols
Protocol A: High-Fidelity HPLC-DAD-MS Method

Rationale: This method uses an acidic mobile phase to protonate the basic nitrogens (improving peak shape) and separates the hydrophobic aromatic impurities from the hydrophilic tetrahydro parent.[1]

Instrument: HPLC with Diode Array Detector (DAD) and Single Quadrupole MS (ESI+). Column: C18 (e.g., Nucleosil 100 C18 or Primesep SB for mixed-mode retention), 250 × 4.6 mm, 5 μm.[1] Mobile Phase:

  • A: 0.05% Formic Acid in Water (pH ~2.8).[1]

  • B: Acetonitrile.[1][3][4] Gradient:

  • 0–2 min: 5% B (Isocratic hold to elute salts).[1]

  • 2–20 min: 5%

    
     50% B (Linear gradient).[1]
    
  • 20–25 min: 50%

    
     95% B (Wash to elute aromatic oxidation products).[1]
    Detection: 
    
  • UV: 290 nm (Primary), 254 nm (Secondary).[1] Note: The aromatic impurity has significantly higher UV absorbance at 254 nm than the tetrahydro parent.

  • MS: SIM mode targeting [M+H]+, [M-2+H]+, and [M-4+H]+.[1]

Protocol B: Standard Preparation & Handling

Rationale: Minimizing exposure to light and oxygen is critical to prevent the "autocatalytic" loop.[1]

  • Solvent: Dissolve standard in degassed Methanol/Water (50:50) containing 0.1% Ascorbic Acid (antioxidant).[1]

  • Storage: Store stock solutions at -80°C in amber glass vials.

  • Validation Step: Before any quantitative run, inject the standard and calculate the "Oxidation Index" :

    
    
    
    • Acceptance Criteria: Index < 0.02 (i.e., < 2% degradation).[1]

Summary Table: Reference Standard Specifications
ParameterRequirementRationale
Purity > 98.0% (HPLC)Essential for kinetic studies; lower purity skews inhibition data.[1]
Identity 1H NMRMust show multiplets at ~1.8, 2.4, 3.2 ppm (tetrahydro ring protons).
Mass Shift No [M-2]/[M-4] > 1%Confirms absence of dehydrogenated impurities.[1]
Salt Form HCl or TFAFree base is often less stable and prone to oxidation.[1]
Appearance White/Off-white solidYellowing indicates formation of the aromatic chromophore.[1]
References
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors. PubMed Central. Available at: [Link]

  • Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones. Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules. Available at: [Link]

  • Development of simple method for the determination of 5-Methyl tetrahydrofolate in Dried Blood Spot by HPLC. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

Sources

Comparative synthesis yields of tetrahydropyrido[2,3-d]pyrimidine via different routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyrido[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including antitumor, antibacterial, and calcium channel antagonistic properties.[1] This guide objectively compares the most efficient synthetic routes for these derivatives, moving beyond traditional multi-step procedures to modern One-Pot Multicomponent Reactions (MCRs).

We analyze three distinct methodologies:

  • Green Aqueous Catalysis: High atom economy using water as a solvent.

  • Microwave-Assisted Synthesis (MWI): Rapid kinetics and energy efficiency.

  • Advanced Nanocatalysis: High turnover frequencies using MOFs or magnetic nanoparticles.

Core Synthetic Strategy: The One-Pot MCR

The dominant and most atom-economic route to 1,2,3,4-tetrahydropyrido[2,3-d]pyrimidines involves the condensation of three components:

  • 6-Aminouracil (or N-substituted derivatives)[2]

  • Aromatic Aldehyde (determines the C-5 substituent)

  • Active Methylene Compound (typically Malononitrile or Ethyl Cyanoacetate)

This route is preferred over stepwise synthesis due to the elimination of intermediate isolation and purification steps.

Comparative Performance Matrix

The following table summarizes the efficiency of different catalytic systems for the model reaction (Benzaldehyde + 6-Aminouracil + Malononitrile).

MethodologyCatalyst / ConditionsSolventTimeYield (%)E-Factor PotentialScalability
Method A DAHP (10 mol%)H₂O:EtOH (2:1)2–4 h85–94%Low (Green)High
Method B Microwave (MWI) DMF / None5–10 min90–96%Very LowMedium
Method C Nano-MgO Water45–60 min90–95%LowHigh
Method D MIL-125(Ti)-MOF Solvent-Free15–30 min92–98%Very LowLow (Catalyst Cost)
ControlNone (Reflux)Ethanol6–12 h40–60%HighHigh
ngcontent-ng-c567981813="" class="ng-star-inserted">

Note: DAHP = Diammonium Hydrogen Phosphate.[1][2][3] MOF = Metal-Organic Framework.[4]

Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting low yields. The reaction proceeds via a Knoevenagel-Michael-Cyclization cascade.

Reaction Pathway Diagram

The following diagram illustrates the stepwise formation of the fused ring system.

ReactionMechanism Start Reactants: Aldehyde + Malononitrile Knoevenagel Step 1: Knoevenagel Condensation (Formation of Arylidene Malononitrile) Start->Knoevenagel Base/Catalyst Intermediate1 Intermediate: Arylidene Malononitrile (Activated Olefin) Knoevenagel->Intermediate1 Addition Step 2: Michael Addition (Nucleophilic attack by C-5 of 6-Aminouracil) Intermediate1->Addition + 6-Aminouracil Intermediate2 Michael Adduct Addition->Intermediate2 Cyclization Step 3: Intramolecular Cyclization (Amino group attacks Nitrile) Intermediate2->Cyclization ImineInt Imino-Intermediate Cyclization->ImineInt Tautomerization Step 4: Tautomerization (Formation of aromatic amine) ImineInt->Tautomerization H-shift Product Product: 7-amino-tetrahydropyrido[2,3-d]pyrimidine Tautomerization->Product

Caption: The cascade mechanism involves an initial Knoevenagel condensation followed by a Michael addition of the aminouracil, culminating in cyclization and tautomerization to the stable fused product.[2][4]

Detailed Experimental Protocols

Method A: Green Synthesis in Aqueous Media (Recommended for Scalability)

This method utilizes Diammonium Hydrogen Phosphate (DAHP) as a mild, water-soluble, and inexpensive catalyst. It is ideal for laboratories prioritizing green chemistry principles without access to specialized microwave equipment.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2][4]

  • Malononitrile (1.2 mmol)[2]

  • 6-Aminouracil (1.0 mmol)[2][5]

  • DAHP (10 mol%)[1][2][3][6]

  • Solvent: Water/Ethanol (2:1 v/v, 5 mL)

Protocol:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and 6-aminouracil.

  • Catalyst Addition: Add DAHP (0.1 mmol) to the mixture.

  • Solvent: Add the Water/Ethanol mixture. The partial solubility of organic reactants in ethanol aids mass transfer, while water exploits the hydrophobic effect to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) with magnetic stirring.

  • Monitor: Check progress via TLC (Ethyl Acetate:n-Hexane, 3:7). Reaction typically completes in 2–4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates out as a solid.

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 5 mL) to remove the water-soluble DAHP catalyst. Recrystallize from hot ethanol if necessary.

Validation: Yields typically range from 85–94% . The catalyst (DAHP) is non-toxic and easily removed by water washing.

Method B: Microwave-Assisted Synthesis (Recommended for High Throughput)

This method significantly reduces reaction time and often improves yields by minimizing side reactions associated with prolonged heating.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2][4]

  • Malononitrile (1.0 mmol)

  • 6-Aminouracil (1.0 mmol)[2][5]

  • Solvent: DMF (0.5 mL) or Solvent-free (if using solid support like Alumina)

Protocol:

  • Preparation: Mix all three components in a microwave-safe process vial.

  • Solvent: Add a minimal amount of DMF (0.5 mL) to create a slurry. Alternatively, mix thoroughly without solvent if using a neat protocol.

  • Irradiation: Place in a microwave reactor (e.g., Monowave or CEM). Set parameters:

    • Power: 250 W (Max)[2][6]

    • Temperature: 100–120°C

    • Time: 5–10 minutes

  • Cooling: Rapidly cool the vial using compressed air flow.

  • Isolation: Pour the reaction mixture into crushed ice (20 g). The sudden change in polarity and temperature precipitates the product.

  • Filtration: Filter the solid, wash with cold water, and dry.

Validation: Reaction times are reduced to minutes . Yields are often >90% . Note that DMF is difficult to remove completely; thorough washing with water is essential.

Critical Analysis of Catalytic Systems

Why Nanocatalysts? (Method C & D)

While DAHP and Microwave methods are robust, Nanocatalysts (e.g., Nano-MgO, Fe₃O₄@SiO₂-SO₃H, MOFs) offer specific advantages for industrial applications:

  • Surface Area: High surface-to-volume ratio increases active site availability, pushing yields to 95%+.

  • Reusability: Magnetic nanocatalysts (Fe₃O₄-based) can be recovered using an external magnet, washed, and reused for 5+ cycles with minimal loss of activity.

  • Mechanism: Lewis acidic sites on metal oxides (e.g., Mg²⁺, Ti⁴⁺) effectively activate the carbonyl oxygen of the aldehyde (Step 1) and the nitrile group (Step 3), accelerating the rate-determining steps.

Workflow Comparison: Conventional vs. Magnetic Nanocatalysis

WorkflowComparison cluster_0 Conventional (DAHP) cluster_1 Magnetic Nanocatalyst C_Start Mix Reactants + Soluble Catalyst C_Reflux Reflux (2-4h) C_Start->C_Reflux C_Filter Filtration C_Reflux->C_Filter C_Waste Filtrate (Waste) Contains Catalyst C_Filter->C_Waste N_Start Mix Reactants + Fe3O4 Catalyst N_Heat Heat/US (30m) N_Start->N_Heat N_Magnet Magnetic Separation N_Heat->N_Magnet N_Product Pure Product N_Magnet->N_Product N_Recycle Recycle Catalyst N_Magnet->N_Recycle Reuse N_Recycle->N_Start

Caption: Magnetic nanocatalysis allows for the recycling of the catalyst, reducing chemical waste compared to soluble catalysts which are often discarded in the filtrate.

References

  • RSC Advances (2022). A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation.Link

  • Scientific Research Publishing (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[6]Link

  • BenchChem (2025). A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis.Link

  • OICC Press. Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water.[5]Link

  • Journal of the Serbian Chemical Society (2016). Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile.[7]Link

Sources

Safety Operating Guide

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and operational scaling, I recognize that handling complex pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a fundamental understanding of the molecule's behavior.

The compound 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one belongs to a class of fused bicyclic nitrogenous heterocycles. These scaffolds are highly valued in drug discovery for their potent biological activity—often serving as the core structure for kinase inhibitors and antibacterial agents[1]. However, the very features that make them effective drugs (high stability, target affinity, and nitrogen density) make their disposal a critical environmental and logistical challenge.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring zero-discharge compliance and laboratory safety.

Chemical Causality: Why Strict Disposal is Required

To design an effective disposal plan, we must first understand the physicochemical causality behind the compound's hazards:

  • Environmental Persistence: Nitrogen-containing heterocyclic compounds possess highly stable ring structures that are recalcitrant to standard biological degradation processes used in municipal wastewater treatment plants[2].

  • Heavy Metal Complexation: In industrial or mixed-waste streams, the nitrogen atoms in the pyrido-pyrimidine ring can form stable complexes with heavy metals (e.g., copper, zinc), complicating wastewater remediation[3].

  • Potent Biological Activity: Because these derivatives are often designed to interact with biological targets (such as eukaryotic elongation factor-2 kinase), accidental environmental release can lead to unintended toxicity in aquatic ecosystems[4].

Because of these factors, high-temperature incineration is the only universally accepted, EPA-aligned method for the ultimate disposal of pyrido-pyrimidine derivatives[5]. Pouring solutions containing this compound down the drain is strictly prohibited.

Waste Segregation Parameters

In my experience, the most common point of failure in laboratory waste management is improper segregation, which can lead to unexpected precipitation or cross-reactivity in waste carboys. All waste containing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one must be segregated according to the following matrix:

Waste CategoryTypical Contaminants / SolventsPrimary HazardRequired Disposal Route
Solid Waste Residual powder, contaminated weighing boats, Kimwipes, spatulas.Inhalation of active pharmaceutical dust.Sealed HDPE container; High-temp incineration.
Non-Halogenated Liquid DMSO, Methanol, Ethanol, reaction buffers.Flammability, systemic toxicity via skin absorption.Segregated liquid carboy; Solvent blending/incineration.
Halogenated Liquid Dichloromethane (DCM), Chloroform.Halogenated toxicity, environmental persistence.Dedicated halogenated carboy; Specialized incineration.
Aqueous Waste HPLC mobile phases (Water/Acetonitrile mixtures).Aquatic toxicity, metal complexation.Aqueous waste carboy; Chemical treatment/incineration.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should be a self-validating system. By logging the mass balance of the compound from the initial weighing to the final waste manifest, you ensure total containment.

Protocol A: Solid Waste & Consumables Disposal
  • Collection: Perform all weighing and transfer operations inside a certified chemical fume hood or localized exhaust ventilation system to prevent aerosolization of the powder[6].

  • Primary Containment: Gather all contaminated single-use consumables (weighing paper, pipette tips) and place them into a chemically compatible, sealable secondary container (e.g., a high-density polyethylene bucket).

  • Labeling: Immediately affix a Globally Harmonized System (GHS) compliant label. The label must explicitly state: "Toxic Solid Waste - Nitrogenous Heterocycle (Pyrido-pyrimidine derivative)."

  • Final Disposition: Transfer the sealed container to your facility's centralized hazardous waste accumulation area. The waste must be handed over to a licensed environmental services provider for high-temperature incineration (>1000°C) to ensure the complete thermal destruction of the stable pyrimidine ring[6].

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)
  • Quenching: Ensure that any reactive intermediates, strong acids/bases, or catalysts in your reaction mixture are fully quenched and neutralized to a pH of 6–8 before disposal.

  • Segregation & Transfer: Using a dedicated funnel, slowly pour the liquid waste into the appropriate labeled carboy (Halogenated vs. Non-Halogenated) inside a fume hood.

  • Volume Control: Crucial Step: Do not exceed 80% of the carboy's volume capacity. Fused pyrimidines can occasionally precipitate out of mixed-solvent waste streams; leaving headspace prevents pressure buildup if unexpected off-gassing occurs.

  • Capping: Secure the carboy with a vented cap if the waste has the potential to generate gas, otherwise seal tightly.

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and structured action is required to prevent exposure and environmental release. The workflow below outlines the logical progression of containment for pyrido-pyrimidine derivatives.

Spill_Response_Workflow A Spill Event: 5,6,7,8-tetrahydropyrido[2,3-d] pyrimidin-4(3H)-one B Assess Scale & Ventilation (Fume Hood vs. Open Bench) A->B C Don Advanced PPE (Nitrile, Goggles, Lab Coat) B->C D Solid Spill? (Powder) C->D E Liquid Spill? (In Solvent) C->E F Dampen with Water/Solvent (Prevent Dust Generation) D->F Yes G Apply Inert Absorbent (Sand / Silica Gel) E->G Yes H Mechanical Collection (Non-sparking tools) F->H G->H I Decontaminate Surface (Soap & Water / EtOH) H->I J Transfer to Hazardous Waste Receptacle I->J

Caption: Workflow for the safe containment and disposal of pyrido-pyrimidine spills.

Decontamination Note: Because 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has limited solubility in pure water, decontaminating laboratory surfaces requires a dual-solvent approach. First, wipe the area with a solvent in which the compound is soluble (e.g., Ethanol or a mild DMSO/water solution), followed by a thorough washing with standard laboratory soap and water[6]. All wipes used in this process must be disposed of as solid hazardous waste.

References

1.[1] Cacheby. "RHAWN R155387-1g 5,6,7,8-Tetrahydro-2-methyl-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4(3H)-one." Cacheby. Available at: 2.[4] Merck Millipore. "eEF2K Inhibitor, A-484954 - CAS 142557-61-7 - Calbiochem." Merck Millipore. Available at: 3.[6] Benchchem. "Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine." Benchchem. Available at: 4.[2] ResearchGate. "Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview." ResearchGate. Available at: 5.[3] National Institutes of Health (NIH). "Advanced Technologies for Nitrogen Removal and Recovery from Municipal and Industrial Wastewater." PMC. Available at: 6.[5] MDPI. "The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles." MDPI. Available at:

Sources

Personal protective equipment for handling 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, field-proven framework for handling 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one . This heterocyclic scaffold is a critical intermediate in the synthesis of advanced targeted therapeutics, including epidermal growth factor receptor (EGFR) antagonists and eukaryotic elongation factor-2 kinase (eEF2K) inhibitors .

Because this compound is typically handled as a highly bioactive, low-density dry powder during early-stage screening and synthesis, standard laboratory precautions are insufficient. This guide synthesizes technical accuracy with mechanistic causality to ensure your experimental workflows are both safe and highly reproducible.

Mechanistic Toxicology & Hazard Profile

While specific toxicological data can vary based on downstream functionalization, the core tetrahydropyrido[2,3-d]pyrimidine scaffold is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling strategy :

  • H302 (Harmful if swallowed): The nitrogen-rich pyrimidine ring exhibits a high affinity for intracellular kinase domains. Inadvertent ingestion can lead to off-target systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the scaffold allows it to interact rapidly with the lipid bilayers of cellular membranes and mucosal surfaces, triggering localized inflammatory cascades.

  • H335 (May cause respiratory irritation): In its dry state, the compound is easily aerosolized. Inhalation of these fine particulates causes micro-abrasions and severe chemical irritation in the upper respiratory tract.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE must be donned prior to any handling. The selection is engineered based on the compound's physical state and the organic solvents (e.g., DMSO, DMF) typically used for its reconstitution.

Protection CategoryRequired EquipmentScientific Rationale & Causality
Respiratory N95 or P100 Particulate RespiratorPrevents the inhalation of aerosolized Active Pharmaceutical Ingredient (API) dust (H335). Mandatory if transferring powder outside of a primary containment enclosure.
Hand Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance against fine organic powders and polar aprotic solvents compared to latex. Double-gloving ensures a sterile, unbroken barrier is maintained if the outer glove is compromised or contaminated.
Eye Splash-proof Chemical GogglesProtects against airborne dust particulates and accidental liquid splashes during solvent reconstitution (H319). Standard safety glasses lack orbital seals and are strictly prohibited.
Body Flame-resistant (FR) Lab Coat & Closed-toe ShoesPrevents dermal exposure (H315). The FR rating is critical because pyrido-pyrimidine syntheses often involve flammable reagents or phase-transfer catalysts at elevated temperatures .

Self-Validating Operational Workflow

This step-by-step methodology ensures that every phase of handling is verified before proceeding. Do not proceed to the next step unless the validation criteria are met.

Step 1: Engineering Controls & Environmental Preparation
  • Action: Conduct all open-container handling, weighing, and transfer within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Causality: Proper airflow creates a negative pressure gradient, ensuring aerosolized particles are actively drawn away from the operator's breathing zone.

  • Validation: Verify the fume hood face velocity monitor reads between 80–120 feet per minute (FPM) before opening the chemical container.

Step 2: Static Mitigation and Precision Weighing
  • Action: Apply an anti-static zero-stat gun to the analytical balance and the weighing boat. Transfer the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one powder using a grounded, stainless-steel micro-spatula.

  • Causality: Fine heterocyclic powders accumulate significant static charge, leading to erratic balance readings and uncontrolled aerosolization. Static mitigation ensures precise stoichiometric dosing and prevents environmental contamination.

  • Validation: The powder must not "jump" or cling to the vertical sides of the spatula or weighing boat. The balance reading must stabilize within 3 seconds.

Step 3: Solvent Reconstitution (For Biological Assays)
  • Action: Add the solvent vehicle (e.g., 100% anhydrous DMSO) directly to the pre-weighed powder inside a sealed amber glass vial. Vortex vigorously for 30–60 seconds.

  • Causality: Pyrido[2,3-d]pyrimidines can be susceptible to UV-mediated degradation; amber vials protect the pharmacophore's structural integrity. Complete dissolution in a primary solvent is critical before introducing the compound to aqueous assay buffers to prevent micro-precipitation.

  • Validation: Visually inspect the solution against a light background. It must be completely transparent with zero floating particulates.

Step 4: Decontamination
  • Action: Wipe down the balance, spatulas, and hood surfaces with a 70% Isopropyl Alcohol (IPA) solution, followed by a distilled water rinse.

  • Causality: IPA effectively solubilizes residual organic traces that water alone cannot remove, preventing cross-contamination in subsequent experiments.

  • Validation: All surfaces must be visibly clean, dry, and free of any powder residue.

Waste Management & Environmental Control

Improper disposal of heterocyclic pharmaceutical intermediates poses severe environmental risks, particularly to aquatic ecosystems.

  • Solid Waste: Contaminated weighing boats, pipette tips, and outer nitrile gloves must be placed in a designated, puncture-proof solid hazardous waste container. Never discard in municipal or standard biohazard trash.

  • Liquid Waste: DMSO or DMF solutions containing the compound must be collected in a clearly labeled "Non-Halogenated Organic Waste" carboy. Never flush these solutions down the sink.

  • Disposal Mechanism: All collected waste must be routed to your institution's Environmental Health and Safety (EHS) department for high-temperature chemical incineration.

Process Visualization

G N1 1. Risk Assessment & Hazard Identification N2 2. Don Mandatory PPE (Nitrile, Goggles, FR Coat) N1->N2 N3 3. Engineering Controls (Verify Hood at 80-120 FPM) N2->N3 N4 4. Reagent Handling (Anti-static Weighing) N3->N4 N5 5. Experimental Execution (Solvent Reconstitution) N4->N5 N6 Spill or Exposure Detected? N5->N6 N7 Emergency Mitigation (Contain & Decontaminate) N6->N7 YES N8 6. Waste Segregation (Solid vs. Liquid) N6->N8 NO N7->N8 N9 7. Final Disposal & EHS Incineration N8->N9

Logical workflow for the safe handling, experimental execution, and disposal of pyrido-pyrimidines.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at:[Link]

  • 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid Hazard Profile. PubChem. Available at: [Link]

  • One-Pot Synthesis of Some New Pyrido[2,3-d]pyrimidine Derivatives Catalyzed by Sodium Lauryl Sulfate in Aqueous Media. SciSpace. Available at:[Link]

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5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
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5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

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